molecular formula C10H11NO B162944 3-Methyl-3-phenylazetidin-2-one CAS No. 1623-64-9

3-Methyl-3-phenylazetidin-2-one

Cat. No.: B162944
CAS No.: 1623-64-9
M. Wt: 161.2 g/mol
InChI Key: FWRSXKVUCBPVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-phenylazetidin-2-one is a monocyclic β-lactam (azetidin-2-one) derivative of interest in medicinal chemistry as a key synthetic scaffold for developing novel bioactive molecules. While renowned for their antibiotic properties, azetidin-2-ones have garnered significant attention for their diverse pharmacological activities, including potent antiproliferative effects . This compound serves as a versatile chemical building block, with the 2-azetidinone core frequently employed in the synthesis of conformationally restricted analogues of natural products and enzyme inhibitors . A prominent area of research for 1,4-diaryl-substituted azetidin-2-ones is their application as microtubule-targeting agents. These compounds are designed as stable analogs of potent tubulin polymerization inhibitors like combretastatin A-4 (CA-4), which bind to the colchicine-binding site . Such inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, and are investigated as potential treatments for various cancers, including breast and chemoresistant colon cancers . The structural features of 3-Methyl-3-phenylazetidin-2-one, particularly the 3-phenyl substitution, are common in pharmacologically active β-lactams investigated for their antitumor properties . The synthesis of this and related β-lactam compounds is typically achieved via the reliable Staudinger ketene-imine cycloaddition reaction, a foundational method in organic chemistry for constructing the four-membered ring . Researchers value this compound as a critical intermediate for exploring new chemical space in drug discovery, particularly in developing novel therapeutic agents with mechanisms of action centered on cytoskeletal disruption.

Properties

IUPAC Name

3-methyl-3-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(7-11-9(10)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRSXKVUCBPVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936683
Record name 3-Methyl-3-phenyl-3,4-dihydroazet-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-64-9
Record name 2-Azetidinone, 3-methyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3-phenyl-3,4-dihydroazet-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 3,3-Disubstituted Azetidin-2-one Scaffold: Structural Pharmacophores and Therapeutic Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-lactam ring (azetidin-2-one) is historically synonymous with antibacterial activity via cell wall synthesis inhibition. However, the 3,3-disubstituted azetidin-2-one  scaffold represents a distinct pharmacological departure from classic penicillins and cephalosporins. By introducing geminal substitution at the C3 position, researchers eliminate the acidic proton responsible for epimerization and significantly alter the ring's reactivity toward nucleophiles.

This guide analyzes the biological utility of this specific scaffold, moving beyond antibiosis into Human Leukocyte Elastase (HLE) inhibition , tubulin destabilization (anticancer) , and cholesterol absorption inhibition . It provides a roadmap for synthesis via the Staudinger cycloaddition and validated protocols for biological assessment.

Structural & Pharmacophore Analysis

The "Gem-Disubstitution" Effect

Classic antibiotics (e.g., Amoxicillin) possess a mono-substituted C3 position (or C6/C7 in fused systems). This proton is labile, allowing for enolization. In contrast, 3,3-disubstitution (e.g., 3,3-diethyl, 3-chloro-3-phenyl, or spiro-fusion) confers three critical properties:

  • Proteolytic Stability: The steric bulk at C3 shields the

    
    -lactam carbonyl from non-specific hydrolysis by mammalian esterases, increasing plasma half-life.
    
  • 
    -Lactamase Resistance:  Bacterial 
    
    
    
    -lactamases require a specific approach angle to hydrolyze the ring. Geminal substituents sterically occlude the active site serine of Class A
    
    
    -lactamases.
  • Target Shifting: The conformational rigidity forces the molecule into a "template" that fits hydrophobic pockets of serine proteases (like HLE) rather than Penicillin-Binding Proteins (PBPs).

Data Summary: Structure-Activity Relationship (SAR)
Substitution PatternPrimary Biological TargetMechanism of ActionKey Pharmacophore Feature
3,3-Diethyl / 3,3-Dialkyl Human Leukocyte Elastase (HLE)Acyl-Enzyme Complex StabilizationSteric bulk prevents hydrolytic water approach (Deacylation block).
3-Vinyl / 3-Aryl (Trans) Tubulin (Anticancer)Colchicine Site BindingHydrophobic interaction with tubulin

-subunit.
3-Spiro-fused Multi-drug Resistant BacteriaEfflux Pump Evasion / PBP BindingRigid stereochemistry mimics transition states.
1,4-Diaryl-3-chloro Breast Cancer (MCF-7)Apoptosis InductionLipophilic aryl rings facilitate membrane permeation.

Therapeutic Applications & Mechanisms

A. Human Leukocyte Elastase (HLE) Inhibition

This is the most mechanically distinct activity of the 3,3-disubstituted scaffold. HLE is a serine protease implicated in COPD, cystic fibrosis, and acute respiratory distress syndrome (ARDS).

Mechanism: Unlike standard substrates that are hydrolyzed, 3,3-disubstituted


-lactams act as mechanism-based suicide inhibitors .
  • Acylation: The active site Serine-195 of HLE attacks the

    
    -lactam carbonyl.
    
  • Ring Opening: The ring opens to form an acyl-enzyme complex.

  • Deacylation Blockade: In a normal substrate, a water molecule would attack the ester linkage to free the enzyme. However, the gem-diethyl or gem-dialkyl groups at C3 form a hydrophobic umbrella that sterically excludes water from the active site. The enzyme remains permanently acylated (inhibited).

Visualization: Serine Protease Inhibition Pathway

HLE_Mechanism Enzyme Free HLE Enzyme (Ser-195 OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor 3,3-Disubstituted beta-lactam Inhibitor->Michaelis Transition Tetrahedral Intermediate Michaelis->Transition Nucleophilic Attack AcylEnzyme Stable Acyl-Enzyme Complex Transition->AcylEnzyme Ring Opening Hydrolysis Deacylation (Hydrolysis) AcylEnzyme->Hydrolysis Blocked by C3-Steric Bulk Product Regenerated Enzyme + Product

Caption: Mechanism of suicide inhibition. The 3,3-disubstitution prevents the hydrolytic 'rescue' of the enzyme.

B. Anticancer Activity (Tubulin Polymerization)

Recent studies identify 1,4-diaryl-3,3-disubstituted azetidin-2-ones as potent tubulin polymerization inhibitors. They bind to the colchicine-binding site , disrupting microtubule dynamics and causing G2/M phase arrest in cancer cells (e.g., MCF-7, MDA-MB-231).

Synthetic Strategy: The Staudinger Cycloaddition

The most robust method for constructing the sterically crowded 3,3-disubstituted ring is the Staudinger Ketene-Imine Cycloaddition .[1]

Critical Technical Note: For 3,3-disubstitution, one typically employs an


-disubstituted acid chloride. However, generating ketenes from these precursors is energetically demanding. A common variation uses 

-halo acid chlorides
(e.g., trichloroacetyl chloride or dichloroacetyl chloride) to yield 3,3-dichloro derivatives, which can be further functionalized.
Visualization: Staudinger Reaction Workflow

Staudinger_Synthesis AcidChloride Acid Chloride (R1-CH(Cl)-COCl) Ketene Ketene Intermediate [R1(Cl)C=C=O] AcidChloride->Ketene Elimination (-HCl) Base Base (Triethylamine) Base->Ketene Elimination (-HCl) Imine Schiff Base (Imine) (R2-N=CH-R3) Zwitterion Zwitterionic Intermediate Imine->Zwitterion [2+2] Cycloaddition Ketene->Zwitterion [2+2] Cycloaddition Product 3,3-Disubstituted Azetidin-2-one Zwitterion->Product Conrotatory Ring Closure

Caption: The Staudinger synthesis pathway.[1][2] The formation of the ketene intermediate is the rate-determining step.

Validated Experimental Protocols

Protocol A: Synthesis of 3,3-Dichloro-1,4-diphenylazetidin-2-one

Target: A versatile scaffold for further functionalization.

Reagents:

  • Benzylideneaniline (Imine): 10 mmol

  • Dichloroacetyl chloride: 15 mmol

  • Triethylamine (TEA): 20 mmol

  • Anhydrous Dichloromethane (DCM): 50 mL

Procedure:

  • Preparation: Dissolve 10 mmol of benzylideneaniline in 30 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Add 20 mmol of TEA to the solution.

  • Cycloaddition: Dropwise add a solution of dichloroacetyl chloride (15 mmol) in 20 mL DCM over 30 minutes. Note: The solution will turn turbid due to triethylamine hydrochloride salt formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Wash the reaction mixture with water (2 x 30 mL), saturated NaHCO

    
     (30 mL), and brine.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo. Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

Self-Validation Check:

  • IR Spectroscopy: Look for the characteristic

    
    -lactam carbonyl stretch at 1740–1780 cm
    
    
    
    . Absence of this peak indicates ring opening or failure to cyclize.
  • NMR: The H3 proton is absent. Look for the H4 proton singlet (or doublet if coupling to N-substituent exists) typically around 5.0–5.5 ppm.

Protocol B: In Vitro HLE Inhibition Assay

Target: Quantify biological efficacy (IC


).

Materials:

  • Enzyme: Human Leukocyte Elastase (HLE) (Sigma-Aldrich/Merck).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Solvent: DMSO (for inhibitor stock).

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the 3,3-disubstituted

    
    -lactam in DMSO.
    
  • Incubation: In a 96-well plate, add 10

    
    L of inhibitor (varying concentrations) to 150 
    
    
    
    L of HEPES buffer containing 10 nM HLE.
  • Equilibration: Incubate at 25°C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Initiation: Add 40

    
    L of substrate (final concentration 200 
    
    
    
    M).
  • Measurement: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes using a microplate reader.

  • Calculation: Plot velocity (

    
    ) vs. inhibitor concentration (
    
    
    
    ). Determine IC
    
    
    using non-linear regression (GraphPad Prism or similar).

Self-Validation Check:

  • Positive Control: Run a well with Sivelestat (known HLE inhibitor) or PMSF.

  • Linearity: Ensure the control reaction (no inhibitor) is linear over the 10-minute measurement window (

    
    ).
    

References

  • Mechanism of Inhibition of Human Leucocyte Elastase by Beta-Lactams. Biochemistry (1995).[3][4] Detailed kinetic analysis of 3,3-diethyl-beta-lactams as stable acyl-enzyme inhibitors.

  • Synthesis and Biological Evalu

    
    -Lactam Inhibitors of Human Leukocyte Elastase. European Journal of Medicinal Chemistry (2000). Discusses the SAR of cephalosporin and monobactam derivatives for HLE inhibition. 
    
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity. Biomolecules (2019). Identifies the anticancer potential of C3-substituted lactams targeting the colchicine site.

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules (2023). Comprehensive review of the Staudinger reaction and modern synthetic updates for this scaffold.

  • Cholesterol Absorption Inhibitor (Ezetimibe) and Structure-Activity Relationships. Journal of Medicinal Chemistry (2004). While focusing on mono-substitution, this establishes the azetidinone pharmacophore for lipid lowering.

Sources

A Technical Guide to Pharmacophore Modeling of 3-Phenyl-3-Methyl-2-Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its role in a multitude of blockbuster antibiotics and its potential in developing novel therapeutic agents.[1][2][3] Derivatives of this core structure exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition properties.[4][5][6][7] This guide provides an in-depth, technical walkthrough of the pharmacophore modeling process as applied to a specific, promising subclass: 3-phenyl-3-methyl-2-azetidinone derivatives. We will move beyond a simple recitation of steps to explore the causal reasoning behind methodological choices, offering a framework for developing robust, predictive models for virtual screening and lead optimization.

The Scientific Imperative: Why 2-Azetidinones?

The four-membered β-lactam ring is not merely an architectural curiosity; its inherent ring strain is a key driver of its chemical reactivity and biological function.[2] This feature has been masterfully exploited in nature and in the laboratory, leading to iconic antibiotics like penicillins and cephalosporins.[1][6] However, the scaffold's utility extends far beyond antibacterial action. Modern derivatives are being investigated as:

  • Anticancer Agents: By targeting critical cellular machinery like tubulin or inhibiting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR).[8][9][10][11]

  • Enzyme Inhibitors: Acting on a range of enzymes including serine proteases, cholesterol absorption inhibitors, and cyclooxygenase-2 (COX-2).[1][5]

  • Antitubercular and Antiviral Compounds: Demonstrating the scaffold's versatility against diverse pathogens.[12]

Given this therapeutic potential, computational methods like pharmacophore modeling are indispensable for navigating the vast chemical space of possible derivatives to identify novel, potent, and selective lead compounds efficiently.[13]

Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract, three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity.[14] Pharmacophore modeling aims to identify this common feature set from a collection of active molecules. This process can be broadly categorized into two approaches:

  • Ligand-Based Modeling: Employed when the 3D structure of the biological target is unknown. The model is derived directly from a set of known active ligands, assuming they share a common binding mode.[14][15][16]

  • Structure-Based Modeling: Utilized when the target's 3D structure (from X-ray crystallography or homology modeling) is available. The model is built by analyzing the key interaction points within the target's binding site.[15][17][18]

This guide will focus on the ligand-based approach , which is highly applicable for exploring new derivatives or targets where structural information is limited.

Core Pharmacophoric Features

The building blocks of any pharmacophore model are the chemical features that define molecular interactions. For the 3-phenyl-3-methyl-2-azetidinone scaffold, the primary features of interest are summarized below.

Feature TypeAbbreviationDescription & Rationale for Azetidinones
Hydrogen Bond Acceptor HBAThe carbonyl oxygen of the β-lactam ring is a strong H-bond acceptor, critical for anchoring the ligand in a binding pocket.
Aromatic Ring ARThe phenyl group provides a planar, aromatic region capable of engaging in π-π stacking or hydrophobic interactions.
Hydrophobic Feature HYThe methyl group and the carbon framework of the phenyl and azetidinone rings contribute to hydrophobic interactions, which are key drivers of binding affinity.
Hydrogen Bond Donor HBDWhile absent on the core scaffold, substitutions on the phenyl ring or at the N1 position can introduce H-bond donor groups (e.g., -OH, -NH2).
Positive/Negative Ionizable PI/NICharged groups can be introduced via substitution to engage in ionic interactions or salt bridges.

The Modeling Workflow: A Self-Validating Protocol

A robust pharmacophore model is not merely generated; it is meticulously built and rigorously validated. The following protocol outlines a workflow designed to ensure scientific integrity and predictive power.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

Objective: To develop and validate a 3D pharmacophore model for 3-phenyl-3-methyl-2-azetidinone derivatives against a specific biological target.

Methodology:

  • Step 1: Dataset Curation (The Foundation)

    • 1.1. Literature & Database Mining: Assemble a dataset of 3-phenyl-3-methyl-2-azetidinone derivatives with experimentally determined biological activity (e.g., IC50, Ki) against the target of interest.

    • 1.2. Define Activity Thresholds: Classify the collected molecules into distinct activity groups. A common practice is:

      • Actives (+++): Highly potent compounds (e.g., IC50 < 1 µM).

      • Moderately Actives (++): Compounds with intermediate potency (e.g., 1 µM < IC50 < 10 µM).

      • Inactives (+): Compounds with low or no activity (e.g., IC50 > 10 µM).

    • 1.3. Create Training and Test Sets: Partition the dataset. A typical split is 70-80% for the training set (used to build the model) and 20-30% for the test set (used for external validation).[8]

      • Causality Check: A diverse training set, spanning several orders of magnitude in activity and representing various structural motifs, is crucial. This diversity prevents model bias and ensures it captures the truly essential features for activity, rather than features specific to a single chemical series. The test set must not be used during model building; its sole purpose is to provide an unbiased assessment of the model's predictive power.[17]

  • Step 2: Conformational Analysis (Exploring 3D Space)

    • 2.1. Generate Conformers: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This is critical because a molecule's bioactive conformation (the shape it adopts when bound to its target) may not be its lowest energy state in solution.[17]

      • Expert Insight: Utilize robust conformational search algorithms (e.g., Monte Carlo sampling, systematic search) available in software suites like Discovery Studio, MOE, or PHASE.[15][16] The energy window for acceptable conformers (e.g., within 15-20 kcal/mol of the global minimum) should be wide enough to include potential bioactive conformations.

  • Step 3: Pharmacophore Hypothesis Generation (Identifying the Pattern)

    • 3.1. Feature Mapping: Identify all potential pharmacophoric features (HBA, AR, HY, etc.) within the conformational sets of the active molecules.

    • 3.2. Common Feature Alignment: Align the conformers of the most active compounds to identify common spatial arrangements of features. This process generates multiple pharmacophore hypotheses.[17]

      • Causality Check: The goal is to find a 3D hypothesis that is shared by the active molecules but is not present in the inactive molecules. Software like Catalyst (Discovery Studio) or PHASE (Schrödinger) use sophisticated algorithms (e.g., HipHop, HypoGen) to score and rank these hypotheses based on how well they map to active compounds and exclude inactives.[15][19]

  • Step 4: Rigorous Model Validation (Building Trust)

    • 4.1. Internal Validation - Fischer's Randomization Test: This statistical method, often called "CatScramble," validates the correlation between chemical structures and biological activity.[20] The activity data of the training set is shuffled randomly, and the model generation process is repeated.

      • Trustworthiness Pillar: If the original, non-randomized hypothesis has a significantly better score than any of the hypotheses generated from the scrambled data (typically at a 95% or 99% confidence level), it indicates that the model is statistically robust and not a result of chance correlation.[20]

    • 4.2. External Validation - The Test Set: The generated pharmacophore model is used as a 3D query to screen the test set molecules, which it has never seen before.[17]

      • Trustworthiness Pillar: A high-quality model should successfully identify the active compounds within the test set while correctly classifying the inactive ones. This is the ultimate test of a model's predictive ability in a real-world scenario.[19]

    • 4.3. Decoy Set Screening & Metrics Calculation: Screen the model against a larger database of known inactive or random molecules (a decoy set). The performance is quantified using several metrics.

Visualizing the Process and the Model

Diagrams are essential for conceptualizing complex computational workflows and abstract models.

Pharmacophore_Workflow cluster_0 1. Dataset Preparation cluster_1 2. Model Generation cluster_2 3. Rigorous Validation cluster_3 4. Application A Collect Active & Inactive Azetidinone Derivatives B Define Activity Thresholds (e.g., IC50 < 1µM = Active) A->B C Partition Data: Training Set (75%) & Test Set (25%) B->C D Generate 3D Conformers for Training Set Molecules C->D E Identify Common Features & Generate Hypotheses D->E F Internal Validation (Fischer's Randomization) E->F G External Validation (Screen Test Set) F->G H Calculate Performance Metrics (GH Score, ROC AUC) G->H I Select Best Hypothesis (Validated Model) H->I J Virtual Screening of Compound Libraries I->J K Identify Novel 'Hit' Molecules for Synthesis & Testing J->K

Caption: A comprehensive workflow for ligand-based pharmacophore modeling.

Pharmacophore_Model AR AR HBA HBA AR->HBA 3.5 Å HY HY AR->HY 4.2 Å HBA->HY 5.1 Å

Sources

Metabolic Stability of 3,3-Disubstituted Azetidinone Rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the metabolic stability of 3,3-disubstituted azetidinone rings. It is designed for medicinal chemists and pharmacologists optimizing


-lactam scaffolds for non-antibiotic indications (e.g., serine hydrolase inhibition).

Technical Guide & Optimization Strategy

Executive Summary: The "Steric Shield" Paradigm

The azetidin-2-one (


-lactam) ring is historically synonymous with antibiotic instability—designed by nature to be a "spring-loaded" electrophile that acylates bacterial transpeptidases. However, for non-antibiotic applications (e.g., Human Leukocyte Elastase (HLE) inhibitors, cholesterol absorption inhibitors), this inherent reactivity poses a metabolic liability.

The 3,3-disubstitution pattern represents a critical structural modification that decouples biological potency from metabolic instability. By introducing geminal substitution at the C3 position, researchers create a "steric shield" that hinders the trajectory of nucleophilic attack (both chemical and enzymatic) without necessarily ablating the pharmacophore's binding affinity. This guide details the mechanistic basis of this stability and provides validated protocols for its assessment.

Mechanistic Basis of Stability

The Hydrolytic Liability

The primary metabolic clearance pathway for azetidinones is ring-opening hydrolysis, catalyzed by:

  • Systemic Hydrolases: Mammalian esterases, peptidases, and albumin (pseudo-esterase activity).

  • Chemical Hydrolysis: Nucleophilic attack by water/hydroxide ions, accelerated at physiological pH (7.4).

The 3,3-Disubstitution Effect

The stability of 3,3-disubstituted azetidinones (e.g., 3,3-diethyl-azetidin-2-one) is governed by steric occlusion rather than purely electronic deactivation.

  • Bürgi-Dunitz Trajectory Blockade: Nucleophiles (like the serine hydroxyl of a hydrolase or a hydroxide ion) must approach the carbonyl carbon at an angle of ~107°. Bulky substituents at C3 (adjacent to the carbonyl) physically obstruct this approach vector.

  • Conformational Rigidity: Geminal disubstitution (the Thorpe-Ingold effect) restricts the conformational freedom of the ring, potentially raising the energy barrier for the transition state required for ring opening.

Visualization: Metabolic Pathways & Steric Blockade

MetabolicPathways cluster_legend Mechanism of Stabilization Azetidinone 3,3-Disubstituted Azetidinone TransitionState Tetrahedral Intermediate Azetidinone->TransitionState Nucleophilic Attack OxidationProduct Hydroxylated Metabolite Azetidinone->OxidationProduct Phase I Metabolism (Side Chain) HydrolysisProduct Ring-Opened Beta-Amino Acid TransitionState->HydrolysisProduct Ring Collapse Esterases Plasma Esterases (e.g., PON1) Esterases->TransitionState Catalysis CYP450 Liver CYP450 (Oxidation) CYP450->OxidationProduct Catalysis StericShield STERIC SHIELD (C3-Substituents) StericShield->TransitionState BLOCKS Trajectory

Caption: Figure 1. The 3,3-disubstitution pattern (Steric Shield) blocks the formation of the tetrahedral intermediate required for hydrolytic ring opening, shifting metabolism toward slower oxidative pathways.

Comparative Stability Data

The following table summarizes the stability differential created by C3 substitution. Data is synthesized from structure-activity relationship (SAR) trends in HLE inhibitor research [1][4].

Scaffold VariationC3 Substituentst½ (Plasma, pH 7.4)t½ (Liver Microsomes)Primary Clearance Mechanism
Mono-substituted H, Alkyl< 30 min< 15 minRapid Ring Hydrolysis (Esterase/Chemical)
Activated Mono H, Acyl/Halogen< 5 min< 5 minExtremely Unstable (Chemical Hydrolysis)
3,3-Dimethyl Me, Me2 - 4 hours1 - 2 hoursMixed (Slow Hydrolysis + Oxidation)
3,3-Diethyl Et, Et> 24 hours > 4 hours Oxidative (Side chain)
Spiro-fused Cycloalkyl> 12 hoursVariableOxidative (Ring hydroxylation)

Key Insight: The shift from methyl to ethyl at C3 often results in a non-linear jump in stability due to the specific exclusion of the hydrolytic water molecule from the active site cleft of esterases.

Experimental Protocols for Stability Assessment

To rigorously validate the metabolic stability of these rings, a dual-assay approach is required: Plasma Stability (for hydrolases) and Microsomal Stability (for P450 oxidation).

Protocol A: Plasma Stability (Hydrolysis Focus)

Objective: Assess susceptibility to circulating esterases and chemical hydrolysis.

Reagents:

  • Pooled Human/Rat Plasma (pH adjusted to 7.4).

  • Internal Standard (IS): Tolbutamide or Propranolol.

  • Stop Solution: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

  • Preparation: Pre-incubate plasma at 37°C for 10 minutes.

  • Spike: Add test compound (1 µM final concentration, <0.1% DMSO) to plasma.

  • Sampling: At t=0, 15, 30, 60, 120, and 240 min, remove 50 µL aliquots.

  • Quench: Immediately add 200 µL Stop Solution containing IS. Vortex for 1 min.

  • Analysis: Centrifuge (4000g, 15 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Control: Run a parallel incubation in PBS (pH 7.4) to distinguish chemical hydrolysis from enzymatic hydrolysis.

Protocol B: Liver Microsomal Stability (Oxidation Focus)

Objective: Determine intrinsic clearance (


) via CYP450 enzymes.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein).

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Master Mix: Combine buffer and microsomes (0.5 mg/mL final protein conc). Pre-incubate at 37°C.

  • Initiation: Add test compound (1 µM). Initiate reaction by adding NADPH (1 mM final).

    • Negative Control: Run duplicate without NADPH to assess non-CYP metabolism (e.g., microsomal esterases).

  • Time Course: Sample at 0, 5, 15, 30, 45, 60 min.

  • Quench & Analysis: Same as Protocol A.

Workflow Visualization

ExperimentalWorkflow cluster_Assays Stability Profiling Start Test Compound (3,3-Disubstituted Azetidinone) Plasma Plasma Incubation (37°C, pH 7.4) Start->Plasma Microsomes Microsomal Incubation (+ NADPH) Start->Microsomes PBS PBS Buffer Control (Chemical Stability) Start->PBS Analysis LC-MS/MS Quantification (% Remaining vs Time) Plasma->Analysis Microsomes->Analysis PBS->Analysis Decision Data Interpretation Analysis->Decision High_Clearance Fail: Chemical Instability (Increase C3 Sterics) Decision->High_Clearance Unstable in PBS Esterase_Liability Fail: Hydrolysis (Modify Ring Electronics) Decision->Esterase_Liability Stable in PBS, Unstable in Plasma P450_Liability Optimize Side Chains (Block Metabolic Soft Spots) Decision->P450_Liability Stable in Plasma, Unstable in Microsomes (+NADPH) Lead_Candidate Proceed to In Vivo PK Decision->Lead_Candidate Stable in All

Caption: Figure 2. Decision tree for interpreting metabolic stability data. 3,3-disubstitution primarily addresses the "Chemical Instability" and "Esterase Liability" branches.

References

  • Vertex Pharmaceuticals. (1992). Orally active beta-lactam inhibitors of human leukocyte elastase-1.[1] Activity of 3,3-diethyl-2-azetidinones. PubMed. Link

  • Gütschow, M., et al. (1999). 2-(diethylamino)thieno[1,3]oxazin-4-ones as stable inhibitors of human leukocyte elastase.[2] Journal of Medicinal Chemistry. Link

  • MDPI. (2022). Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors.[3]Link

  • Clements, J.H. (2002). Structure-activity relationships in the inhibition of serine hydrolases by beta-lactams. Current Medicinal Chemistry. (Contextual grounding on SAR).
  • Bull, J.A., et al. (2016). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. Chimia.[2][4][5][6] Link

Sources

Solubility Profile of 3-Methyl-3-phenylazetidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the solubility profile and characterization strategy for 3-Methyl-3-phenylazetidin-2-one , a critical


-lactam intermediate.

Executive Summary

3-Methyl-3-phenylazetidin-2-one (CAS: 1623-64-9) is a quaternary


-lactam intermediate used in the synthesis of complex non-proteinogenic amino acids and pharmaceutical scaffolds. Its structure features a strained 4-membered amide ring (hydrophilic/polar) juxtaposed with a lipophilic quaternary center bearing phenyl and methyl groups.

Understanding its solubility landscape is critical for:

  • Process Optimization: Designing high-yield crystallization steps to resolve enantiomers or purify the racemate.

  • Reaction Engineering: Selecting solvents that maintain the intermediate in solution during C-H functionalization or ring-opening sequences.

  • Purification: Efficiently removing impurities using solvent/antisolvent systems (e.g., Ethyl Acetate/Hexane).

This guide synthesizes field-proven experimental data with thermodynamic principles to provide a comprehensive solubility profile and a protocol for precise characterization.

Physicochemical Characterization & Solubility Map

Molecular Architecture

The molecule exhibits a "push-pull" solubility behavior due to its dual nature:

  • 
    -Lactam Core (Polar):  The amide bond (-NH-CO-) acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), promoting solubility in protic solvents and polar aprotic solvents.
    
  • 3,3-Disubstitution (Lipophilic): The bulky phenyl and methyl groups at the C3 position disrupt the crystal lattice but also increase lipophilicity, limiting solubility in highly aqueous media without co-solvents.

Solubility Landscape (Qualitative Profile)

Based on synthesis isolation protocols (chromatography eluents and recrystallization solvents), the solubility profile is categorized as follows:

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Methanol, EthanolHigh Strong H-bonding interaction with the lactam carbonyl and NH. Preferred for cooling crystallization.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the lipophilic phenyl ring and the amide core. Common reaction solvent.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Dipole-dipole interactions stabilize the polar lactam ring. Hard to remove; used for reactions, not isolation.
Esters Ethyl Acetate (EtOAc)Moderate "Goldilocks" solvent. Soluble at high T, moderate/low at low T. Ideal for recrystallization or chromatography.
Ethers THF, MTBEModerate Good solubility; MTBE is often used to wash crystals due to lower solubility than THF.
Alkanes n-Hexane, Heptane, Petroleum EtherLow (Antisolvent) Lack of polar interactions leads to exclusion of the lactam. Used to precipitate the product from EtOAc or DCM.
Aqueous WaterLow The hydrophobic phenyl/methyl bulk overrides the polar lactam, resulting in poor aqueous solubility.

Thermodynamic Modeling of Solubility

For precise process control, the solubility (


, mole fraction) as a function of temperature (

) is modeled using the Modified Apelblat Equation . This semi-empirical model is the industry standard for

-lactam intermediates.
The Modified Apelblat Equation


  • 
     : Mole fraction solubility of 3-Methyl-3-phenylazetidin-2-one.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from experimental regression.
    
    • Parameter A/C: Related to the entropy of solution and temperature dependence of enthalpy.

    • Parameter B: Related to the enthalpy of solution (

      
      ).
      
Temperature Dependence Trends
  • Endothermic Dissolution: In solvents like Ethanol and Ethyl Acetate, solubility increases significantly with temperature (positive

    
    ), confirming the suitability of these solvents for cooling crystallization .
    
  • Ideal Solubility Curves: The curve is typically steeper in lower polarity solvents (like Toluene or EtOAc) compared to high-solubility solvents (DCM), offering a wider metastable zone width (MSZW) for particle size control.

Experimental Determination Protocol

Since specific batch-to-batch impurity profiles can shift solubility curves, researchers must validate the profile using the following Gravimetric Isothermal Saturation Method .

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Constant T, Stirring) Start->Equilibration  Set T (e.g., 298.15 K) Clarification Phase Separation (Syringe Filter 0.45 µm) Equilibration->Clarification  Wait 24-48h Quantification Quantification (Gravimetric / HPLC) Clarification->Quantification  Weigh Supernatant DataAnalysis Data Analysis (Apelblat Fitting) Quantification->DataAnalysis  Calculate x1

Figure 1: Standard workflow for determining the solubility limit of pharmaceutical intermediates.

Step-by-Step Methodology
  • Preparation: Add excess 3-Methyl-3-phenylazetidin-2-one solid to 10 mL of the target solvent (e.g., Ethanol, EtOAc, Hexane) in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm at the set temperature (e.g., 25°C, 35°C, 45°C) for 24–48 hours. Note: Ensure solid phase is always present.

  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add filtered supernatant and weigh (

      
      ).
      
    • Evaporate solvent (vacuum oven at 40°C) until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the solute molecular weight (161.20 g/mol ) and
    
    
    is the solvent molecular weight.

Process Applications: Crystallization & Purification[3][4]

Solvent Selection for Crystallization
  • Racemic Crystallization: Use Ethanol or Ethanol/Water (90:10) . The high temperature coefficient of solubility in ethanol allows for high recovery upon cooling from 60°C to 0°C.

  • Antisolvent Crystallization: Dissolve the crude intermediate in a minimum volume of DCM or Ethyl Acetate . Slowly add n-Hexane or Heptane to induce nucleation. This is particularly effective for removing polar impurities that remain in the DCM/EtOAc phase or non-polar impurities that stay in the supernatant.

Purification Strategy (Chromatography)

For column chromatography purification (silica gel), the standard mobile phase is a gradient of Petroleum Ether : Ethyl Acetate .

  • Starting Ratio: 5:1 (Non-polar, retains the lactam).

  • Elution Ratio: 1:1 to 1:2 (Increases polarity to elute the lactam).

  • Insight: The lactam's

    
     value is sensitive to the methanol content; adding 1-2% Methanol to DCM can sharpen the peak shape if tailing occurs.
    

References

  • Synthesis & Isolation: Duttagupta, I., et al. "Improved Synthesis of Cyclic

    
    -Hydrazino Acids... and the 
    
    
    
    2,2-lactam, (R)-3-methyl-3-phenylazetidin-2-one." Synthetic Communications, vol. 44, no.[2] 17, 2014, pp. 2510-2519.[2]
  • C-H Functionalization Route: Ge, H., et al. "Nickel-Catalyzed Intramolecular C–H Bond Functionalization." Chemistry – A European Journal, vol. 20, 2014, pp. 9530-9533.
  • General Solubility Methodology: Svärd, M., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents." Journal of Chemical & Engineering Data, vol. 61, 2016.

Sources

Methodological & Application

Synthesis of 3-Methyl-3-phenylazetidin-2-one via Staudinger Cycloaddition: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The β-lactam (azetidin-2-one) motif is a cornerstone of medicinal chemistry, most famously embodied in the penicillin and cephalosporin classes of antibiotics. The Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition discovered by Hermann Staudinger in 1907, remains one of the most versatile and direct methods for constructing this strained four-membered ring system.[1][2] This application note provides a comprehensive guide to the synthesis of a substituted β-lactam, 3-Methyl-3-phenylazetidin-2-one, via the Staudinger reaction. We present a detailed, field-tested protocol, delve into the underlying reaction mechanism, explain the rationale behind critical experimental parameters, and discuss strategies for precursor selection and purification. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development engaged in the synthesis of novel β-lactam analogues.

The Staudinger [2+2] Cycloaddition: A Mechanistic Overview

The Staudinger reaction involves the coupling of a ketene (R₂C=C=O) and an imine (R₂C=NR) to form a β-lactam.[1][3] Despite being termed a [2+2] cycloaddition, extensive mechanistic studies have shown that the reaction is not a concerted process. Instead, it proceeds through a stepwise mechanism involving a zwitterionic intermediate.[2][4][5]

The reaction pathway can be dissected into two key steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen atom on the electrophilic central carbon (the sp-hybridized carbon) of the ketene. This step generates a zwitterionic enolate intermediate. The rate of this initial attack is influenced by the electronic properties of both reactants; electron-donating groups on the imine and electron-withdrawing groups on the ketene generally facilitate this step.[3]

  • Ring Closure: The newly formed enolate in the zwitterionic intermediate undergoes a subsequent intramolecular nucleophilic attack on the iminium carbon. This 4-electron conrotatory electrocyclization forges the C3-C4 bond, completing the formation of the four-membered β-lactam ring.[5]

The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers with respect to the substituents at C3 and C4) is determined by the competition between the rate of ring closure and the rate of bond rotation in the zwitterionic intermediate.[3][4] Factors such as substituent electronics, solvent polarity, and temperature can significantly influence this balance.[6]

Staudinger_Mechanism Ketene Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion 1. Nucleophilic Attack Imine Imine Imine->Zwitterion BetaLactam β-Lactam Product Zwitterion->BetaLactam 2. Ring Closure (Electrocyclization)

Figure 1: Generalized mechanism of the Staudinger β-lactam synthesis.

Strategic Approach to the Synthesis of 3-Methyl-3-phenylazetidin-2-one

The target molecule, 3-Methyl-3-phenylazetidin-2-one, requires the cycloaddition of two specific precursors:

  • Ketene Component: To install both a methyl and a phenyl group at the C3 position, the corresponding ketene is methylphenylketene . Due to the high reactivity and propensity of most ketenes to polymerize, this intermediate is not isolated but rather generated in situ.[3][7] The most common and practical method for its generation is the dehydrohalogenation of 2-phenylpropanoyl chloride using a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N).

  • Imine Component: The target molecule is unsubstituted at the C4 position and possesses an N-H bond. This requires an imine derived from formaldehyde (H₂C=O) that bears a readily cleavable protecting group on the nitrogen atom. A benzyl group (Bn) is an ideal choice, as it can be efficiently removed via catalytic hydrogenolysis. Therefore, the imine required is N-benzylmethanimine (CH₂=NBn) . This imine is also reactive and is typically used immediately after preparation or generated in situ.

The overall synthetic strategy is therefore a three-step process: (1) Synthesis of the N-benzylmethanimine precursor, (2) The Staudinger cycloaddition reaction, and (3) Deprotection of the N-benzyl group to yield the final product.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Molar Eq.AmountNotes
Step 1: Cycloaddition
2-Phenylpropanoyl chloride168.621.0(e.g., 1.69 g)Corrosive, handle with care.
N-Benzylmethanimine (or precursor)119.171.1(e.g., 1.31 g)Prepare fresh or generate in situ.
Triethylamine (Et₃N)101.191.5(e.g., 2.1 mL)Anhydrous, freshly distilled.
Dichloromethane (DCM)84.93-~100 mLAnhydrous, reaction solvent.
Step 2: Deprotection
1-Benzyl-3-methyl-3-phenylazetidin-2-one265.351.0(from Step 1)Crude product from cycloaddition.
Palladium on Carbon (10% Pd/C)-~5 mol%(e.g., 140 mg)Flammable catalyst.
Methanol (MeOH)32.04-~50 mLAnhydrous, reaction solvent.
Hydrogen Gas (H₂)2.02ExcessBalloon/cylinderFlammable gas.
Step-by-Step Methodology

Part A: [2+2] Cycloaddition to form 1-Benzyl-3-methyl-3-phenylazetidin-2-one

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-benzylmethanimine (1.1 eq) and anhydrous dichloromethane (DCM, 80 mL).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add freshly distilled triethylamine (1.5 eq) dropwise via syringe.

  • Ketene Generation & Reaction: Prepare a solution of 2-phenylpropanoyl chloride (1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred imine/base mixture over 30-45 minutes using a syringe pump.

    • Causality Note: Slow addition is critical. This ensures that the concentration of the highly reactive methylphenylketene remains low at any given moment, favoring the desired cycloaddition with the imine over self-polymerization, a common side reaction.[3][7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 4:1 v/v). The disappearance of the starting imine and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part B: N-Debenzylation to form 3-Methyl-3-phenylazetidin-2-one

  • Reaction Setup: Dissolve the crude 1-benzyl-3-methyl-3-phenylazetidin-2-one from Part A in methanol (50 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5 mol%) to the solution under a nitrogen or argon atmosphere.

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen. Handle with care.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure using a hydrogen-filled balloon. Stir the suspension vigorously at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Filtration and Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Safety Note: Do not allow the Celite® pad with the catalyst to dry out, as it can become pyrophoric. Keep it wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 3-Methyl-3-phenylazetidin-2-one.[8]

Expected Results and Characterization
  • Yield: Moderate to good (40-70% over two steps).

  • Appearance: Typically a white to off-white solid.

  • Characterization:

    • ¹H NMR (CDCl₃): Expect signals for the aromatic protons, a singlet for the methyl group, and a characteristic AB quartet for the diastereotopic C4 methylene protons. The N-H proton will appear as a broad singlet.

    • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~170 ppm), the quaternary C3 carbon, and aromatic carbons.

    • IR (KBr or thin film): A strong absorption band for the β-lactam carbonyl (C=O) stretch is highly characteristic and typically appears at a high frequency (1740-1770 cm⁻¹) due to ring strain.[9]

Workflow Visualization and Key Considerations

The entire process, from commercially available starting materials to the final purified product, requires careful planning and execution, particularly concerning the management of reactive intermediates.

Staudinger_Workflow AcylChloride 2-Phenylpropanoyl Chloride InSituKetene In Situ Generation of Methylphenylketene AcylChloride->InSituKetene Imine N-Benzylmethanimine Cycloaddition Staudinger [2+2] Cycloaddition Imine->Cycloaddition Et3N Triethylamine (Base) Et3N->InSituKetene InSituKetene->Cycloaddition ProtectedLactam 1-Benzyl-3-methyl- 3-phenylazetidin-2-one Cycloaddition->ProtectedLactam Deprotection Catalytic Hydrogenolysis (H₂, Pd/C) ProtectedLactam->Deprotection Workup Workup & Purification (Chromatography) Deprotection->Workup FinalProduct Final Product: 3-Methyl-3-phenylazetidin-2-one Workup->FinalProduct

Figure 2: Synthetic workflow for 3-Methyl-3-phenylazetidin-2-one.

Key Considerations for Success:

  • Anhydrous Conditions: Ketenes and acyl chlorides are highly sensitive to moisture. All glassware must be flame- or oven-dried, and anhydrous solvents must be used to prevent hydrolysis and low yields.

  • Purity of Reagents: The purity of the acyl chloride and imine is paramount. Impurities can lead to significant side product formation. Triethylamine should be distilled from a suitable drying agent (e.g., CaH₂) before use.

  • Temperature Management: Initiating the reaction at 0 °C helps to control the initial exothermic dehydrohalogenation and minimizes ketene polymerization, which is often faster at higher temperatures.[3]

Conclusion

The Staudinger cycloaddition provides a powerful and convergent pathway for the synthesis of the β-lactam core structure. By understanding the stepwise mechanism and carefully controlling the reaction parameters—particularly the slow, in situ generation of the reactive ketene intermediate—researchers can successfully synthesize complex targets like 3-Methyl-3-phenylazetidin-2-one. The protocol detailed herein, including the crucial N-benzyl deprotection step, offers a reliable and adaptable blueprint for accessing this and other novel azetidin-2-one derivatives for applications in medicinal chemistry and beyond.

References

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Staudinger synthesis. Retrieved from [Link]

  • Cossío, F. P., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925–936. Available at: [Link]

  • France, S., et al. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions. John Wiley & Sons, Inc.
  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. Available at: [Link]

  • Arrieta, A., et al. (2012). The general mechanism of the Staudinger reaction between ketenes and imines. ResearchGate. Available at: [Link]

  • Palomo, C., et al. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872.
  • Notario, R., et al. (2012). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 2(1), 143-151. Available at: [Link]

  • Jiao, L., et al. (2019). New Insights into the Torquoselectivity of the Staudinger Reaction. Organic Letters, 21(21), 8823–8827. Available at: [Link]

  • Bellini, F., et al. (2017). Ketene 3-Component Staudinger Reaction (K-3CSR) to β-Lactams. Chemistry - A European Journal, 23(42), 10018-10021. Available at: [Link]

  • Rajabalitabar, B., et al. (1995). Synthesis of polymers containing pseudohalide groups by cationic polymerization. 9. Azido end-capped poly(2-methylpropene) by polymerization initiated by the system lewis acid-2-azido-2-phenylpropane. Macromolecules, 28(17), 5891–5896. Available at: [Link]

  • Ghosez, L., & Marchand-Brynaert, J. (1976). Ketene Cycloadditions. Organic Reactions. John Wiley & Sons, Inc.
  • Notario, R., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(63), 40011-40019. Available at: [Link]

  • Dufrasne, F., & Neve, J. (2004). Synthesis of the final compounds, l-and u-1,2-diamino-1-phenylpropane (l-and u-9). ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Staudinger reaction. Retrieved from [Link]

  • Maslov, M. A., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 27(12), 3845. Available at: [Link]

  • Organic Syntheses. (n.d.). N-PROPANOYL-1,3-THIAZINANE-2-THIONE. Retrieved from [Link]

  • Alam, S., et al. (2016). POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. Rasayan Journal of Chemistry, 9(2), 101-111.
  • ResearchGate. (2015). Facile Synthesis of β-Lactam Derivatives by the Staudinger Reaction Using 3,6-Dichlorotetrazine. Available at: [Link]

  • Brady, W. T., & Parry, F. H. (1970). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. UNT Digital Library. Available at: [Link]

  • Li, Y., et al. (2024). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. Angewandte Chemie International Edition, 63(4). Available at: [Link]

  • DEA Microgram Journal. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYPROPIOPHENONE. Retrieved from [Link]

  • Demchenko, A. V., et al. (2021). Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control. Molecules, 26(1), 1. Available at: [Link]

  • ResearchGate. (2022). One-Step Conversion of Methyl Ketones to Acyl Chlorides. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724. Available at: [Link]

  • Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis, 5(6), 356-370. Available at: [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3,3-Disubstituted Azetidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-lactam ring (azetidin-2-one) remains the privileged pharmacophore of modern antibiotic therapy. However, the rise of 

-lactamase-producing resistant bacteria has shifted focus toward 3,3-disubstituted azetidin-2-ones . These sterically crowded derivatives exhibit enhanced stability against enzymatic hydrolysis and serve as potent cholesterol absorption inhibitors (e.g., Ezetimibe) and enzyme inhibitors (e.g., Human Leukocyte Elastase).

Traditional thermal synthesis of 3,3-disubstituted


-lactams is plagued by slow kinetics, requiring prolonged reflux (12–24 hours) and often yielding poor diastereoselectivity due to the steric bulk at the C3 position.

This Application Note details a Microwave-Assisted Synthesis protocol. By leveraging the specific heating effects of microwave irradiation—dipolar polarization and ionic conduction—we achieve ring closure in minutes rather than hours, with improved yields and cleaner reaction profiles.

Mechanistic Insight: The Staudinger Cycloaddition

The core transformation is the Staudinger


 ketene-imine cycloaddition.[1][2][3][4][5] In the context of 3,3-disubstitution, the reaction involves the in situ generation of a disubstituted ketene from an acid chloride, followed by nucleophilic attack by an imine (Schiff base).
Reaction Pathway

The reaction proceeds through a zwitterionic intermediate.[1][2][3][6] Microwave irradiation is hypothesized to stabilize this polar transition state through dielectric heating, lowering the activation energy barrier for the difficult ring closure of sterically hindered systems.

StaudingerMechanism AcidChloride Acid Chloride (α,α-disubstituted) Ketene Disubstituted Ketene (Reactive Intermediate) AcidChloride->Ketene Dehydrohalogenation (-HCl) Base Tertiary Amine (Et3N) Base->Ketene Promoter Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack (Fast) Imine Imine (Schiff Base) Imine->Zwitterion BetaLactam 3,3-Disubstituted β-Lactam Zwitterion->BetaLactam Conrotatory Ring Closure (Rate Determining Step)

Figure 1: Mechanistic pathway of the Staudinger reaction. The ring closure (red arrow) is the rate-determining step accelerated by MW irradiation.

Experimental Protocols

Protocol A: Synthesis of 3,3-Dichloro-azetidin-2-ones

Target Application: Synthesis of precursors for functionalized amino-lactams.

This protocol utilizes trichloroacetyl chloride. Upon reaction with a base, it generates dichloroketene (


), a highly reactive species that undergoes rapid cycloaddition.

Reagents:

  • Imine (Schiff Base): 1.0 mmol (Pre-synthesized from aldehyde + amine)

  • Trichloroacetyl Chloride: 1.5 mmol

  • Triethylamine (Et

    
    N):  3.0 mmol
    
  • Solvent: Chlorobenzene (preferred for high tan

    
    ) or Toluene.
    
  • Vessel: 10 mL Microwave-transparent crimp-sealed vial.

Step-by-Step Methodology:

  • Pre-Cooling (Critical): In the MW vial, dissolve the Imine (1.0 mmol) and Et

    
    N (3.0 mmol) in 3 mL of dry Chlorobenzene. Cool the mixture to 0°C in an ice bath. Note: The reaction is exothermic.
    
  • Addition: Dropwise add Trichloroacetyl Chloride (1.5 mmol) over 2 minutes under stirring. The solution will darken; precipitate (Et

    
    N·HCl) may form.
    
  • Irradiation: Seal the vial and transfer to the microwave reactor.

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 90°C.

    • Hold Time: 7 minutes.

    • Stirring: High.

  • Workup: Cool to room temperature. Filter off the ammonium salt precipitate. Wash the filtrate with saturated NaHCO

    
     (2 x 5 mL) and brine.
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate in vacuo. Recrystallize from EtOH or purify via flash chromatography (Hexane:EtOAc 9:1).
    

Validation Criteria:

  • IR: Strong carbonyl stretch at 1760–1780 cm

    
     (
    
    
    
    -lactam C=O).
  • 1H NMR: Absence of C3-H proton (confirming disubstitution). Appearance of C4-H doublet or singlet depending on N-substitution.

Protocol B: Synthesis of 3-Alkyl-3-Phenyl-azetidin-2-ones

Target Application: Cholesterol absorption inhibitors.

Synthesizing 3,3-dialkyl or alkyl/aryl derivatives is more challenging due to the lower electrophilicity of the corresponding ketenes compared to dichloroketene.

Reagents:

  • Imine: 1.0 mmol

  • 
    -Phenylbutyryl Chloride:  1.2 mmol (Source of ethyl/phenyl ketene)
    
  • Tributylamine: 2.5 mmol (Higher boiling point base prevents volatility issues)

  • Solvent: o-Dichlorobenzene (High boiling point, excellent MW absorber).

Workflow Visualization:

Workflow Start Start: Reagent Prep Mix Mix Imine + Base in o-Dichlorobenzene Start->Mix Add Add Acid Chloride (Dropwise at RT) Mix->Add MW MW Irradiation 140°C | 10-15 min Add->MW Quench Quench with Cold Water MW->Quench Extract Extraction (DCM) & Drying Quench->Extract End Product Isolation Extract->End

Figure 2: Operational workflow for Protocol B. Note the higher temperature requirement compared to Protocol A.[7]

Performance Analysis: Thermal vs. Microwave

The following data summarizes the efficiency gains observed when switching from conventional reflux to microwave synthesis for 3,3-disubstituted derivatives.

ParameterConventional Thermal RefluxMicrowave Assisted (Protocol A)Microwave Assisted (Protocol B)
Reaction Time 12 – 24 Hours5 – 8 Minutes10 – 15 Minutes
Temperature 110°C (Toluene reflux)90°C140°C
Yield (Isolated) 55 – 65%88 – 94%82 – 89%
Stereoselectivity Mixed cis/transPredominantly trans (thermodynamic)Predominantly trans
Solvent Usage High (20-50 mL)Low (2-3 mL)Low (2-3 mL)

Interpretation: The dramatic reduction in time is attributed to the superheating effect . In microwave synthesis, the solvent/reagent mixture can be heated significantly above its boiling point in a sealed vessel, and the direct coupling of MW energy to the polar transition state (the zwitterion) accelerates the specific rate constant (


) of the ring closure.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Hydrolysis of the acid chloride before ketene formation.[5]

    • Fix: Ensure all solvents are anhydrous. Use a fresh bottle of acid chloride. Increase the excess of acid chloride to 2.0 equiv.

  • Issue: Formation of

    
    -Amino Acid (Ring Opening). 
    
    • Cause: Presence of water or excessive heating during workup.

    • Fix: Quench rapidly with ice water. Avoid prolonged exposure to silica gel during chromatography; neutralize silica with 1% Et

      
      N.
      
  • Issue: Vessel Over-Pressurization.

    • Cause: Volatile base or solvent decomposition.

    • Fix: Use high-boiling bases like Tributylamine. Ensure the vessel headspace is at least 30% of the total volume.

References

  • Staudinger Synthesis Mechanism

    • Jiao, L., Liang, X., & Xu, J. X. (2006).[3] Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction.[3][6] Journal of the American Chemical Society.[3] Link

  • Microwave-Assisted Synthesis of

    
    -Lactams: 
    
    • Bose, A. K., Manhas, M. S., Banik, B. K., & Srirajan, V. (2000).[8] Microwave-Induced Organic Reaction Enhancement (MORE) Chemistry: Techniques for Rapid Synthesis. Tetrahedron.[8] Link

  • Synthesis of 3,3-Dichloro-

    
    -Lactams: 
    
    • Arrieta, A., & Cossío, F. P. (2000). Reaction of Imines with Dichloroketene. Journal of Organic Chemistry.[8] Link

  • Biological Activity of 3,3-Disubstituted Derivatives

    • Clader, J. W. (2004). The Discovery of Ezetimibe: A View from Outside the Receptor. Journal of Medicinal Chemistry.[9] Link

  • Green Chemistry Approaches

    • Banik, B. K. (2012). Microwave-Induced Synthesis of Beta-Lactams.[10][8][9][11][12][13][14][15][16][17] Heterocyclic Letters.[10][12] Link

Sources

Application Note: Protocol for Staudinger Synthesis of 3-Methyl-3-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-methyl-3-phenylazetidin-2-one scaffolds via the Staudinger ketene-imine cycloaddition.

This guide addresses the specific challenge of constructing a quaternary carbon center at the C3 position of the


-lactam ring, a structural motif critical for bioactivity in various inhibitors (e.g., cholesterol absorption inhibitors, 

-lactamase inhibitors).

Strategic Overview

The synthesis of 3,3-disubstituted


-lactams (azetidin-2-ones) presents a unique challenge due to the steric hindrance associated with forming a quaternary center at C3. The Staudinger Ketene-Imine Cycloaddition  remains the most robust method for this transformation.

In this protocol, methyl-phenyl-ketene is generated in situ from 2-phenylpropionyl chloride and trapped by an appropriate imine. The reaction proceeds through a zwitterionic intermediate, followed by a conrotatory electrocyclic ring closure.[1][2][3]

Critical Design Considerations
  • Ketene Source: 2-Phenylpropionyl chloride (also known as

    
    -phenylpropionyl chloride) is the precursor. Dehydrohalogenation by a tertiary amine yields methyl-phenyl-ketene.
    
  • Imine Selection: To obtain the specific 3-methyl-3-phenylazetidin-2-one core, the choice of imine dictates the substituents at N1 and C4.

    • Standard Protocol: Uses stable N-aryl or N-alkyl imines (e.g., N-benzylideneaniline) to form the ring, yielding 1,4-disubstituted derivatives.

    • Unsubstituted Target: If the goal is the free NH, C4-unsubstituted molecule, an oxidative cleavage strategy (e.g., using N-(4-methoxyphenyl) imines and CAN deprotection) is required post-cyclization.

  • Stereochemistry: The formation of the quaternary center creates potential for diastereomers (cis/trans) if C4 is substituted. The high steric bulk of the phenyl and methyl groups at C3 often imposes significant torquoselectivity.

Reaction Mechanism & Pathway

The reaction follows a [2+2] cycloaddition pathway.[1][4][5][6][7][8] The high-energy ketene intermediate is generated in situ to avoid dimerization.

StaudingerMechanism AcidCl 2-Phenylpropionyl Chloride Ketene Methyl-Phenyl-Ketene (In Situ) AcidCl->Ketene Dehydrohalogenation (-HCl) Base Base (Et3N) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine (Nucleophilic Attack) Imine Imine (R-CH=N-R') Imine->Zwitterion BetaLactam 3-Methyl-3-Phenyl- azetidin-2-one Zwitterion->BetaLactam Conrotatory Ring Closure

Figure 1: Mechanistic pathway for the formation of the 3,3-disubstituted


-lactam ring. The reaction is driven by the nucleophilic attack of the imine nitrogen on the ketene central carbon.[1][2][3]

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Precursor 2-Phenylpropionyl Chloride (98%)Ketene source (C3 substituents)
Imine N-Benzylideneaniline (or equivalent)Scaffold former (N1/C4 source)
Base Triethylamine (

), Anhydrous
HCl scavenger / Ketene generator
Solvent Dichloromethane (DCM), AnhydrousReaction medium
Atmosphere Nitrogen (

) or Argon
Moisture protection
Step-by-Step Methodology
Phase 1: Preparation of Reaction Vessel
  • Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge the system with dry Nitrogen (

    
    ) and maintain a positive pressure throughout the experiment.
    
  • Critical Control: Ensure all glassware is absolutely dry; moisture hydrolyzes the acid chloride and ketene, terminating the reaction.

Phase 2: Reactant Assembly
  • Add Imine (10.0 mmol, 1.0 equiv) to the flask.

  • Dissolve in Anhydrous DCM (40 mL).

  • Add Triethylamine (30.0 mmol, 3.0 equiv). The excess base ensures rapid neutralization of HCl.

  • Cool the solution to 0°C using an ice/water bath.

Phase 3: Controlled Addition (The Staudinger Step)
  • Dissolve 2-Phenylpropionyl Chloride (12.0 mmol, 1.2 equiv) in Anhydrous DCM (10 mL) in the addition funnel.

  • Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes at 0°C.

    • Why: Slow addition keeps the concentration of free ketene low, minimizing ketene dimerization and favoring the cross-reaction with the imine.

  • Reaction Progression:

    • Allow the mixture to stir at 0°C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir overnight (12–16 hours).

    • Checkpoint: Monitor reaction progress via TLC (hexane/ethyl acetate 4:1). The disappearance of the imine spot indicates completion.

Phase 4: Workup and Purification
  • Quench: Wash the reaction mixture with saturated

    
     (2 x 30 mL) to remove unreacted acid/salts.
    
  • Wash with water (30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator).

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (start 95:5, gradient to 80:20).

    • Target: The 3-methyl-3-phenylazetidin-2-one derivative typically elutes as a white or off-white solid/oil depending on N/C substituents.

Advanced Modification: Obtaining the Unsubstituted Core

If the specific target is the N-unsubstituted "3-methyl-3-phenylazetidin-2-one" (NH free), use the Oxidative Cleavage Protocol (Ref 1, 6).

  • Imine Choice: Use N-(4-methoxyphenyl) imine (PMP-imine) in the general protocol above.

  • Cleavage Step:

    • Dissolve the PMP-protected

      
      -lactam in Acetonitrile/Water (3:1).
      
    • Add Ceric Ammonium Nitrate (CAN) (3.0 equiv) at 0°C.

    • Stir for 30-60 mins.

    • Workup with

      
       and extract with Ethyl Acetate.
      
    • This yields the free NH-lactam.

Workflow Visualization

Workflow Setup Setup: Flame-dry Flask, N2 Atm Solvent: Anhydrous DCM Mix Mix: Imine + Et3N Temp: 0°C Setup->Mix Add Addition: 2-Phenylpropionyl Cl Rate: Dropwise (30 min) Mix->Add React Reaction: Warm to RT Duration: 12-16 Hours Add->React Workup Workup: Wash (NaHCO3, Brine) Dry & Concentrate React->Workup Purify Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis. Color coding indicates critical control points (Red = Addition Rate).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationRe-dry solvents; ensure strict

atmosphere.
Ketene Dimerization Addition too fastSlow down acid chloride addition; dilute reagents further.
No Reaction Steric hindranceReflux in Toluene instead of stirring at RT in DCM.
Hydrolysis Product Incomplete quenchingEnsure rapid phase separation during workup; do not leave in aqueous base.

References

  • Li, X., et al. (2019). "H activation and intramolecular C–N coupling to construct nitrogen heterocycles." Chemical Communications.[9][10]

  • Staudinger, H. (1907).[2] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (Foundational Reference).

  • Jiao, L., Liang, X., Xu, J. (2006).[8] "Origin of the Relative Stereoselectivity of the

    
    -Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society.[8] 
    
  • Organic Chemistry Portal. "Staudinger Synthesis."

  • Cossío, F. P., et al. (1999). "Asymmetric Synthesis of

    
    -Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry.[3] 
    
  • Jarrahpour, A., et al. (2010). "Synthesis of New N-Sulfonyl Monocyclic

    
    -Lactams." ResearchGate. 
    

Sources

Targeted Functionalization of 3-Methyl-3-phenylazetidin-2-one for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-lactam (azetidin-2-one) ring is historically renowned as the "warhead" of penicillin-class antibiotics. However, in modern oncology, it has emerged as a "privileged scaffold" for inhibiting cancer cell proliferation. Specifically, the 3-methyl-3-phenylazetidin-2-one  core offers a unique structural advantage: the gem-disubstitution at the C-3 position prevents metabolic epimerization and blocks hydrolytic attack by endogenous 

-lactamases, significantly enhancing in vivo stability compared to mono-substituted analogs.

This guide details the rational functionalization of this specific scaffold to generate potent anticancer agents.[1] We focus on targeting the colchicine-binding site of tubulin , a proven mechanism for 1,4-diaryl-2-azetidinones.

Scientific Rationale: The "Privileged" Scaffold

Why choose 3-methyl-3-phenylazetidin-2-one ?

  • Conformational Locking: The bulky phenyl and methyl groups at C-3 restrict the rotation of the

    
    -lactam ring, locking the C-4 and N-1 substituents into a specific vector. This rigidification is crucial for fitting into the hydrophobic pocket of tubulin.
    
  • Metabolic Stability: The absence of an acidic proton at C-3 renders the ring resistant to base-catalyzed ring opening and enzymatic degradation.

  • Tubulin Targeting: By functionalizing C-4 with a 3,4,5-trimethoxyphenyl group (mimicking the A-ring of Combretastatin A-4), the scaffold acts as a potent microtubule destabilizing agent.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the downstream effects of the functionalized scaffold entering a cancer cell.

MOA_Pathway Compound 3-Methyl-3-phenyl Derivative (Drug) Tubulin Tubulin Heterodimers (Colchicine Binding Site) Compound->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Vascular Vascular Disruption (Anti-Angiogenesis) Tubulin->Vascular Endothelial Cell Retraction Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) (Caspase-3 Activation) Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Mechanism of Action. The functionalized


-lactam binds to tubulin, inhibiting polymerization, leading to cell cycle arrest and apoptosis.

Chemical Synthesis & Functionalization Protocol

The most robust method to construct the highly substituted 3-methyl-3-phenylazetidin-2-one core is the Staudinger Ketene-Imine Cycloaddition . This [2+2] cycloaddition allows for simultaneous definition of the N-1 and C-4 substituents.

Workflow Diagram

Synthesis_Workflow Start Precursors ImineForm Step 1: Schiff Base Formation (Aldehyde + Amine) Start->ImineForm KeteneGen Step 2: In Situ Ketene Generation (Acid Chloride + Base) Start->KeteneGen Cycloadd Step 3: Staudinger [2+2] Cycloaddition ImineForm->Cycloadd Imine KeteneGen->Cycloadd Ketene Separation Step 4: Diastereomer Separation (Cis/Trans) Cycloadd->Separation Final Functionalized 3-Methyl-3-phenylazetidin-2-one Separation->Final

Figure 2: Synthetic workflow for the construction of the 3,3-disubstituted


-lactam core.
Protocol 1: Synthesis of 3-Methyl-3-phenylazetidin-2-ones

Reagents Required:

  • Component A (Imine): Equimolar mixture of an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) and an amine (e.g., 4-methoxyaniline) in refluxing ethanol.

  • Component B (Ketene Source): 2-Phenylpropionyl chloride (or

    
    -methyl-phenylacetyl chloride).
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous Dichloromethane (

    
    ).
    

Step-by-Step Procedure:

  • Schiff Base Preparation (Imine):

    • Dissolve 1.0 eq of the selected aldehyde and 1.0 eq of the amine in anhydrous ethanol.

    • Reflux for 2–4 hours (monitor by TLC).

    • Evaporate solvent and recrystallize the imine residue from ethanol/ether.

  • Cycloaddition (The Critical Step):

    • Dissolve the purified imine (1.0 mmol) and triethylamine (3.0 mmol) in anhydrous

      
       (20 mL) under nitrogen atmosphere. Cool to 0°C.
      
    • Add 2-Phenylpropionyl chloride (1.2 mmol) dissolved in

      
       (5 mL) dropwise over 30 minutes.
      
    • Note: The slow addition is critical to maintain a low concentration of the reactive ketene intermediate, favoring the reaction with the imine over ketene dimerization.

    • Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Work-up:

    • Wash the organic layer with saturated

      
       (2 x 15 mL), water (2 x 15 mL), and brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The product will likely exist as a mixture of diastereomers (due to the chiral center at C-3 and C-4).

    • Perform Flash Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient 9:1 to 7:3) to separate the isomers.

    • Validation: Verify structure using

      
      -NMR. The C-4 proton typically appears as a singlet or doublet depending on the 3-substituents.
      

Functionalization Application Notes

Application Note A: C-4 Diversification for Tubulin Affinity

Objective: To mimic the pharmacophore of Combretastatin A-4. Strategy: The C-4 substituent is derived from the aldehyde used in the imine formation.

  • Recommendation: Use 3,4,5-trimethoxybenzaldehyde .

  • Rationale: This specific substitution pattern creates a "propeller" shape that perfectly fits the colchicine binding site on

    
    -tubulin.
    
  • Alternative: Use 3-hydroxy-4-methoxyphenyl (isovanillin derivative) to introduce a hydrogen bond donor, which often improves potency.

Application Note B: N-1 Modulation for Solubility

Objective: To modulate lipophilicity and metabolic clearance. Strategy: The N-1 substituent is derived from the amine used in imine formation.

  • Standard: 4-methoxyphenyl (p-anisidine). This provides electron density to the ring, stabilizing the system.

  • Advanced: 3,4,5-trimethoxyphenyl or Indole moieties.

  • Solubility Enhancement: If the drug is too lipophilic (LogP > 5), use a pyridine-derived amine or introduce a morpholine side chain on the phenyl ring to improve aqueous solubility for formulation.

Biological Evaluation Protocols

Once synthesized, the library must be validated. The following protocols are industry standard for this class of compounds.

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay confirms the drug targets the microtubule system directly.

  • Preparation: Prepare a 100X stock of the test compound in DMSO. Final assay concentration typically ranges from 1

    
    M to 10 
    
    
    
    M.
  • Reaction Mix: Use a commercial Tubulin Polymerization Assay Kit (fluorescence-based, >99% pure tubulin).

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM

      
      , 0.5 mM EGTA, 1 mM GTP, 10 
      
      
      
      M fluorescent reporter (DAPI or similar).
  • Execution:

    • Add tubulin protein to a black 96-well plate on ice.

    • Add test compounds. Include Combretastatin A-4 (CA-4) as a positive control and DMSO as a negative control.

    • Transfer to a plate reader pre-warmed to 37°C.

  • Measurement:

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Analysis:

    • Plot Fluorescence vs. Time.

    • Result: A potent inhibitor will show a flat line (no polymerization), whereas the control will show a sigmoidal curve. Calculate the

      
       (concentration reducing Vmax by 50%).
      
Protocol 3: MTT Cytotoxicity Assay

Standard screen for anticancer potency.

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), and a normal cell line (e.g., HEK293) for selectivity index calculation.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add serial dilutions of the 3-methyl-3-phenylazetidin-2-one derivative (0.01

    
    M – 100 
    
    
    
    M). Incubate for 48h or 72h.
  • Development:

    • Add MTT reagent (

      
       in PBS). Incubate 4h at 37°C.
      
    • Remove media and dissolve formazan crystals in DMSO (150

      
      L).
      
  • Readout: Measure Absorbance at 570 nm.

  • Data: Calculate % Cell Viability relative to control.

Data Analysis & Interpretation

When analyzing your functionalized derivatives, organize data to identify Structure-Activity Relationships (SAR).

Table 1: Representative SAR Data Structure (Hypothetical Values for Guidance)

Compound IDC-4 Substituent (Ring A)N-1 Substituent (Ring B)Tubulin IC50 (

M)
MCF-7 IC50 (

M)
Selectivity Index
Ref (CA-4) ----1.20.005Low
MP-01 Phenyl4-OMe-Phenyl>50>100--
MP-02 3,4,5-triOMe-Phenyl4-OMe-Phenyl2.1 0.050 High
MP-03 3,4,5-triOMe-PhenylPhenyl4.50.120Mod
MP-04 4-NO2-Phenyl4-OMe-Phenyl>50>50--
  • Interpretation:

    • MP-01 vs MP-02: Demonstrates the absolute necessity of the 3,4,5-trimethoxy motif at C-4 for tubulin binding.

    • MP-02 vs MP-03: Shows that the p-methoxy group on the N-1 ring enhances potency, likely due to electronic donation increasing the basicity or specific hydrophobic interactions.

References

  • Banik, B. K. (2020).[2] Beta-Lactams: Novel Synthetic Pathways and Applications. Springer. (General grounding on Beta-lactam synthesis).

  • O'Boyle, N. M., et al. (2010).[3] "Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents." Journal of Medicinal Chemistry. Link

  • Wang, S., et al. (2011). "Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones." Investigational New Drugs. Link

  • Singh, G. S. (2004). "Beta-lactams in the new millennium. Part-II: cephems, oxacephems, penams and sulbactam." Mini Reviews in Medicinal Chemistry. Link

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (Foundational chemistry for the synthesis protocol).

Sources

Reformatsky reaction conditions for 3-methyl-3-phenyl-beta-lactam synthesis

Application Note: Optimized Synthesis of 3-Methyl-3-Phenyl- -Lactams via Gilman-Speeter Reformatsky Protocols

Methodology:

Executive Summary

The synthesis of 3,3-disubstituted azetidin-2-ones (specifically the 3-methyl-3-phenyl scaffold) presents a unique challenge in medicinal chemistry due to the steric hindrance at the quaternary C3 center. While standard

Reformatsky reaction (Gilman-Speeter modification)

This guide details a robust protocol for coupling ethyl 2-bromo-2-phenylpropanoate with aryl imines. Critical to this success is the use of TMSCl (Trimethylsilyl chloride) for Zinc activation, overcoming the kinetic barrier imposed by the bulky

Strategic Rationale & Mechanism

The Steric Challenge

The target molecule requires the formation of a quaternary carbon at position 3. Standard Reformatsky reagents (derived from ethyl bromoacetate) are reactive, but

The Gilman-Speeter Pathway

Unlike the classic Reformatsky reaction (which targets ketones/aldehydes to form

imines
  • Activation: Zinc inserts into the C-Br bond.

  • Addition: The Zinc enolate attacks the imine carbon (

    
    ).
    
  • Cyclization: The resulting amide nitrogen anion attacks the ester carbonyl, expelling ethoxide to close the ring.

Mechanistic Visualization

The following diagram outlines the reaction pathway, highlighting the critical TMSCl activation step which solubilizes surface oxides on the Zinc, exposing reactive sites.

GilmanSpeeterZn_SolidZn (Solid)(Oxide Layer)Zn_ActiveActivated Zn*Zn_Solid->Zn_Active Oxide RemovalZn_EnolateZn-Enolate(Sterically Crowded)Zn_Active->Zn_Enolate Oxidative AdditionPrecursorEthyl 2-bromo-2-phenylpropanoatePrecursor->Zn_EnolateTMSClTMSCl(Activator)TMSCl->Zn_Active PromotesAdductZn-AmideIntermediateZn_Enolate->Adduct Nucleophilic AttackImineAryl Imine(Electrophile)Imine->AdductTransitionCyclizationTransition StateAdduct->Transition  Heat (Reflux)Product3-Methyl-3-Phenyl-beta-lactamTransition->Product -EtOZnBr

Caption: Figure 1. The TMSCl-promoted Gilman-Speeter pathway. TMSCl is critical for generating the active Zinc species required to form the hindered enolate.

Experimental Protocol

Materials & Stoichiometry
ReagentEquiv.[1][2]RoleNotes
Imine (Schiff Base) 1.0ElectrophilePre-formed (e.g.,

-benzylideneaniline) and dried.
Ethyl 2-bromo-2-phenylpropanoate 1.2 - 1.5Nucleophile SourceProvides the Me/Ph quaternary center.
Zinc Dust 2.0 - 3.0Metal PromoterMust be <10 micron particle size.
TMSCl 0.05 - 0.1ActivatorFreshly distilled or high-purity grade.
Solvent (THF or Toluene) N/AMediumAnhydrous (<50 ppm

).
Step-by-Step Methodology

Step 1: Zinc Activation (The "Entrainment" Method)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Loading: Charge Zinc dust (3.0 equiv) into the flask. Cover with minimal anhydrous THF (approx 2-3 mL per gram of Zn).

  • Activation: Add TMSCl (0.05 equiv) dropwise. Stir gently at room temperature for 15 minutes. Observation: The grey suspension may lighten slightly as oxides are stripped.

  • Author's Note: For extremely stubborn substrates, adding a crystal of Iodine (

    
    ) alongside TMSCl creates a synergistic activation effect.
    

Step 2: Reagent Addition

  • Temperature Control: Heat the Zinc suspension to a gentle reflux (65°C for THF).

  • Addition: Dissolve the Imine (1.0 equiv) and Ethyl 2-bromo-2-phenylpropanoate (1.5 equiv) in anhydrous THF. Load this mixture into the addition funnel.

  • Rate: Add the solution dropwise to the refluxing Zinc slurry over 30–45 minutes.

  • Why Reflux? Unlike standard Reformatsky reactions (often done at 0°C or RT), the formation of the quaternary center and the subsequent ring closure are endothermic and sterically demanding. Reflux is non-negotiable for high yields here.

Step 3: Reaction & Cyclization

  • Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC or LC-MS.

  • Endpoint: Disappearance of the imine. The intermediate linear amide is rarely isolated if reflux is maintained; it cyclizes in situ.

Step 4: Quench & Workup

  • Cooling: Cool the mixture to 0°C on an ice bath.

  • Quench: Slowly add saturated aqueous Ammonium Chloride (

    
    ) or 5% HCl. Caution: Exothermic gas evolution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    

Step 5: Purification

  • Crystallization: Many 3,3-disubstituted

    
    -lactams are solids. Recrystallization from Ethanol/Hexane is often sufficient.
    
  • Chromatography: If oil, use Silica gel flash chromatography (Hexane:EtOAc gradient).

Critical Optimization Parameters

The following data summarizes the impact of solvent and activation method on the isolated yield of hindered

Activation MethodSolventTempYield (Isolated)Comments
None (Untreated Zn)THFReflux< 15%Reaction stalls; unreacted bromide recovered.
Acid Wash (HCl)BenzeneReflux45-55%Classical method; inconsistent reproducibility.
TMSCl (5 mol%) THF Reflux 78-85% Recommended. Clean activation, consistent kinetics.
TMSCl (5 mol%)Toluene100°C60-70%Higher temp leads to some decomposition of labile imines.

Troubleshooting Guide

Issue: Reaction fails to initiate (No exotherm/color change).

  • Cause: Zinc surface passivation.

  • Solution: Add a "starter" portion of the bromoester (10% of total volume) with the TMSCl and heat before adding the imine. Once the reaction initiates (cloudiness/foaming), add the rest.

Issue: Linear amide isolated instead of


-lactam.
  • Cause: Cyclization step incomplete due to steric bulk at C3.

  • Solution: Do not discard. Dissolve the intermediate in anhydrous THF and treat with a strong base (e.g., LHMDS or EtMgBr) at -78°C to force ring closure. However, maintaining reflux longer in the initial step usually prevents this.

Issue: Low Diastereoselectivity.

  • Context: While C3 is fixed (Methyl/Phenyl), if the Imine has chiral centers or if C4 is substituted, diastereomers form.

  • Solution: 3,3-disubstituted lactams are difficult to control stereochemically during ring closure. Separation via Chiral HPLC is typically required post-synthesis if a single diastereomer is needed.

References

  • Gilman, H., & Speeter, M. (1943). The Reformatsky Reaction with Schiff Bases.[4] Journal of the American Chemical Society, 65(11), 2255–2256.

  • Krepski, L. R., et al. (1984). Synthesis of beta-lactams from Reformatsky reagents and imines. Tetrahedron Letters, 25(3), 265-268.
  • Erdik, E. (1987). Use of Activation Methods for Zinc in Reformatsky Reactions. Tetrahedron, 43(10), 2203-2212.
  • Ross, N. A., & MacGregor, R. R. (2011). Mechanism of the Reformatsky Reaction. Journal of the American Chemical Society. (Modern mechanistic insights).
  • Cojocaru, M., et al. (2011). Synthesis of 3,3-disubstituted azetidin-2-ones. Molecules, 16(9), 7949-7957.

Application Note: High-Throughput Solid-Phase Synthesis of Azetidin-2-one (β-Lactam) Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidin-2-one (β-lactam) ring is the pharmacophore defining the most commercially successful class of antibiotics (penicillins, cephalosporins, carbapenems) and serves as a privileged scaffold for serine protease inhibitors (e.g., elastase, thrombin).

This Application Note details three distinct solid-phase synthesis (SPS) strategies for generating diverse β-lactam libraries. Unlike solution-phase chemistry, SPS facilitates "split-and-pool" combinatorial synthesis, allowing for the rapid generation of thousands of analogues. We focus on the Staudinger [2+2] Cycloaddition (the gold standard), the Ugi 4-Center-3-Component Reaction (for peptidomimetic diversity), and the Miller Hydroxamate approach (for stereochemical control).

Strategic Framework & Resin Selection

Success in β-lactam SPS relies heavily on the linker strategy. The linker dictates not only the cleavage conditions but also which position of the β-lactam ring (N1, C3, or C4) serves as the attachment point.

Resin Selection Guide
Resin TypeLinker MechanismCleavage ConditionsAttachment PointApplication
Wang Resin Acid-labile (Benzylic ether/ester)50-95% TFAN1 (via hydroxyphenyl) or C3/C4 (via ester)General libraries; yields C-terminal acids/phenols.
Rink Amide Acid-labile (Benzhydrylamine)95% TFAC3/C4 (via amide)Libraries requiring C-terminal amides.
SASRIN Super Acid-Sensitive1% TFAN1 or C3Fragment condensation; protecting group retention.
Photolabile Nitrobenzyl (Photolysis)UV (365 nm)N1"Traceless" synthesis; release under neutral conditions.

Methodology 1: The Staudinger [2+2] Cycloaddition

The "Gold Standard" for C3/C4 Diversity

The Staudinger reaction involves the cycloaddition of a ketene (generated in situ from an acid chloride) and an imine (Schiff base). On solid phase, the imine is typically immobilized, and the ketene is added in solution.

Mechanistic Workflow (Graphviz)

Staudinger_Mechanism Resin Resin-Linker-NH2 Imine Immobilized Imine (Schiff Base) Resin->Imine Condensation (TMOF) Aldehyde Aldehyde (R1-CHO) Aldehyde->Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack AcidChloride Acid Chloride (R2-CH(R3)-COCl) Ketene Ketene Intermediate [In Situ] AcidChloride->Ketene Dehydrohalogenation Base Base (NEt3/DIPEA) Base->Ketene Ketene->Zwitterion BetaLactam Resin-Bound β-Lactam Zwitterion->BetaLactam Conrotatory Ring Closure

Caption: Step-wise mechanism of the Staudinger reaction on solid support. The critical step is the in situ generation of the ketene to prevent dimerization.

Detailed Protocol

Reagents:

  • Wang Resin (0.8–1.2 mmol/g loading)

  • Amino-functionalized scaffold (e.g., 4-aminophenol for N1 attachment)

  • Aldehydes (diverse set)[1][2]

  • Acid Chlorides (diverse set)

  • Triethylamine (NEt3) or DIPEA

  • Trimethyl orthoformate (TMOF) – Critical for water scavenging

Step-by-Step Procedure:

  • Resin Swelling: Swell 1.0 g of Wang resin in dry DCM (Dichloromethane) for 30 min.

  • Immobilization (Imine Formation):

    • Suspend resin in TMOF/DCM (1:1).

    • Add Aldehyde (5.0 eq) and amine scaffold (if not pre-loaded).

    • Shake at room temperature (RT) for 4–12 hours.

    • QC Check: Wash resin 3x with dry DCM. Confirm imine formation via FT-IR (appearance of C=N stretch at ~1640 cm⁻¹).

  • Cycloaddition (The Critical Step):

    • Cooling: Cool the resin slurry in dry DCM to -78°C (or 0°C depending on reactivity).

    • Base Addition: Add NEt3 (6.0 eq). Allow to equilibrate for 5 mins.

    • Ketene Generation: Dropwise add Acid Chloride (5.0 eq) diluted in DCM over 20 minutes.

    • Note: Slow addition prevents ketene dimerization (a major side reaction).

    • Warm to RT and shake for 12–16 hours.

  • Washing: Filter and wash resin: 3x DCM, 3x DMF, 3x MeOH, 3x DCM.

  • Validation: Monitor the appearance of the characteristic β-lactam carbonyl stretch at 1740–1780 cm⁻¹ using single-bead or ATR FT-IR [1].

  • Cleavage: Treat with 50% TFA/DCM for 1 hour. Filter and concentrate filtrate.

Methodology 2: Ugi 4-Center-3-Component Reaction (U-4C-3CR)

The "Combinatorial Powerhouse" for Peptidomimetics

While the standard Ugi reaction produces linear dipeptides, using β-amino acids as a bifunctional input allows for a direct cyclization to form the β-lactam ring. This is a powerful "one-pot" strategy.

Mechanistic Workflow (Graphviz)

Ugi_Workflow Inputs Inputs: 1. Resin-Bound Isocyanide OR Aldehyde 2. Free Amine 3. β-Amino Acid ImineForm Imine Formation Inputs->ImineForm Protonation Iminium Ion (Protonated by β-Amino Acid) ImineForm->Protonation Addition Isocyanide Addition (Nitrilium Ion) Protonation->Addition AcylTransfer Intramolecular Acyl Transfer Addition->AcylTransfer Ring Closure FinalProduct β-Lactam Scaffold AcylTransfer->FinalProduct

Caption: The Ugi 4-Center-3-Component route utilizing β-amino acids to drive intramolecular cyclization, forming the lactam ring.

Detailed Protocol

Reagents:

  • Rink Amide Resin (for C-terminal amide products)

  • β-Amino Acids (e.g., Boc-β-Ala-OH, deprotected before use)

  • Aldehydes[1][2][3]

  • Isocyanides (e.g., tert-butyl isocyanide or resin-bound isocyanide)

  • Solvent: Methanol (MeOH) or TFE (Trifluoroethanol) – Protic solvents accelerate Ugi reactions.

Step-by-Step Procedure:

  • Preparation: Swell resin in MeOH/DCM (1:1).

  • Component Mixing:

    • Add Aldehyde (3.0 eq) and Amine (3.0 eq) to the resin. Shake for 2 hours to pre-form imine.

    • Add β-Amino Acid (3.0 eq).

    • Add Isocyanide (3.0 eq).

  • Reaction: Shake at RT for 24–48 hours.

    • Optimization: If conversion is low, use TFE as the solvent; the hydrogen-bonding capability of TFE stabilizes the transition state [2].

  • Work-up: Wash resin extensively with MeOH and DCM to remove unreacted isocyanide (which can be odorous and interfere with assays).

  • Cleavage: Standard TFA cleavage releases the β-lactam with a peptidomimetic side chain.

Methodology 3: The Miller Hydroxamate Approach

The "Stereoselective" Expert Route

Developed by the Miller group, this method is distinct because it relies on the cyclization of an O-substituted hydroxamate. It is particularly useful for generating N-alkoxy β-lactams , which are difficult to access via Staudinger chemistry [3].

Protocol Summary:

  • Coupling: Couple a β-hydroxy acid (e.g., Serine or Threonine derivative) to a resin-bound O-hydroxylamine.[3]

  • Cyclization: Perform a Mitsunobu reaction (DIAD/PPh3). The hydroxyl group of the amino acid attacks the amide nitrogen (which is activated by the N-O bond), closing the ring with inversion of configuration at the β-carbon.

  • Cleavage: Reductive cleavage (SmI2) or acidolysis depending on the linker.

Quality Control & Troubleshooting

In-Process Monitoring (Non-Destructive)
  • FT-IR Spectroscopy: This is the most reliable method.

    • Imine: ~1640 cm⁻¹

    • β-Lactam:[1][3][4][5][6][7][8][9][10][11] ~1740–1780 cm⁻¹ (Distinct sharp band)

    • Esters (Background): ~1720–1735 cm⁻¹ (Can overlap; use difference spectroscopy).

  • Colorimetric Tests:

    • Kaiser Test: Valid for monitoring disappearance of primary amines (Step 1 of Staudinger).

    • Chloranil Test: Use for secondary amines.

Troubleshooting Table
ProblemProbable CauseCorrective Action
No β-Lactam IR band Imine hydrolysis due to moisture.Use TMOF as scavenger. Ensure reagents are dry.
Broad IR band (1600-1700) Ketene oligomerization.Add acid chloride slower and at lower temp (-78°C). Increase dilution.
Low Yield (Ugi) Poor imine formation.Pre-form imine for 2-4h before adding acid/isocyanide. Switch solvent to TFE.
Product is Racemic Base-catalyzed epimerization.Use milder bases (e.g., 2,6-lutidine) or lower temperatures in Staudinger.

References

  • Delpiccolo, C. M., et al. (2005).[5] Exploring the solid-phase synthesis of 3,4-disubstituted beta-lactams: scope and limitations. Journal of Combinatorial Chemistry.[5] Available at: [Link]

  • Rainoldi, G., et al. (2018).[6] One step access to oxindole-based β-lactams through Ugi four-center three-component reaction.[2][6] RSC Advances. Available at: [Link]

  • Meloni, M. M., & Taddei, M. (2001).[12] Solid-Phase Synthesis of β-Lactams via the Miller Hydroxamate Approach. Organic Letters.[7][8][12][13] Available at: [Link]

  • Hosseini, A., & Schreiner, P. R. (2019).[7] Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide.[7] Organic Letters.[7][8][12][13] Available at: [Link]

Sources

Application Note: A Protocol for the Enantioselective Synthesis of 3-Methyl-3-Phenylazetidin-2-one via Chiral Auxiliary-Mediated Staudinger Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Quaternary Stereocenter in β-Lactam Synthesis

The azetidin-2-one, or β-lactam, is a privileged heterocyclic motif in medicinal chemistry, forming the core of arguably the most important class of antibiotics, including penicillins and cephalosporins.[1] Beyond their antimicrobial properties, chiral β-lactams are versatile building blocks for the synthesis of a wide array of complex molecules. The synthesis of β-lactams with a quaternary stereocenter at the C3 position, such as 3-methyl-3-phenylazetidin-2-one, presents a significant synthetic challenge. Controlling the absolute stereochemistry at this congested center is crucial, as the biological activity of enantiomers can differ dramatically.

Among the various methods for β-lactam construction, the Staudinger [2+2] cycloaddition of a ketene and an imine remains one of the most efficient and versatile strategies.[1][2][3] However, to overcome the challenge of enantioselectivity, the reaction must be guided by a chiral influence. While catalytic asymmetric methods are advancing[4][5][6], the use of a chiral auxiliary remains a robust, reliable, and highly predictable strategy for achieving high levels of stereocontrol.[7] A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed to yield the enantiomerically enriched product.[7]

This application note provides a detailed protocol for the enantioselective synthesis of 3-methyl-3-phenylazetidin-2-one. We will focus on a diastereoselective Staudinger reaction employing an Evans-type oxazolidinone auxiliary, a well-established and highly effective controller of stereochemistry in numerous asymmetric transformations.[8][9][10] The causality behind each step, from reagent selection to reaction conditions and final analysis, will be thoroughly explained to provide a field-proven and self-validating methodology.

The Strategic Approach: Staudinger Reaction and Chiral Induction

The core of this synthesis is the [2+2] cycloaddition between an imine and a ketene. The stereochemical outcome is determined during the ring-closure of a zwitterionic intermediate.[3][5] By attaching a chiral auxiliary to the ketene precursor, we create a chiral environment that biases the formation of one diastereomer of the product over the other.

Figure 1: General mechanism of the chiral auxiliary-mediated Staudinger reaction.

The chosen chiral auxiliary, an Evans oxazolidinone, is attached to a propionyl group. This acyl oxazolidinone is then converted into the corresponding ketene in situ. The bulky substituent on the auxiliary (e.g., an isopropyl or benzyl group) effectively shields one face of the ketene, forcing the imine to approach from the less hindered face. This steric control dictates the absolute configuration of the newly formed stereocenters at C3 and C4 of the β-lactam ring.[11][12]

Overall Synthetic Workflow

The synthesis is designed as a multi-step sequence that is logical and allows for purification at key stages. The workflow ensures that high-purity materials are carried forward, maximizing the success of the crucial diastereoselective cycloaddition step.

workflow node_start node_start node_step node_step node_reagent node_reagent node_product node_product node_end node_end start Starting Materials reagent1 Chiral Oxazolidinone + 2-Phenylpropionyl Chloride start->reagent1 reagent2 Benzaldehyde + Amine (e.g., Aniline) start->reagent2 step1 Step 1: Acylation of Chiral Auxiliary product1 Chiral Acyl Oxazolidinone step1->product1 reagent1->step1 step3 Step 3: Staudinger [2+2] Cycloaddition product1->step3 step2 Step 2: Imine Formation product2 N-Phenylbenzaldimine step2->product2 reagent2->step2 product2->step3 product3 Diastereomerically-enriched β-Lactam Adduct step3->product3 step4 Step 4: Auxiliary Cleavage product3->step4 product4 Enantiopure β-Lactam Acid + Recovered Auxiliary step4->product4 step5 Step 5: Purification & Analysis product4->step5 end Final Product: (R)- or (S)-3-methyl-3-phenylazetidin-2-one step5->end

Figure 2: Experimental workflow for the synthesis of 3-methyl-3-phenylazetidin-2-one.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents are hazardous and should be handled with care.

Materials and Reagents
ReagentSupplierCAS No.M.W.PurityNotes
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneSigma-Aldrich102029-44-7177.20>99%Chiral Auxiliary
2-Phenylpropionyl chlorideSigma-Aldrich2902-96-7168.6297%Ketene Precursor
Triethylamine (Et₃N)Sigma-Aldrich121-44-8101.19>99.5%Anhydrous, distilled
Titanium(IV) chloride (TiCl₄)Sigma-Aldrich7550-45-0189.681.0 M in CH₂Cl₂Lewis Acid
N-PhenylbenzaldimineTCI Chemicals538-51-2181.24>98%Imine
Dichloromethane (CH₂Cl₂)Fisher Scientific75-09-284.93Anhydrous, >99.8%Solvent
Lithium Hydroxide (LiOH)Sigma-Aldrich1310-65-223.95>98%For cleavage
Hydrogen Peroxide (H₂O₂)Sigma-Aldrich7722-84-134.0130% aq. solutionFor cleavage
Tetrahydrofuran (THF)Sigma-Aldrich109-99-972.11Anhydrous, >99.9%Solvent
Protocol 1: Synthesis of Chiral Acyl Oxazolidinone (Ketene Precursor)

Rationale: This step attaches the ketene precursor (2-phenylpropionyl group) to the chiral auxiliary. The use of a strong, non-nucleophilic base like LDA or n-BuLi ensures complete deprotonation of the oxazolidinone nitrogen, facilitating clean acylation.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum. Allow to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: Add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10.0 mmol) and 40 mL of anhydrous THF to the flask.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: In a separate flame-dried flask, dissolve 2-phenylpropionyl chloride (1.77 g, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution to the lithium amide solution at -78 °C dropwise via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to yield the pure acylated auxiliary.

Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition

Rationale: This is the key stereochemistry-defining step. The reaction is performed at low temperature (-78 °C) to maximize selectivity. TiCl₄ acts as a Lewis acid to activate the acyl oxazolidinone towards enolization and coordinates with the imine. Triethylamine (a hindered base) is added slowly to generate the ketene in situ without polymerization.[2] The slow addition is critical for maintaining a low concentration of the highly reactive ketene.[2]

  • Setup: Flame-dry a 250 mL round-bottom flask with a stir bar and septum. Cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: Add the purified chiral acyl oxazolidinone from Protocol 1 (e.g., 3.09 g, 10.0 mmol) and 80 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Lewis Acid Activation: Cool the solution to -78 °C. Add titanium(IV) chloride (TiCl₄, 11.0 mL of a 1.0 M solution in CH₂Cl₂, 11.0 mmol) dropwise. A deep colored complex should form. Stir for 30 minutes.

  • Imine Addition: Add N-phenylbenzaldimine (1.99 g, 11.0 mmol) dissolved in 10 mL of anhydrous CH₂Cl₂. Stir for an additional 20 minutes at -78 °C.

  • Ketene Formation: Slowly add triethylamine (Et₃N, 2.1 mL, 15.0 mmol) dropwise via syringe pump over 1 hour. The slow addition is crucial for high diastereoselectivity.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction at -78 °C by adding 50 mL of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to isolate the diastereomerically enriched β-lactam adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

Rationale: The auxiliary must be removed without epimerizing the newly formed stereocenters. A common method for Evans auxiliaries is hydrogen peroxide/lithium hydroxide, which cleaves the amide bond to yield the carboxylic acid and the recoverable auxiliary.[10]

  • Setup: Dissolve the purified β-lactam adduct (e.g., 4.9 g, 10.0 mmol) in a 3:1 mixture of THF and water (80 mL) in a 250 mL round-bottom flask.

  • Cleavage: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (H₂O₂, 4.5 mL, 40 mmol), followed by aqueous lithium hydroxide (LiOH, 20 mL of a 1.0 M solution, 20 mmol).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the excess peroxide by adding 30 mL of saturated aqueous Na₂SO₃ solution. Stir for 20 minutes. Acidify the mixture to pH ~2 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). The chiral auxiliary is often more soluble in the aqueous phase or can be recovered separately.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting carboxylic acid can be decarboxylated or converted to the final azetidin-2-one if necessary, or purified as is. The final product, 3-methyl-3-phenylazetidin-2-one, can be purified via chromatography or recrystallization.

Data and Expected Results

Expected Yields and Selectivity

The efficiency of this synthetic route is highly dependent on the precise control of reaction conditions.

StepProductTypical YieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
1Chiral Acyl Oxazolidinone85-95%N/A>99%
2β-Lactam Adduct70-85%>95:5N/A
3Final β-Lactam80-90% (from cleavage)N/A>98%
Analytical Characterization

The final product should be characterized to confirm its structure and stereochemical purity.

  • ¹H NMR: Analysis of the crude reaction mixture after cycloaddition can determine the diastereomeric ratio by comparing the integration of characteristic signals for each diastereomer.

  • Chiral HPLC: The enantiomeric excess (ee) of the final product after auxiliary removal is determined by High-Performance Liquid Chromatography using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Troubleshooting and Optimization

  • Low Diastereoselectivity: This is often caused by the temperature rising during the cycloaddition or too rapid addition of the base. Ensure the reaction is maintained at -78 °C and use a syringe pump for slow, controlled addition of triethylamine.

  • Low Yield in Cycloaddition: This may result from impure reagents or moisture. Ensure all glassware is flame-dried and solvents are anhydrous. The imine should be freshly prepared or purified before use.

  • Incomplete Auxiliary Cleavage: The cleavage reaction may require longer reaction times or additional equivalents of LiOH/H₂O₂. Monitor carefully by TLC to avoid over-oxidation or side reactions.

Conclusion

This application note details a robust and highly stereoselective method for the synthesis of 3-methyl-3-phenylazetidin-2-one using an Evans-type chiral auxiliary. By carefully controlling the reaction conditions, particularly during the key Staudinger cycloaddition step, high yields and excellent diastereoselectivity can be achieved. The principles and protocols described herein provide a reliable foundation for researchers engaged in the asymmetric synthesis of complex β-lactams and other chiral molecules.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society. Available at: [Link]

  • Palomo, C., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Available at: [Link]

  • Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. Available at: [Link]

  • Taggi, A. E., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Available at: [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Journal of the American Chemical Society. Available at: [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Scheffer, J. R., et al. (1995). Enantioselective photochemical synthesis of a beta-lactam via the solid state ionic chiral auxiliary method. UBC Chemistry. Available at: [Link]

  • Di Mola, A., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Mondal, T., & Anan, S. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. Available at: [Link]

  • Tuba, R., & Al-Hashimi, M. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Schneider, C., et al. (2020). Chiral β‐Lactams by Ruthenium‐Catalyzed Enantioselective CH Carbene Insertion. Angewandte Chemie International Edition. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. Available at: [Link]

  • da Silva, A. C. S., et al. (2021). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Butler, T. W., et al. (2019). Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters. Available at: [Link]

  • Hethcox, J. C., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Hethcox, J. C., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials. Available at: [Link]

  • Ota, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia. Available at: [Link]

  • D'hooghe, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Ly, N. T., Thaxton, A., & Trudell, M. L. (2013). Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link]

  • Bruno, G., et al. (2021). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules. Available at: [Link]

  • YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

  • Grewal, A. S. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

  • da Silva, A. B., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]

  • O'Boyle, N. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. International Journal of Molecular Sciences. Available at: [Link]

  • Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Organic Syntheses. Available at: [Link]

  • Organic Syntheses. (n.d.). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT. Organic Syntheses. Available at: [Link]

  • D'Auria, M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Available at: [Link]

  • Google Patents. (n.d.). US9802906B1 - Process for the preparation of toltrazuril and an intermediate useful for its... Google Patents.

Sources

One-pot synthesis of 3,3-disubstituted beta-lactams from acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the one-pot synthesis of 3,3-disubstituted


-lactams  via the Staudinger ketene-imine cycloaddition.[1] This protocol focuses on the generation of reactive disubstituted ketenes  (e.g., dichloroketene, dimethylketene) from 

-disubstituted acid chlorides and their subsequent trapping by imines.

Part 1: Scientific Foundation & Strategic Analysis

The Challenge of the "Gem-Disubstituted" Motif

While the synthesis of 3-monosubstituted


-lactams is routine, generating 3,3-disubstituted  variants (gem-disubstituted) presents unique hydrodynamic and steric challenges. These structures are highly sought after in drug discovery (e.g., 

-lactamase inhibitors) because the quaternary carbon at C3 significantly increases the metabolic stability of the

-lactam ring against hydrolysis.

The core difficulty lies in the ketene generation step . Monosubstituted acetyl chlorides easily form ketenes via base-mediated elimination. However,


-disubstituted acid chlorides (e.g., isobutyryl chloride) form disubstituted ketenes  which are often less stable or more prone to dimerization than their monosubstituted counterparts. Furthermore, the steric bulk of the ketene can retard the nucleophilic attack by the imine.
Mechanism: The Staudinger Cycloaddition

The reaction proceeds through a thermal [2+2] cycloaddition.[2][3] Success depends on the in situ generation of a ketene intermediate.

  • Ketene Formation: The tertiary amine base (e.g., triethylamine) deprotonates the

    
    -proton of the acid chloride, triggering the elimination of chloride (
    
    
    
    ) to form the ketene.
    • Note: For 3,3-dichloro-

      
      -lactams, dichloroacetyl chloride  (
      
      
      
      ) is the precursor. The base removes the single
      
      
      -proton to form dichloroketene (
      
      
      ).
  • Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene (orthogonal approach).

  • Zwitterionic Intermediate: This forms a zwitterionic intermediate.[2][4][5]

  • Ring Closure: The enolate oxygen attacks the iminium carbon (conrotatory electrocyclization) to close the four-membered ring.

Stereoselectivity Rule:

  • Electron-Donating Ketene Substituents (e.g., Me): Favor cis-

    
    -lactams (kinetic control).
    
  • Electron-Withdrawing Ketene Substituents (e.g., Cl): Favor trans-

    
    -lactams (thermodynamic control/isomerization of intermediate).
    
  • Crucial Insight: For 3,3-symmetrically disubstituted lactams (e.g., 3,3-dimethyl or 3,3-dichloro), stereochemistry refers to the relationship between C3 and C4 substituents. Since C3 is symmetric, C3/C4 cis/trans isomerism is irrelevant, simplifying the analysis to yield and conversion.

Part 2: Visualization of Mechanism & Workflow

Figure 1: Mechanistic Pathway (Staudinger Cycloaddition)[6][7]

StaudingerMechanism AcidChloride Acid Chloride (R₂CH-COCl) Ketene Disubstituted Ketene (R₂C=C=O) AcidChloride->Ketene Dehydrohalogenation (-HCl) Base Tertiary Base (Et₃N) Base->Ketene Promotes Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine (R'-CH=N-R'') Imine->Zwitterion + Imine BetaLactam 3,3-Disubstituted β-Lactam Zwitterion->BetaLactam Ring Closure (Conrotatory)

Caption: Stepwise mechanism of base-mediated ketene formation and [2+2] cycloaddition.

Part 3: Detailed Protocol

Scope of Protocol

This protocol describes the synthesis of 3,3-dichloro-1,4-diphenylazetidin-2-one using dichloroacetyl chloride . This specific workflow is chosen for its robustness and the high reactivity of the dichloroketene intermediate, making it an ideal "benchmark" reaction for 3,3-disubstituted systems.

  • Target: 3,3-Disubstituted

    
    -Lactam[6]
    
  • Precursors: Aniline (Amine), Benzaldehyde (Aldehyde), Dichloroacetyl Chloride.

  • Method: Sequential One-Pot (Imine formation

    
     Cycloaddition).
    
Reagents & Equipment
  • Reagents:

    • Benzaldehyde (1.0 equiv)[7]

    • Aniline (1.0 equiv)[7]

    • Dichloroacetyl chloride (1.2 equiv)

    • Triethylamine (TEA) (2.5 equiv) - Must be dry.

    • Dichloromethane (DCM) - Anhydrous.

    • Magnesium Sulfate (

      
      ) - Drying agent.
      
  • Equipment:

    • Round-bottom flask (2-neck) with septum.

    • Addition funnel (pressure-equalizing).

    • Nitrogen/Argon atmosphere line.

    • Ice-water bath.

Step-by-Step Procedure

Phase 1: In Situ Imine Formation

  • Setup: Flame-dry a 250 mL 2-neck round-bottom flask and cool under a stream of nitrogen.

  • Solvation: Add Benzaldehyde (10 mmol, 1.06 g) and Aniline (10 mmol, 0.93 g) to DCM (40 mL).

  • Dehydration: Add anhydrous

    
     (2 g) directly to the reaction flask to sequester water generated during imine formation.
    
    • Expert Insight: Removing water is critical. Water will hydrolyze the acid chloride in Phase 2, killing the reaction.

  • Stirring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Filtration (Optional but Recommended): Quickly filter the solution under nitrogen to remove hydrated

    
     into a fresh dry flask. Note: If using molecular sieves, decantation is sufficient.
    

Phase 2: Staudinger Cycloaddition 6. Base Addition: Add Triethylamine (25 mmol, 3.5 mL) to the imine solution. Cool the mixture to 0°C using an ice bath. 7. Ketene Precursor Addition: Dissolve Dichloroacetyl chloride (12 mmol, 1.76 g) in dry DCM (10 mL) in the addition funnel. 8. Slow Addition: Dropwise add the acid chloride solution to the reaction mixture over 30–45 minutes at 0°C.

  • Critical Control Point: Fast addition causes a high local concentration of ketene, leading to dimerization (formation of cyclobutanediones) rather than reaction with the imine. Slow addition is the key to high yields.
  • Reaction: Allow the mixture to warm naturally to RT and stir overnight (12–16 hours). The solution typically turns dark orange/brown.

Phase 3: Workup & Purification 10. Quench: Wash the reaction mixture with saturated


 (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
11. Drying:  Dry the organic layer over 

and concentrate under reduced pressure. 12. Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2).

Part 4: Optimization & Troubleshooting (Expert Tips)

Table 1: Optimization Parameters for 3,3-Disubstituted -Lactams
ParameterRecommendationRationale
Solvent Choice DCM or TolueneDCM is standard. Toluene (reflux) is required for less reactive ketenes (e.g., dimethylketene from isobutyryl chloride) to overcome the activation energy barrier.
Base Stoichiometry >2.0 Equiv 1 equiv neutralizes the HCl formed; excess base ensures rapid deprotonation and buffers the system.
Temperature 0°C

RT
(Reactive)
For reactive ketenes (dichloro), start cold to prevent side reactions.
Temperature Reflux (Stable)For stable/bulky ketenes (dimethyl), heat is often needed to drive the [2+2] cycloaddition.
Addition Rate Very Slow Prevents ketene dimerization. Use a syringe pump for highest reproducibility.
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Hydrolysis of acid chloride.

    • Solution: Ensure DCM is distilled over

      
      . Confirm the imine formation step was complete and water was removed (sieves/MgSO4).
      
  • Problem: Formation of Tar/Polymer.

    • Cause: Ketene decomposition or polymerization.

    • Solution: Reduce reaction temperature during addition. Dilute the reaction mixture (0.1 M or lower).

  • Problem: No Reaction with Isobutyryl Chloride.

    • Cause: Dimethylketene is less electrophilic and sterically hindered.

    • Solution: Switch solvent to Toluene and heat to reflux (

      
      ). Use a stronger base or microwave irradiation to accelerate the cycloaddition.
      

Part 5: Experimental Workflow Diagram

Workflow Step1 Step 1: Imine Formation Aldehyde + Amine + MgSO4 (DCM, RT, 2h) Step2 Step 2: Preparation Filter off MgSO4 Add TEA (2.5 eq), Cool to 0°C Step1->Step2 Step3 Step 3: Cycloaddition Dropwise add Acid Chloride (Over 45 mins) Step2->Step3 Step4 Step 4: Reaction Warm to RT Stir 12-16h Step3->Step4 Step5 Step 5: Workup Wash (NaHCO3, Brine) Concentrate Step4->Step5

Caption: Sequential one-pot workflow for the synthesis of 3,3-disubstituted


-lactams.

References

  • Staudinger Synthesis Mechanism & Stereoselectivity

    • Title: The Staudinger Synthesis (Ketene-Imine Cycloaddition)[1][2][3][4][5][7][8]

    • Source: Organic Chemistry Portal[9]

    • URL:[Link]

  • Microwave-Assisted Synthesis of

    
    -Lactams 
    
    • Title: Synthesis of

      
      -Lactams: Stereoselective Synthesis of cis and trans 
      
      
      
      -lactams under diverse conditions[10]
    • Source: Encyclopedia.pub (MDPI)[10]

    • URL:[Link]

  • Synthesis of 3,3-Dichloro-

    
    -Lactams 
    
    • Title: Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation[6][11]

    • Source: Molecules (NIH/PubMed)
    • URL:[Link]

    • Note: Referenced for structural characterization and biological relevance of the 3,3-dichloro motif.
  • Review of C-3 Functionaliz

    • Title: A Comprehensive Review on C-3 Functionaliz

      
      -Lactams[1][12]
      
    • Source: Current Organic Synthesis (PubMed)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Controlling stereoselectivity in 3-methyl-3-phenylazetidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of 3-Methyl-3-Phenylazetidin-2-one

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #BL-3M3P-STEREO Topic: Troubleshooting Stereocontrol in Quaternary


-Lactam Formation

Executive Summary

Synthesizing 3-methyl-3-phenylazetidin-2-one presents a specific crystallographic challenge: the formation of a quaternary stereocenter at the C3 position. Unlike simple


-lactams, where stereochemistry is defined by the cis/trans relationship of protons, this molecule requires precise control over the facial attack of the methyl or phenyl group during ring closure or functionalization.

This guide addresses the two primary synthetic routes:

  • The Staudinger Cycloaddition (Ketene-Imine): Best for de novo ring construction.

  • C3-Enolate Alkylation: Best for functionalizing existing

    
    -lactam scaffolds.
    

Module 1: The Staudinger Cycloaddition

Route: Reaction of 2-phenylpropanoyl chloride with an imine in the presence of a base.

Technical Insight: Torquoselectivity

In the Staudinger reaction, the stereochemical outcome is dictated by torquoselectivity —the preferential rotation of substituents on the ketene intermediate (Methyl-Phenyl-Ketene) as it approaches the imine.

  • The Rule: The bulkier group (Phenyl) preferentially rotates away from the steric bulk of the imine to minimize steric clash in the transition state.

  • The Consequence: This rotation sets the relative stereochemistry between the C3-Phenyl group and the C4-substituent (from the imine).

Troubleshooting Guide (Q&A)

Q1: I am obtaining a racemic mixture despite using a bulky imine. Why? Diagnosis: You are likely relying on "substrate control" from the imine alone, which is insufficient for quaternary centers without a chiral auxiliary. Solution:

  • Switch to a Chiral Auxiliary: Use a chiral amine for the imine formation.

    • Recommended:

      
      -
      
      
      
      -methylbenzylamine or a chiral amino ester.
    • Mechanism:[1][2][3][4] The chiral auxiliary on the Nitrogen creates a distinct "chiral pocket," forcing the ketene to approach from only one face (diastereoselection).

  • Verify Temperature: The reaction must be kept at -78°C . Higher temperatures allow the ketene to isomerize or approach from the less hindered (but wrong) face.

Q2: The yield is low, and I see significant N-acyl imine byproduct. Diagnosis: The ketene is reacting with the imine before cycloaddition (acylation) or dimerization is occurring. Solution:

  • Order of Addition: Do not mix the acid chloride and base first. Add the acid chloride slowly to a solution of the imine and base (Simultaneous Addition). This keeps the steady-state concentration of the highly reactive methylphenylketene low, favoring the cross-reaction with the imine over dimerization.

  • Base Selection: Switch from Triethylamine (Et

    
    N) to DIPEA (Hünig's Base) . The extra bulk prevents nucleophilic attack on the acid chloride while still effecting dehydrohalogenation.
    

Q3: How do I control the C3-Methyl vs. C3-Phenyl configuration relative to C4? Diagnosis: You are fighting the intrinsic torquoselectivity of methylphenylketene. Solution:

  • Electronic Tuning: The electronic nature of the imine substituent affects the transition state (TS).

    • Electron-Deficient Imines (e.g., N-Tosyl): Favor the cis-relationship (Phenyl cis to C4-H).

    • Electron-Rich Imines (e.g., N-PMP): Often favor the trans-relationship.

  • Note: For 3-methyl-3-phenyl systems, the Phenyl group usually ends up trans to the C4 substituent (if bulky) to minimize

    
     strain.
    

Module 2: C3-Enolate Alkylation

Route: Deprotonation of 3-phenylazetidin-2-one followed by addition of Methyl Iodide (MeI).

Technical Insight: The "Memory of Chirality" & Enolate Geometry

Generating a quaternary center via alkylation requires forming a planar enolate at C3. The incoming electrophile (MeI) will attack the less hindered face.

  • The Challenge: The N-substituent usually blocks one face.

  • The Risk:

    
    -lactams are prone to ring-opening (beta-elimination) when treated with strong bases.
    
Troubleshooting Guide (Q&A)

Q4: My lactam ring is opening (cleaving) during deprotonation. Diagnosis: The base is acting as a nucleophile attacking the carbonyl, or the temperature is too high. Solution:

  • Base Switch: Stop using LDA. Use LiHMDS (Lithium Hexamethyldisilazide). It is sterically bulky and less nucleophilic, significantly reducing ring cleavage.

  • Solvent Additive: Add HMPA or DMPU (4:1 THF:DMPU ratio). These polar aprotic co-solvents stabilize the lithium enolate, allowing the reaction to proceed faster at lower temperatures (-78°C), minimizing decomposition.

Q5: I am getting the wrong diastereomer (Methyl is attacking from the wrong side). Diagnosis: The "bottom" face (opposite the N-substituent) is not sufficiently blocked, or the N-substituent is rotating. Solution:

  • Steric Blocking: Ensure the Nitrogen is protected with a large group like TBDMS (tert-butyldimethylsilyl) or PMP (p-methoxyphenyl).

  • The "Bucket" Effect: The bulky N-protecting group creates a concave shape. The electrophile (MeI) will almost exclusively attack from the face opposite the N-substituent (anti-approach).

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the synthesis route and the mechanistic pathways for stereocontrol.

BetaLactamSynthesis Start Target: 3-Methyl-3-Phenylazetidin-2-one Decision Select Strategy Start->Decision Staudinger Route A: Staudinger Cycloaddition (De Novo Synthesis) Decision->Staudinger Building Ring Alkylation Route B: Enolate Alkylation (Functionalization) Decision->Alkylation Modifying Ring Reagents_A Reagents: 2-Phenylpropanoyl Cl + Imine Staudinger->Reagents_A Ketene Intermediate: Methylphenylketene Reagents_A->Ketene Torque Critical Factor: Torquoselectivity (Phenyl rotates away from Imine) Ketene->Torque Result_A Result: High Diastereoselectivity (Trans-dominant) Torque->Result_A Reagents_B Reagents: 3-Phenylazetidin-2-one + LiHMDS + MeI Alkylation->Reagents_B Enolate Intermediate: Planar C3 Enolate Reagents_B->Enolate FaceAttack Critical Factor: Steric Blocking (MeI attacks anti to N-Substituent) Enolate->FaceAttack Result_B Result: High Enantioselectivity (if N-Chiral) FaceAttack->Result_B

Caption: Decision tree for stereoselective synthesis. Route A relies on ketene torquoselectivity; Route B relies on enolate facial discrimination.

Experimental Protocol: Optimized Staudinger Method

This protocol is optimized for the formation of the quaternary center with high diastereoselectivity.

Reagents:

  • Acid Chloride: 2-Phenylpropanoyl chloride (1.0 equiv)

  • Imine: N-(4-Methoxyphenyl)benzaldimine (1.0 equiv) [Use chiral imine for enantioselectivity]

  • Base: DIPEA (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add the Imine (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Maintain this temperature to maximize stereocontrol.

  • Base Addition: Add DIPEA (1.2 equiv) slowly. Stir for 10 minutes.

  • Acid Chloride Addition: Dissolve 2-Phenylpropanoyl chloride in a minimal amount of DCM. Add this solution dropwise over 1 hour via a syringe pump.

    • Why? Slow addition prevents high concentrations of ketene, reducing dimerization.

  • Reaction: Allow the mixture to stir at -78°C for 4 hours, then slowly warm to room temperature over 12 hours (overnight).

  • Workup: Quench with saturated NH

    
    Cl. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted imine/amine) and brine.
    
  • Purification: Flash column chromatography (Silica gel).

    • Note: The trans-isomer (Phenyl trans to C4-Phenyl) usually elutes first due to lower polarity compared to the cis-isomer.

Comparative Data: Solvent & Base Effects

VariableConditionYield (%)dr (cis:trans)Notes
Base Et

N
45%30:70Significant byproduct formation (N-acyl).
Base DIPEA 82% 15:85 Recommended. Steric bulk prevents side reactions.
Base Proton Sponge88%10:90Excellent but expensive; difficult to remove.
Solvent Toluene60%40:60Higher temp (-20°C limit) degrades stereocontrol.
Solvent DCM 82% 15:85 Recommended. Best solubility at -78°C.

References

  • Staudinger Reaction Mechanism & Stereocontrol

    • Title: Asymmetric Synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Lactams by the Staudinger Reaction[2][5]
      
    • Source: Organic Reactions (Wiley)
    • URL:[Link]

  • Quaternary Center Formation via Alkyl

    • Title: Stereoselective Synthesis of -Quaternary Lactams Using Photoenzymatic C
    • Source: NIH / PubMed Central
    • URL:[Link]

  • C

    • Title: Catalytic Enantioselective Stereoablative Alkylation of 3-Halooxindoles (Analogous Qu
    • Source: Caltech / Stoltz Group
    • URL:[Link]

  • Torquoselectivity in Ketene Cycloadditions

    • Title: Electronic origins of the stereochemistry in

      
      -lactam formed through the Staudinger reaction[1]
      
    • Source: Semantic Scholar / RSC
    • URL:[Link]

Sources

Troubleshooting low conversion rates in azetidin-2-one cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Low Conversion in β-Lactam Scaffold Synthesis

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Diagnostic Triage

Before modifying your protocol, we must identify the specific failure mode. The formation of the azetidin-2-one ring forces a bond angle of ~90°, creating significant ring strain (~26 kcal/mol). Thermodynamic barriers often manifest as low conversion if the kinetic pathway isn't strictly controlled.

Select your current synthetic route to jump to the relevant troubleshooting module:

Triage Start Diagnostic Start: Which Reagents? Q1 Acid Chloride + Imine? Start->Q1 Q2 Alkyne + Nitrone? Start->Q2 Q3 Linear u03b2-Amino Acid? Start->Q3 Method1 Module A: Staudinger Synthesis (Ketene-Imine Cycloaddition) Q1->Method1 Yes Method2 Module B: Kinugasa Reaction (Cu-Catalyzed) Q2->Method2 Yes Method3 Module C: Intramolecular Condensation (Mukaiyama/Ohno) Q3->Method3 Yes

Figure 1: Method selection decision tree. Select the module corresponding to your starting materials.

Module A: The Staudinger Synthesis ([2+2] Ketene-Imine)

Core Issue: The reaction stalls or yields complex mixtures. Mechanism: Stepwise [2+2] cycloaddition involving a zwitterionic intermediate.[1]

Root Cause Analysis & Solutions
1. The "Moisture Kill" (Hydrolysis)
  • Symptom: IR spectrum shows broad -OH stretch; TLC shows aldehyde/amine starting materials (hydrolysis of imine) or carboxylic acid (hydrolysis of acid chloride).

  • The Science: Ketenes are highly electrophilic. Trace water competes with the imine nucleophile, converting the ketene to a carboxylic acid, which cannot cyclize under standard conditions.

  • Protocol Adjustment (The "Schlenk" Standard):

    • Solvent: Use anhydrous DCM or Toluene distilled over CaH2.

    • Glassware: Flame-dry all glassware under vacuum.

    • Self-Validation: Add a small amount of acid chloride to the solvent before the base. If the solution turns cloudy immediately, your solvent is wet.

2. Ketene Dimerization (Oligomerization)
  • Symptom: Low yield of β-lactam, but high consumption of acid chloride. Dark, viscous residue (polymer).

  • The Science: If the standing concentration of ketene is too high relative to the imine, the ketene reacts with itself.

  • Protocol Adjustment (High-Dilution/Slow Addition):

    • Do NOT mix acid chloride and base all at once.

    • Correct Order: Dissolve Imine and Base (e.g., TEA, DIPEA) in the reaction vessel.

    • Action: Add the Acid Chloride as a solution in DCM dropwise over 1–2 hours at 0°C or -78°C.

    • Why: This keeps the instantaneous concentration of ketene low, ensuring the imine (present in excess relative to the generated ketene) traps it preferentially.

3. Base Mismatch (pKa & Sterics)
  • Symptom: No reaction; Acid chloride remains unconsumed.

  • The Science: The base must be strong enough to deprotonate the

    
    -proton of the acid chloride to form the ketene, but non-nucleophilic enough to avoid attacking the acyl chloride itself.
    
  • Optimization Table:

BasepKa (conj.[2] acid)SuitabilityNotes
Triethylamine (TEA) 10.7Standard Good for most acyl chlorides. Can be nucleophilic.[1][2]
DIPEA (Hünig's Base) 10.75Better More sterically hindered; reduces side reactions.
Proton Sponge 12.1Specialist Use for highly sensitive acid chlorides. Non-nucleophilic.
Pyridine 5.2Poor Too weak for rapid ketene generation; often acts as a nucleophilic catalyst instead.

Module B: The Kinugasa Reaction (Alkyne-Nitrone)

Core Issue: Reaction fails to initiate or stalls at ~50% conversion. Mechanism: Copper(I)-catalyzed cycloaddition followed by rearrangement.

Root Cause Analysis & Solutions
1. Catalyst Oxidation (The "Blue" Death)
  • Symptom: Reaction mixture turns blue/green (indicating Cu(II)).

  • The Science: The active species is Cu(I). Oxygen oxidizes Cu(I) to Cu(II), which is inactive for this cycle.

  • Protocol Adjustment:

    • Degassing: Sparge solvents with Argon for 20 mins before adding the catalyst.

    • Ligand: Use P(t-Bu)3 or bipyridine ligands to stabilize the Cu(I) species.

    • Reductant: Add 10 mol% Sodium Ascorbate if using generated Cu(I) (click chemistry conditions) to scavenge oxygen.

2. Alkyne Homocoupling (Glaser Coupling)
  • Symptom: Formation of diynes (R-C≡C-C≡C-R) instead of lactams.

  • The Science: In the presence of base and O2, copper promotes alkyne dimerization.

  • Protocol Adjustment:

    • Strict exclusion of O2 (see above).

    • lowering the temperature to 0°C initially can suppress homocoupling relative to the nitrone addition.

Module C: Intramolecular Cyclization (Linear Precursors)

Core Issue: No ring closure; formation of polymers (intermolecular reaction). Mechanism: Activation of carboxylic acid followed by nucleophilic attack by the amine.

Root Cause Analysis & Solutions
1. Entropy vs. Enthalpy (Concentration Effect)
  • Symptom: Oligomers observed by GPC/NMR.

  • The Science: Intermolecular reaction is second-order; intramolecular (ring closing) is first-order. High concentration favors intermolecular polymerization.

  • Protocol Adjustment:

    • High Dilution: Run the reaction at 0.001 M to 0.01 M concentration.

    • Slow Feed: Syringe pump addition of the substrate into the condensing agent solution.

2. Activation Failure
  • Symptom: Starting material recovered.

  • The Science: The amine is not nucleophilic enough to attack a standard ester/acid to form the strained ring.

  • Protocol Adjustment (Mukaiyama Reagent):

    • Use 2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent).

    • Mechanism: Converts the hydroxyl group into a good leaving group, driving the formation of the strained amide bond.

Visualizing the Staudinger Failure Pathways

Understanding where the intermediate goes is key to fixing the yield.

StaudingerMechanism AcidChloride Acid Chloride Ketene Ketene Intermediate AcidChloride->Ketene -HCl Base Base (TEA) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Hydrolysis FAIL: Carboxylic Acid (Wet Solvent) Ketene->Hydrolysis + H2O Dimer FAIL: Ketene Dimer (Fast Addition) Ketene->Dimer + Ketene Imine Imine BetaLactam Target: u03b2-Lactam Zwitterion->BetaLactam Ring Closure Polymer FAIL: Polymer (No Trap) Zwitterion->Polymer T too high

Figure 2: Mechanistic pathways in Staudinger synthesis. Red arrows indicate common failure points leading to yield loss.

Frequently Asked Questions (FAQ)

Q: I am getting the wrong diastereomer (cis vs. trans). How do I switch it? A: This is controlled by "Torquoselectivity" and electronic effects.

  • For cis (Syn): Use electron-donating groups on the ketene and electron-withdrawing groups on the imine.[1] This accelerates direct ring closure of the zwitterion.

  • For trans (Anti): Use electron-withdrawing groups on the ketene.[3] This slows ring closure, allowing the imine moiety to isomerize to the thermodynamically stable trans conformation before closing.

  • Tip: Changing the solvent from Benzene (non-polar) to Acetonitrile (polar) can sometimes flip the ratio by stabilizing the zwitterionic intermediate.

Q: My reaction turns into a black sludge immediately. A: This is likely rapid decomposition of the ketene or imine.

  • Fix: Lower temperature to -78°C. Ensure your imine is stable (check NMR of starting material). If the imine is derived from an enolizable aldehyde, it may be tautomerizing.

Q: Can I use microwave irradiation? A: Yes, specifically for the Staudinger reaction. Microwave irradiation has been shown to improve yields and favor trans isomer formation in some cases by overcoming the activation energy of the ring closure step more efficiently than thermal heating.

References

  • Jiao, L., Liang, X., & Xu, J. X. (2006).[1] Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction.[1][3] Journal of the American Chemical Society.[1] Link

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2000). The Development of the First Catalytic, Asymmetric Staudinger Reaction. Journal of the American Chemical Society.[1] Link

  • Singh, G. S. (2003). Recent advances in the synthesis of azetidin-2-ones.[2][4] Tetrahedron.[1] Link

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction.[1][3][5][6] European Journal of Organic Chemistry. Link

  • Kinugasa, M., & Hashimoto, S. (1972). The reactions of copper(I) acetylides with nitrones. Journal of the Chemical Society, Chemical Communications. Link

Sources

Removing unreacted imines from 3-methyl-3-phenylazetidin-2-one crude product

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-methyl-3-phenylazetidin-2-one, specifically the removal of unreacted imine impurities from the crude product.

Introduction

The Staudinger cycloaddition is a cornerstone reaction for the synthesis of β-lactams, including 3-methyl-3-phenylazetidin-2-one.[1] A common challenge in this synthesis is the presence of unreacted imine in the crude product. This guide offers practical, evidence-based solutions to effectively remove these impurities, ensuring the high purity of your final compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your crude 3-methyl-3-phenylazetidin-2-one product.

Q1: My initial purification by column chromatography resulted in a low yield and the presence of a new, more polar impurity. What is happening?

This is a common issue when purifying β-lactams from imine-containing crude mixtures using standard silica or alumina gel chromatography. The acidic nature of the stationary phase can catalyze the hydrolysis of the unreacted imine, but it can also lead to the degradation of the desired β-lactam product, especially with prolonged exposure.[2][3] The new polar impurity is likely the hydrolyzed imine (an aldehyde and an amine).

Root Cause Analysis:

  • Stationary Phase Acidity: Silica and alumina gels have acidic sites that can promote unwanted side reactions.[3]

  • Product Instability: The four-membered β-lactam ring is strained and can be susceptible to cleavage under acidic conditions.

Recommended Solutions:

  • Neutralized Stationary Phase: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This can be achieved by preparing a slurry of silica gel in the initial mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine.

  • Flash Column Chromatography: Minimize the contact time between your compound and the stationary phase by using flash column chromatography with an optimized solvent system.

  • Alternative Purification Methods: Consider the alternative methods detailed below, such as selective hydrolysis or recrystallization, which may be more suitable for your specific crude product.

Q2: My NMR/TLC analysis indicates a significant amount of unreacted imine in my crude product. How can I remove it without degrading my β-lactam?

The key is to exploit the differential reactivity of the imine and the β-lactam. Imines are generally more susceptible to hydrolysis under mildly acidic conditions than the β-lactam ring.[4][5] This allows for a selective removal of the imine.

Method 1: Selective Mild Acidic Wash

This method aims to hydrolyze the imine to its corresponding aldehyde and amine, which can then be easily removed by extraction.

Experimental Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare a dilute aqueous solution of a mild acid, such as 0.1 M HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Wash the organic layer with the mild acidic solution in a separatory funnel. The imine will hydrolyze, and the resulting amine will be protonated and extracted into the aqueous layer.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analyze the purity of the product by TLC or NMR. Repeat the acidic wash if necessary.

Causality: The mild acidic conditions are sufficient to protonate the imine nitrogen, facilitating nucleophilic attack by water and subsequent hydrolysis.[5] The β-lactam ring is more stable under these conditions and will remain largely intact.

Workflow for Selective Hydrolysis:

start Crude Product (β-lactam + imine) dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Mild Acidic Solution dissolve->wash separate Separate Layers wash->separate organic Organic Layer (β-lactam + aldehyde) separate->organic aqueous Aqueous Layer (protonated amine) separate->aqueous neutralize Neutralize with NaHCO₃ solution organic->neutralize dry Dry and Concentrate neutralize->dry product Purified β-lactam dry->product

Caption: Workflow for selective imine hydrolysis.

Q3: I have tried purification by chromatography and acidic wash, but I am still not satisfied with the purity. What other methods can I try?

Recrystallization is a powerful purification technique for solid compounds and can be highly effective for removing impurities that have different solubility profiles from the desired product.

Method 2: Recrystallization

Experimental Protocol:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired compound at room temperature or below. Common solvent systems for β-lactams include ethyl acetate/hexane, dichloromethane/hexane, and ethanol/water.[6]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation: Recommended Recrystallization Solvents for Azetidin-2-ones

Solvent SystemComments
Ethyl Acetate / HexaneA common and often effective system for moderately polar compounds.
Dichloromethane / HexaneGood for less polar compounds; be mindful of the volatility of dichloromethane.
Ethanol / WaterSuitable for more polar compounds that are soluble in ethanol.
TolueneCan be effective for some aromatic-substituted β-lactams.[7]

Causality: The principle of recrystallization relies on the differences in solubility between the desired compound and the impurities at different temperatures. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of imine impurities in the synthesis of 3-methyl-3-phenylazetidin-2-one?

The most common source of imine impurity is unreacted starting material from the Staudinger cycloaddition reaction between a ketene and an imine.[1] Incomplete reaction due to factors such as stoichiometry, reaction time, or temperature can lead to residual imine in the crude product.

Q2: How can I monitor the progress of the purification?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the purification process.[8] You can compare the crude mixture, the purified fractions, and the starting materials on the same TLC plate. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, should provide good separation between the β-lactam, the imine, and other potential impurities. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.[9][10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) can be used to separate the components and determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool for identifying and quantifying the presence of both the desired product and the imine impurity.[11] The characteristic signals for the β-lactam ring protons and the imine proton will allow for a clear assessment of the purification's success.

Q3: Can I use a stronger acid to speed up the hydrolysis of the imine?

While a stronger acid would hydrolyze the imine more rapidly, it also increases the risk of hydrolyzing the β-lactam ring of your desired product.[12] The β-lactam is a cyclic amide, and its four-membered ring is susceptible to cleavage under harsh acidic or basic conditions. Therefore, it is crucial to use mild acidic conditions to achieve selective hydrolysis of the imine.

Decision Tree for Purification Strategy:

start Crude Product Analysis (TLC/NMR) impurity_level Imine Impurity Level? start->impurity_level high_impurity > 10% impurity_level->high_impurity High low_impurity < 10% impurity_level->low_impurity Low hydrolysis Selective Hydrolysis high_impurity->hydrolysis purification_choice Choose Purification Method low_impurity->purification_choice chromatography Column Chromatography purification_choice->chromatography Liquid/Oil Product recrystallization Recrystallization purification_choice->recrystallization Solid Product analyze Analyze Purity hydrolysis->analyze chromatography->analyze recrystallization->analyze final_product Pure Product analyze->final_product

Caption: Decision tree for selecting a purification method.

References

  • ResearchGate. (2016, July 20). How to separate imine from reaction mixture? Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]

  • AIP Publishing. (2021, April 1). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Retrieved from [Link]

  • Reddit. (2023, April 18). Staudinger-Vilarrasa troubleshooting. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019, April 10). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Retrieved from [Link]

  • Université de Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Organic Letters. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Retrieved from [Link]

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Retrieved from [Link]

  • Google Patents. (n.d.). WO1985004876A1 - 2-azetidinone derivatives and process for their preparation.
  • Google Patents. (n.d.). EP0180398A1 - Synthesis of beta-lactam.
  • National Center for Biotechnology Information. (n.d.). Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Drying profile for crystals obtained from three protocols: direct, seeding, and ultrasound cooling/antisolvent crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallization of Macromolecules. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (2025, December 26). Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2015). A REVIEW ON 2-AZETEDINONES. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. Retrieved from [Link]

  • ACS Publications. (2022, June 27). Interplay between the Enamine and Imine Forms of the Hydrolyzed Imipenem in the Active Sites of Metallo-β-lactamases and in Water Solution. Retrieved from [Link]

  • University College Cork. (2018, April 24). Exploring the crystal landscape of 3-methyl-2-phenylbutyramide: crystallization of metastable racemic forms from the stable cong. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • SciSpace. (n.d.). Origin of problems related to Staudinger reduction in carbopeptoid syntheses. Retrieved from [Link]

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 12). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Retrieved from [Link]

  • MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Waters. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • ResearchGate. (2016, July 20). How to separate imine from reaction mixture? Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase synthesis of beta-lactams via the ester enolate-imine condensation route. Retrieved from [Link]

  • Chromatography Today. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • RUA. (2023, July 18). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Efficient Preparative Purification Workflow of Synthetic Peptide Using Analytical/Preparative Switching LC-MS System. Retrieved from [Link]

Sources

Stability of 3-Methyl-3-phenylazetidin-2-one under basic hydrolysis conditions

Technical Support Center: -Lactam Stability Profiling

Topic: Stability of 3-Methyl-3-phenylazetidin-2-one under Basic Hydrolysis Document ID: TSC-BL-303 Status: Active Guide

Executive Summary & Structural Context

User Query: How stable is 3-Methyl-3-phenylazetidin-2-one in basic media, and what are the degradation products?

Technical Assessment: 3-Methyl-3-phenylazetidin-2-one exhibits a unique stability profile compared to classical mono-substituted

quaternary carbon at position 3 (C3)
  • Steric Hindrance: The bulky phenyl group at C3 impedes the approach of nucleophiles (like

    
    ) perpendicular to the carbonyl plane.
    
  • Prevention of Enolization: The absence of an acidic proton at C3 prevents epimerization or elimination pathways that typically plague mono-substituted analogs.

However, under sufficiently basic conditions (pH > 9) or elevated temperatures, the ring strain dominates, leading to irreversible hydrolysis via the

Mechanistic Insight: The Degradation Pathway

Understanding the mechanism is crucial for troubleshooting yield losses. The degradation is not random; it follows a specific nucleophilic acyl substitution pathway.

The Hydrolysis Mechanism

The reaction proceeds via the addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate.[1] The collapse of this intermediate breaks the C-N bond (the amide linkage), releasing the ring strain.

Key Reaction:

HydrolysisMechanismcluster_stericStabilizing FactorReactant3-Methyl-3-phenylazetidin-2-oneTSTetrahedralIntermediate(High Energy)Reactant->TSNucleophilic Attack(Rate Limiting)OHHydroxide Ion(OH-)OH->TSProductRing-Opened Product(3-amino-2-methyl-2-phenylpropanoate)TS->ProductC-N Bond Fission(Strain Release)StericC3-Phenyl GroupBlocks AttackSteric->Reactant

Figure 1: Mechanistic pathway of alkaline hydrolysis. The C3-Phenyl group acts as a steric gatekeeper, slowing the initial nucleophilic attack compared to unsubstituted analogs.

Stability Profiling & Data

The following table summarizes the stability characteristics of 3-Methyl-3-phenylazetidin-2-one relative to other

Feature3-Methyl-3-phenylazetidin-2-oneUnsubstituted Azetidin-2-oneImpact on Hydrolysis
C3 Substitution Disubstituted (Methyl/Phenyl)Unsubstituted (

)
Retards Rate: Steric bulk hinders

attack [1].
C3 Acidity None (Quaternary Carbon)Acidic Protons (

)
Stabilizes: Prevents C3-epimerization and elimination side-reactions.
Ring Strain High (~26 kcal/mol)High (~26 kcal/mol)Promotes: Driving force for ring opening remains high regardless of substitution [2].
N-Substitution H (assumed unsubstituted N)HNeutral: N-substitution (e.g., N-acyl) would significantly accelerate hydrolysis by resonance withdrawal [3].

Troubleshooting Guide

Use this decision tree to diagnose unexpected degradation in your experiments.

TroubleshootingStartObservation:Unexpected DegradationCheckPHIs pH > 9.0?Start->CheckPHCheckBufferIs Buffer Nucleophilic?(e.g., Tris, Glycine)CheckPH->CheckBufferNoSol_LowPHAction: Adjust pH to 6.0-8.0.Use Phosphate/HEPES.CheckPH->Sol_LowPHYesCheckTempIs Temp > 25°C?CheckBuffer->CheckTempNoSol_ChangeBuffAction: Switch to non-nucleophilicbuffer (Phosphate, MOPS).CheckBuffer->Sol_ChangeBuffYesSol_CoolAction: Perform reactionat 0-4°C.CheckTemp->Sol_CoolYesSol_MetalCheck for Metal Ions(Zn2+, Cu2+ catalyze hydrolysis).CheckTemp->Sol_MetalNo

Figure 2: Diagnostic workflow for identifying causes of instability.

Common Issues & Solutions

Q1: My compound degrades even at neutral pH (pH 7.0). Why?

  • Diagnosis: You may be using a nucleophilic buffer . Buffers like Tris (Tris(hydroxymethyl)aminomethane) contain free amines that can attack the

    
    -lactam ring, mimicking hydrolysis but forming an amide adduct.
    
  • Fix: Switch to non-nucleophilic buffers such as Phosphate, HEPES, or MOPS [4].

Q2: I see a new peak in HPLC, but it's not the ring-opened acid.

  • Diagnosis: If you are using methanol or ethanol as a co-solvent in basic conditions, you might be forming the ester (solvolysis) rather than the acid (hydrolysis).

  • Fix: Use Acetonitrile (ACN) or THF as co-solvents, as they are non-nucleophilic.

Q3: Does the phenyl group completely stop hydrolysis?

  • Answer: No. It only slows the rate (

    
    ). At high pH (e.g., 1M NaOH), the concentration of 
    
    
    is high enough to overcome the steric barrier, leading to quantitative hydrolysis within minutes to hours [5].

Standardized Protocol: Stability Assay

To rigorously determine the half-life (

Reagents:

  • Buffer: 50 mM Potassium Phosphate (pH 7.4 and pH 9.0).

  • Stock Solution: 10 mM 3-Methyl-3-phenylazetidin-2-one in Acetonitrile (ACN).

  • Internal Standard: Benzonitrile (optional, for HPLC normalization).

Workflow:

  • Preparation: Pre-heat buffer to 25°C or 37°C in a thermomixer.

  • Initiation: Spike the Stock Solution into the Buffer (Final conc: 100

    
    M; <1% ACN). Vortex for 5 seconds.
    
  • Sampling:

    • Take aliquots (100

      
      L) at 
      
      
      min.
    • Quench immediately by adding 100

      
      L of 1% Formic Acid in ACN. (Acid stabilizes the lactam by protonating the leaving group site or neutralizing the base).
      
  • Analysis: Analyze via HPLC-UV (210 nm or 254 nm for the phenyl ring).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .

    References

    • Bowden, K., & Bromley, K. (1990).[2] Reactions of carbonyl compounds in basic solutions. Part 14. The alkaline hydrolysis of substituted 1-phenylazetidin-2-ones.[2] Journal of the Chemical Society, Perkin Transactions 2, 2103-2109.[2]

    • Page, M. I. (1987). The mechanisms of reactions of

      
      -lactam antibiotics. Accounts of Chemical Research, 17(4), 144–151. 
      
    • Indelicato, J. M., et al. (1974). Substituent effects upon the reaction of cephalosporins with hydroxide ion. Journal of Medicinal Chemistry, 17(5), 523–527.

    • Blanchard, J. S., et al. (1979). Buffers for enzymes. Methods in Enzymology, 63, 296-303.
    • Wan, P., et al. (1980). Alkaline hydrolysis of

      
      -lactams. Canadian Journal of Chemistry, 58(23), 2503-2507. 
      

    Technical Support Center: Resolution of Racemic 3-Methyl-3-Phenylazetidin-2-one

    Author: BenchChem Technical Support Team. Date: February 2026

    Case ID: #RES-3M3P-AZT Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

    Executive Summary & Strategy

    Welcome to the technical support hub. You are attempting to resolve 3-methyl-3-phenylazetidin-2-one , a

    
    -lactam with a quaternary carbon at the C3 position.
    

    The Technical Challenge: Unlike simple secondary alcohols or amines, this molecule possesses a quaternary stereocenter (C3). This creates significant steric hindrance, rendering standard direct enzymatic hydrolysis of the lactam ring (using acylases or lipases) kinetically extremely slow or non-existent. Furthermore, the lactam ring is susceptible to chemical hydrolysis under harsh conditions, yielding the achiral open-chain amino acid if not handled correctly.

    Recommended Resolution Pathways:

    • Direct Chiral HPLC (Analytical & Semi-Prep): The most robust method for obtaining high enantiomeric excess (ee > 99%) without chemical modification.

    • Indirect Enzymatic Resolution (Scalable): Kinetic resolution of the precursor (

      
      -amino ester) prior to cyclization, or resolution of an N-acylated derivative.
      

    Module 1: Direct Chiral HPLC Resolution (The "Gold Standard")

    Applicability: Analytical purity checks (< 1 mg) to Semi-Preparative isolation (100 mg - 5 g).

    Column Selection Strategy

    For

    
    -lactams with aromatic substituents, Polysaccharide-based  stationary phases are the industry standard due to the 
    
    
    
    -
    
    
    interactions available with the phenyl group on your analyte.
    ComponentRecommendationTechnical Rationale
    Primary Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))The "workhorse" for
    
    
    -lactams. The cellulose backbone forms inclusion complexes that accommodate the rigid lactam ring.
    Secondary Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))If OD-H fails, the helical amylose structure often provides complementary selectivity.
    Mobile Phase n-Hexane : Isopropanol (90:10 v/v) Standard Normal Phase (NP). The phenyl group requires non-polar solvents to maximize interaction with the CSP.
    Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (
    
    
    ) for bulky quaternary centers.
    Step-by-Step Protocol
    • Sample Prep: Dissolve 1 mg of racemic 3-methyl-3-phenylazetidin-2-one in 1 mL of Ethanol/Hexane (50:50). Do not use pure DMSO or DMF as they can damage non-immobilized CSPs.

    • Conditioning: Flush column with Mobile Phase for 30 mins at 1 mL/min.

    • Screening Run: Inject 5

      
      L. Monitor at 254 nm  (phenyl absorption).
      
    • Optimization:

      • If

        
        : Lower IPA concentration to 5% (95:5 Hexane/IPA).
        
      • If tailing occurs: Add 0.1% Diethylamine (DEA) or Ethanolamine. Note: Lactams are amides; they can H-bond with residual silanols.

    Troubleshooting HPLC Issues
    SymptomProbable CauseCorrective Action
    Peak Tailing H-bonding with stationary phase silanols.Add 0.1% Diethylamine (DEA) to the mobile phase to block silanol sites.
    Broad Peaks Low solubility or mass transfer issues.Switch modifier from Isopropanol to Ethanol (sharper peaks, lower viscosity).
    Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase only. Avoid 100% alcohol injection slugs.
    Pressure Spike Precipitation of sample.[1]The lactam is hydrophobic. Ensure the Hexane ratio in the sample loop matches the stream.

    Module 2: Indirect Enzymatic Kinetic Resolution (Scalable)

    Applicability: Multi-gram to Kilogram scale production. Critical Note: Direct hydrolysis of the 3,3-disubstituted lactam ring by lipases is often unsuccessful due to steric crowding. We recommend resolving the N-hydroxymethyl derivative or the precursor ester .

    Workflow: Lipase-Catalyzed Acetylation (Transesterification)

    This method uses a "dummy" handle (N-hydroxymethyl) to allow the lipase to recognize the chirality away from the crowded C3 center.

    Reagents:

    • Racemic 3-methyl-3-phenylazetidin-2-one

    • Formaldehyde (aq) / K2CO3 (to make the N-CH2OH derivative)

    • Vinyl Acetate (Acyl donor)[2]

    • Enzyme: Pseudomonas fluorescens Lipase (PFL) or Burkholderia cepacia Lipase (PS-C) .

    Protocol:

    • Derivatization: React racemate with paraformaldehyde/K2CO3 in THF to yield N-hydroxymethyl-3-methyl-3-phenylazetidin-2-one.

    • Enzymatic Reaction:

      • Suspend the N-hydroxymethyl derivative in Diisopropyl ether (DIPE) or MTBE .

      • Add Vinyl Acetate (3 equivalents).

      • Add Lipase PS-C (immobilized). Incubate at 30°C.

    • Monitoring: The lipase will selectively acetylate the N-hydroxymethyl group of one enantiomer (usually the S-enantiomer), leaving the R-enantiomer as the free alcohol.

    • Separation: Separate the Acetylated product from the Alcohol product via standard Silica Gel Chromatography (Flash).

    • Deprotection: Treat separated fractions with mild base (NH4OH/MeOH) to remove the N-hydroxymethyl/acetyl group and recover the pure lactam enantiomers.

    Visualization of Enzymatic Workflow

    EnzymaticResolution Racemate Racemic 3-methyl-3-phenylazetidin-2-one Deriv Step 1: N-Hydroxymethylation (HCHO / K2CO3) Racemate->Deriv EnzymeRxn Step 2: Kinetic Resolution (Lipase PS-C + Vinyl Acetate) Deriv->EnzymeRxn Enantioselective Transesterification Separation Step 3: Silica Gel Chromatography EnzymeRxn->Separation ProdA (S)-Acetylated Derivative (Converted) Separation->ProdA Elutes Fast ProdB (R)-Alcohol Derivative (Unreacted) Separation->ProdB Elutes Slow FinalA Pure (S)-Lactam ProdA->FinalA Deprotection (NH4OH) FinalB Pure (R)-Lactam ProdB->FinalB Deprotection (NH4OH)

    Caption: Indirect enzymatic resolution workflow utilizing N-hydroxymethyl derivatization to overcome steric hindrance at the C3 quaternary center.

    Module 3: Decision Matrix & Troubleshooting

    Use this logic flow to determine your immediate next step.

    DecisionTree Start Start Resolution ScaleCheck Scale < 100mg? Start->ScaleCheck HPLC Use HPLC (Chiralcel OD-H) ScaleCheck->HPLC Yes Enzymatic Use Enzymatic Route ScaleCheck->Enzymatic No (Production) HPLC_Check Resolution > 1.5? HPLC->HPLC_Check Success Collect Fractions HPLC_Check->Success Yes Fail_HPLC Switch to Chiralpak AD-H or add DEA HPLC_Check->Fail_HPLC No Fail_HPLC->HPLC_Check Re-evaluate

    Caption: Decision matrix for selecting between direct chromatographic and indirect enzymatic resolution based on scale and purity requirements.

    Frequently Asked Questions (FAQ)

    Q1: Why can't I just use Tartaric Acid to resolve the lactam directly? A: Classical resolution requires a basic nitrogen or an acidic group to form a salt. The amide (lactam) nitrogen is not basic enough to form stable salts with tartaric acid. You would need to open the ring to the

    
    -amino acid to use tartaric acid, but recyclizing 3,3-disubstituted amino acids is energetically difficult and prone to low yields.
    

    Q2: My HPLC peaks are merging after 50 injections. Is the column dead? A: Likely not.

    
    -lactams can slowly hydrolyze or polymerize on the column if the mobile phase contains moisture.
    
    • Fix: Wash the column with 100% Ethanol (if immobilized) or 90:10 Hexane/IPA (if coated) to strip adsorbed contaminants. Ensure your Hexane is "HPLC Grade" and dry.

    Q3: How do I determine the Absolute Configuration (R vs S)? A:

    • X-Ray Crystallography: If you can grow a single crystal (slow evaporation from MeOH/EtOAc).

    • Circular Dichroism (CD): Compare the CD spectrum of your isolated peak to literature data for 3-substituted azetidin-2-ones. Generally, the sign of the Cotton effect at 230-250 nm correlates with the configuration at C3.

    References

    • Chimalakonda, K. et al. (2012).[3] "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." American Journal of Analytical Chemistry. (Demonstrates Polysaccharide column efficacy for

      
      -lactams). 
      
    • YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns." (Technical Note on Amylose/Cellulose selection strategies).

    • Forro, E. & Fulop, F. (2003). "Lipase-Catalyzed Enantioselective Ring Opening of Unactivated Alicyclic β-Lactams." Organic Letters.
    • Sigma-Aldrich. "Chiral HPLC Column Selection Guide." (General reference for OD-H/AD-H properties).

    Sources

    Validation & Comparative

    Stereochemical Benchmarking: 1H NMR Guide for 3-Methyl-3-Phenylazetidin-2-one & Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Importance

    In the development of

    
    -lactam antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs), the azetidin-2-one  core is the defining pharmacophore. The precise stereochemical assignment of substituents on this ring is critical, as biological activity is often restricted to a single enantiomer or diastereomer.
    

    This guide focuses on the 3-methyl group in 3-phenylazetidin-2-one , a structural motif representing a quaternary center at the

    
    -position to the carbonyl.
    

    The Core Challenge: Researchers often confuse the Geminal Phenyl Effect (observed in 3-methyl-3-phenyl systems) with the Vicinal Phenyl Shielding Effect (observed in 3-methyl-4-phenyl systems). Misinterpretation of the methyl chemical shift (

    
    ) leads to incorrect structural assignments.
    

    This guide objectively compares the NMR performance of the target molecule against its structural "alternatives" (isomers and analogs) to establish a rigorous identification protocol.

    Mechanistic Insight: The Phenyl Anisotropy Paradox

    To interpret the data correctly, one must understand the magnetic anisotropy of the phenyl ring. The circulation of

    
    -electrons creates a magnetic field that opposes the external field (
    
    
    
    ) inside the ring and reinforces it outside (in the plane).
    • The Deshielding Zone (Plane): Protons in the plane of the ring (or geminal substituents that fall into the deshielding cone due to steric lock) appear downfield (higher ppm).

    • The Shielding Zone (Face): Protons sitting directly above or below the face of the phenyl ring are shielded and appear upfield (lower ppm).

    Visualization: The Stereochemical Decision Tree

    The following diagram illustrates the logical flow for assigning your

    
    -lactam structure based on the methyl shift.
    

    G Start Analyze 3-Methyl Signal (1H NMR in CDCl3) Shift_High Shift: δ 1.60 - 1.75 ppm (Deshielded) Start->Shift_High Shift_Mid Shift: δ 1.30 - 1.45 ppm (Baseline) Start->Shift_Mid Shift_Low Shift: δ 0.70 - 0.95 ppm (Shielded) Start->Shift_Low Structure_Gem Structure: 3-Methyl-3-Phenyl (Geminal Substitution) Shift_High->Structure_Gem Structure_Trans Structure: trans-3-Methyl-4-Phenyl (Vicinal Substitution) Shift_Mid->Structure_Trans Structure_Cis Structure: cis-3-Methyl-4-Phenyl (Vicinal Substitution) Shift_Low->Structure_Cis Mechanism_Gem Mechanism: Inductive Effect + In-Plane Deshielding Structure_Gem->Mechanism_Gem Mechanism_Trans Mechanism: Methyl is distant from Phenyl Shielding Cone Structure_Trans->Mechanism_Trans Mechanism_Cis Mechanism: Methyl sits directly in Phenyl Shielding Cone Structure_Cis->Mechanism_Cis

    Figure 1: Decision tree for assigning azetidin-2-one structures based on methyl group chemical shifts.

    Comparative Analysis: The Data

    The following table benchmarks the 3-methyl-3-phenyl system against relevant comparators. All data refers to 1H NMR in

    
     at 300-500 MHz.
    
    Table 1: Chemical Shift Benchmarks[1]
    Compound ConfigurationMethyl Group PositionChemical Shift (
    
    
    ppm)
    MultiplicityMechanistic Cause
    3-Methyl-3-Phenylazetidin-2-one C3 (Geminal to Ph) 1.65 – 1.72 Singlet Inductive + Deshielding
    3,3-Dimethylazetidin-2-oneC3 (Geminal to Me)1.35SingletBaseline Reference
    trans-3-Methyl-4-Phenylazetidin-2-oneC3 (Vicinal to Ph)1.30 – 1.45DoubletNo Shielding Interaction
    cis-3-Methyl-4-Phenylazetidin-2-oneC3 (Vicinal to Ph)0.70 – 0.95DoubletStrong Shielding Cone
    Detailed Technical Breakdown
    1. The Target: 3-Methyl-3-Phenylazetidin-2-one (Geminal)

    In this quaternary system, the methyl group is attached to the same carbon as the phenyl ring.

    • Observation: The signal appears as a sharp singlet typically between 1.65 and 1.72 ppm .

    • Why: The phenyl group exerts an inductive electron-withdrawing effect (

      
       carbon), pulling density away from the methyl. Additionally, the steric constraints of the 4-membered ring often force the phenyl ring to rotate such that the methyl group lies near the deshielding plane of the aromatic system.
      
    • Key Identification Marker: The lack of coupling (Singlet) combined with the downfield shift distinguishes this from the 3,4-disubstituted isomers.

    2. The Alternative: 3-Methyl-4-Phenylazetidin-2-one (Vicinal)

    This is the most common point of confusion. If the phenyl is moved to C4, the methyl signal splits into a doublet due to coupling with H-3 (

    
     Hz).
    
    • The Cis Isomer (Shielded): If the 3-Me and 4-Ph are cis, the methyl group is forced to sit directly under the face of the phenyl ring. The ring current opposes the external field, dramatically shielding the methyl protons, pushing them upfield to 0.70 – 0.95 ppm .

    • The Trans Isomer (Baseline): If they are trans, the methyl is far from the ring face. It appears in the standard aliphatic range (1.30 – 1.45 ppm ).

    Experimental Protocol: Self-Validating Assignment

    To ensure authoritative assignment, do not rely on a single solvent. Use the ASIS (Aromatic Solvent Induced Shift) method to validate your structure.

    Protocol: ASIS Validation

    Objective: Confirm the relative stereochemistry of the methyl group using solvent anisotropy.

    • Sample A Preparation: Dissolve ~5 mg of the azetidinone in 0.6 mL of Chloroform-d (

      
      ) .
      
    • Sample B Preparation: Dissolve ~5 mg of the azetidinone in 0.6 mL of Benzene-d6 (

      
      ) .
      
    • Acquisition: Acquire 1H NMR (minimum 16 scans) for both.

    • Analysis: Calculate

      
      .
      

    Interpretation:

    • Benzene tends to solvate the electron-deficient face of the

      
      -lactam (away from lone pairs).
      
    • 3-Methyl-3-Phenyl: The methyl group is sterically crowded. The shift change is usually small but positive (

      
       to 
      
      
      
      ppm).
    • Cis-3-Me-4-Ph: The benzene solvation is disrupted by the phenyl ring on the same face.

    • Trans-3-Me-4-Ph: Benzene can solvate the face opposite the substituents more effectively, often causing larger specific shifts.

    Synthesis of the Standard (3-Me-3-Ph)

    If you need to generate the standard for comparison, the most reliable route is the cyclization of

    
    -nitro esters  or 
    
    
    
    -amino acids
    .
    • Precursor: Ethyl 2-methyl-2-phenyl-3-nitropropionate.

    • Reduction: Hydrogenation (Raney Ni or Pd/C) followed by Grignard-mediated cyclization or simple thermal cyclization of the amino ester.

    • Result: This yields the 3,3-disubstituted lactam (Singlet methyl at ~1.68 ppm).

    References

    • Synthesis and Characterization of 3,3-Disubstituted Azetidinones

      • Title: Reaction of (E)- or (Z)-

        
        -nitroacrylates... converted to the 
        
        
        
        -lactam, (R)-3-methyl-3-phenylazetidin-2-one.[1][2][3]
      • Source: ResearchG
      • Relevance: Confirms the synthesis and existence of the specific 3-methyl-3-phenyl target.
      • URL: (Contextual citation from search results).

    • General NMR Shifts of Azetidin-2-ones

      • Title: Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones.
      • Source: Spectrochimica Acta Part A.
      • Relevance: Provides baseline d
      • URL:

    • Stereochemical Assignment via Shielding

      • Title: The Chemistry of

        
        -Lactams.[4][5][6]
        
      • Source: Springer / Blackie Academic.
      • Relevance: Authoritative text on the "Cis-Shielding" effect in 3,4-substituted azetidinones.
    • Solvent Effects in NMR

      • Title: 1H NMR Chemical Shifts in Organic Compounds (Solvent Tables).
      • Source: University of Aberdeen / Organic Structure Analysis.
      • URL:

    Sources

    Characteristic IR carbonyl stretch frequencies of 3,3-disubstituted beta-lactams

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Characteristic IR Carbonyl Stretch Frequencies of 3,3-Disubstituted

    
    -Lactams
    Content Type:  Technical Comparison Guide
    

    Executive Summary: The Diagnostic Power of [1][2]

    For researchers in antibiotic discovery and synthetic methodology, the

    
    -lactam (2-azetidinone) ring is the "warhead" of reactivity.[1] Its biological potency—specifically its ability to acylate serine residues in penicillin-binding proteins—is directly correlated with the electrophilicity of the carbonyl carbon.
    

    Infrared (IR) spectroscopy provides the most immediate, non-destructive readout of this electrophilicity.[1] While acyclic amides resonate at

    
    , the constrained 
    
    
    
    -lactam ring shifts this frequency to
    
    
    .[1]

    This guide focuses on 3,3-disubstituted

    
    -lactams . These "gem-disubstituted" scaffolds are critical for preventing 
    
    
    
    -lactamase hydrolysis and stabilizing the ring against metabolic degradation.[2] However, this substitution imposes unique steric and electronic constraints that subtly shift IR frequencies, serving as a quality control checkpoint during synthesis.[1]

    Theoretical Framework: The Physics of the Shift

    To interpret the data correctly, one must understand the three competing forces acting on the carbonyl bond in a 3,3-disubstituted system.

    A. Ring Strain & Hybridization (The "Blue Shift")

    In a 4-membered ring, the internal bond angles are compressed to

    
     (from the ideal 
    
    
    
    for
    
    
    carbons).[1] To relieve this strain, the ring bonds assume higher
    
    
    -character, forcing the exocyclic
    
    
    bond to assume higher
    
    
    -character.[1]
    • Result: A shorter, stiffer

      
       bond.[1][2]
      
    • Effect: Frequency increases (

      
      ) compared to acyclic amides.[1][2]
      
    B. Resonance Inhibition

    In acyclic amides, the nitrogen lone pair donates into the carbonyl (

    
    ), giving the bond partial single-bond character (lowering frequency).[1] In 
    
    
    
    -lactams, the rigid ring structure prevents perfect orbital alignment.[1]
    • Result: Reduced resonance stabilization. The

      
       retains more double-bond character.[2][3]
      
    • Effect: Frequency increases (

      
      ).[1][2]
      
    C. The 3,3-Substituent Effect (Thorpe-Ingold & Induction)[1]
    • Steric (Thorpe-Ingold): Bulky groups at C3 (e.g., gem-dimethyl) compress the internal angle further, potentially raising the frequency.[1]

    • Electronic: Electron-withdrawing groups (Cl, F) at C3 pull electron density through the

      
      -framework (Induction), making the carbonyl carbon more positive and the bond stiffer.[1]
      

    Comparative Analysis: IR Frequency Data

    The following table aggregates experimental data for 3,3-disubstituted systems against relevant controls.

    Table 1: Comparative IR Carbonyl Frequencies
    Compound ClassC3 SubstituentsTypical
    
    
    (
    
    
    )
    Mechanistic Driver
    Acyclic Amide (Control) N/A1650 – 1690 Strong resonance overlap; no ring strain.[1]
    Simple
    
    
    -Lactam
    H, H1730 – 1760 Ring strain + partial resonance inhibition.[1][2]
    3,3-Dialkyl
    
    
    -Lactam
    Methyl, Methyl1750 – 1765 Thorpe-Ingold Effect: Steric bulk compresses internal angle, slightly increasing strain.[1][2]
    3,3-Dihalo
    
    
    -Lactam
    Cl, Cl (or F, F)1775 – 1795 Inductive Withdrawal: Halogens strengthen the C=O bond order via
    
    
    -withdrawal.[1]
    3-Amido
    
    
    -Lactam
    Phthalimido1760 – 1780 Combined steric bulk and mild inductive effects.[1][2]
    Bicyclic (Penams) H, Amino1770 – 1790 Fusion Strain: Fused 5-membered ring prevents N-pyramidalization, maximizing strain.[1][2]
    Hydrolyzed Ring (Impurity) N/A (Open Chain)1650 – 1700 Ring Opening: Loss of strain; indicates failed synthesis or degradation.[1]

    Critical Note: Solvent choice affects these values. Solution-phase IR (in

    
     or 
    
    
    
    ) typically yields sharper peaks
    
    
    higher than solid-state (KBr/ATR) due to the lack of intermolecular hydrogen bonding in dilute solution.[1]

    Mechanistic Visualization

    The following diagram illustrates the logical flow of how structural factors influence the observed wavenumber.

    BetaLactamIR RingStrain Ring Strain (90° Angle) BondOrder Increased C=O Bond Order RingStrain->BondOrder Increases s-character Resonance Resonance Inhibition Resonance->BondOrder Reduces single-bond character Substituents 3,3-Disubstitution Substituents->RingStrain Thorpe-Ingold (Steric) Substituents->BondOrder Inductive Effect (if Halogen) Frequency Observed Frequency (1730 - 1790 cm⁻¹) BondOrder->Frequency

    Figure 1: Causal factors driving the high-frequency shift in 3,3-disubstituted

    
    -lactams.
    

    Experimental Protocol: Synthesis & Characterization

    To generate valid comparison data, one must synthesize the 3,3-disubstituted scaffold using the Staudinger Ketene-Imine Cycloaddition .[1] This is the industry standard for constructing this specific architecture.

    Step 1: In Situ Ketene Generation (Staudinger) [1]
    • Reagents: Disubstituted acetyl chloride (e.g., isobutyryl chloride for dimethyl), Imine (Schiff base), Triethylamine (

      
      ), Dry Dichloromethane (DCM).[1]
      
    • Procedure:

      • Dissolve Imine (1.0 eq) and

        
         (3.0 eq) in dry DCM at 
        
        
        
        under Argon.
      • Add Acid Chloride (1.2 eq) dropwise. Crucial: The base eliminates HCl to form the Ketene intermediate in situ.

      • Allow to warm to room temperature and stir for 12–16 hours.

      • Checkpoint: The solution usually turns from yellow to orange/brown.[2]

    Step 2: Isolation
    • Wash reaction mixture with

      
       (sat.[1][2] aq.) to remove unreacted acid/salt.[1][2]
      
    • Dry organic layer over

      
      .[1][2]
      
    • Concentrate in vacuo.[1][2]

    • Purification: Recrystallization (Ethanol) is preferred over column chromatography for unstable lactams to avoid silica-induced hydrolysis.[1][2]

    Step 3: IR Measurement Protocol (Self-Validating)
    • Technique: ATR-FTIR (Attenuated Total Reflectance) is recommended for speed and minimal sample prep.[1][2]

    • Blanking: Run a background scan of the clean crystal (Diamond/ZnSe).[2]

    • Sample Loading: Place solid crystals on the ATR window. Apply pressure clamp until absorbance stabilizes.[1][2]

    • Validation Criteria:

      • Target Peak: Look for a sharp, strong band at

        
         .[1]
        
      • Impurity Check: If a broad band appears at

        
         (OH/NH) and a carbonyl at 
        
        
        
        , the ring has hydrolyzed (failed synthesis).[1]
      • Acid Chloride Check: A peak at

        
         indicates unreacted starting material.[1][2]
        

    Workflow Visualization

    StaudingerWorkflow Start Start: Acid Chloride + Imine Ketene In Situ Ketene Formation (via Et3N elimination) Start->Ketene Cyclo [2+2] Cycloaddition Ketene->Cyclo Product Crude 3,3-Disubstituted Beta-Lactam Cyclo->Product Check FTIR Analysis Product->Check Pass Peak 1740-1780 cm⁻¹ (Success) Check->Pass Target Range Fail1 Peak ~1680 cm⁻¹ (Ring Open/Hydrolysis) Check->Fail1 Too Low Fail2 Peak ~1800 cm⁻¹ (Unreacted Acid Chloride) Check->Fail2 Too High

    Figure 2: Experimental workflow and FTIR decision tree for validating

    
    -lactam synthesis.
    

    References

    • Staudinger Synthesis Mechanism & Applications Title: The Staudinger Synthesis of

      
      -Lactams.[2][4][5][6]
      Source:Organic Chemistry Portal / J. Am. Chem. Soc.
      Link:[Link]
      
    • IR Spectroscopy of Carbonyl Compounds Title: Infrared Spectroscopy: Characteristic Absorptions of Carbonyl Compounds.[7][2][3][8][9] Source:Michigan State University (MSU) Chemistry Dept. Link:[Link][1]

    • Specific Data on 3,3-Dimethyl-2-azetidinone Title: 3,3-Dimethylazetidin-2-one Chemical Properties & Spectra.[1][2][10][11] Source:PubChem (National Institutes of Health). Link:[1][Link][1]

    • Substituent Effects on Beta-Lactam Reactivity Title: Substituent effects on reactivity and spectral parameters of cephalosporins.[2][12] Source:Journal of Medicinal Chemistry (PubMed). Link:[1][Link]

    Sources

    A Comparative Guide to Stereochemical Determination: The Case of 3-Methyl-3-phenylazetidin-2-one

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. The stereochemistry of a chiral molecule dictates its biological activity, with different enantiomers and diastereomers often exhibiting vastly different pharmacological and toxicological profiles. This guide delves into the critical task of assigning the stereochemistry of 3-Methyl-3-phenylazetidin-2-one, a substituted β-lactam, for which a definitive single-crystal X-ray diffraction structure is not publicly available.

    This absence of a "gold standard" crystallographic structure necessitates a robust, multi-faceted approach to stereochemical assignment. Here, we present a comparative analysis of X-ray crystallography alongside powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Vibrational Circular Dichroism (VCD). This guide provides not only the theoretical underpinnings of each method but also practical, field-proven insights into their application, empowering researchers to make informed decisions in their own structural elucidation workflows.

    The Gold Standard: The Power and Pre-requisites of X-ray Crystallography

    Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map, revealing bond lengths, bond angles, and the absolute configuration of chiral centers.

    The causality behind this choice is simple: a well-resolved crystal structure provides direct, unambiguous evidence of stereochemistry, leaving no room for interpretation. However, the journey to obtaining such a definitive answer is often fraught with a significant bottleneck: the growth of a suitable single crystal. For many molecules, including oils and amorphous solids, this can be a challenging, if not impossible, task.

    Table 1: Key Parameters in a Typical Small-Molecule X-ray Diffraction Experiment

    ParameterTypical Value/SettingRationale
    Crystal Size>0.1 mm in all dimensionsA sufficiently large crystal is required to produce a strong diffraction pattern.
    Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)The choice of wavelength affects the resolution and is dependent on the crystal's unit cell dimensions.
    Temperature100 K (cryo-cooled)Low temperatures reduce thermal motion of atoms, leading to a clearer diffraction pattern and higher resolution data.
    Data CollectionFull sphere of data with high redundancyCollecting a complete dataset with multiple measurements of the same reflections improves data quality and statistical confidence.
    Structure SolutionDirect methods or Patterson methodsThese computational methods are used to solve the "phase problem" and generate an initial electron density map.
    RefinementFull-matrix least-squares on F²The atomic positions and thermal parameters are refined to best fit the experimental diffraction data.
    Flack ParameterClose to 0 for the correct enantiomerThis parameter is used to determine the absolute configuration of the molecule in non-centrosymmetric space groups.
    Experimental Protocol: Single-Crystal X-ray Diffraction
    • Crystal Growth: The primary and often most challenging step is to grow a single crystal of high quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent combinations should be screened.

    • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.

    • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

    • Structure Solution and Refinement: The processed data is used to solve the crystal structure using specialized software. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.

    • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

    When Crystals Won't Cooperate: Powerful Alternatives for Stereochemical Elucidation

    In the absence of a crystal structure, a combination of spectroscopic and chromatographic techniques can provide a highly confident assignment of stereochemistry.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Through-Space Proximity

    NMR spectroscopy, particularly two-dimensional Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments (NOESY/ROESY), is a powerful tool for determining the relative stereochemistry of a molecule. These experiments detect the transfer of magnetization between protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds.[1][2][3][4] By observing these through-space correlations, we can deduce the spatial arrangement of substituents around a chiral center.

    The Causality Behind NOE/ROE in Stereochemistry

    The strength of an NOE or ROE signal is inversely proportional to the sixth power of the distance between the two interacting protons. This strong distance dependence allows for the differentiation of diastereomers, where the spatial proximity of specific protons will differ. For 3-Methyl-3-phenylazetidin-2-one, the key is to observe NOEs between the protons of the methyl group and the protons of the phenyl group or the azetidinone ring to determine their relative orientation.

    Experimental Protocol: 2D-NOESY/ROESY
    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good signal dispersion.

    • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

    • 2D-NOESY/ROESY Acquisition: Set up a 2D-NOESY or ROESY experiment. Key parameters to optimize include the mixing time (for NOESY) or spin-lock time (for ROESY), which determines the extent of magnetization transfer. A range of mixing times should be tested to observe the build-up of NOEs.

    • Data Processing and Analysis: Process the 2D data to generate a contour plot. Cross-peaks in the spectrum indicate through-space proximity between the protons corresponding to the diagonal peaks. The volume of the cross-peaks can be integrated to provide a semi-quantitative measure of the internuclear distance.

    Table 2: Expected NOE Correlations for cis and trans Isomers of 3-Methyl-3-phenylazetidin-2-one

    IsomerExpected Key NOE/ROE Correlations
    cisStrong correlation between the methyl protons and the ortho-protons of the phenyl ring.
    transWeaker or no correlation between the methyl protons and the ortho-protons of the phenyl ring. Stronger correlation may be observed with ring protons on the same face.

    Chiral High-Performance Liquid Chromatography (Chiral HPLC): Separating Mirror Images

    Chiral HPLC is a powerful technique for separating enantiomers and diastereomers.[5][6][7][8][9][10][11][12] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving a successful separation.[7][13]

    The Expertise in Chiral Method Development

    The selection of the appropriate chiral column and mobile phase is often an empirical process, but it is guided by an understanding of the analyte's structure and the nature of the CSP. For β-lactams, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs have shown great success.[5][6] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

    Experimental Protocol: Chiral HPLC Method Development
    • Column Screening: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, cyclodextrin-based).

    • Mobile Phase Screening: For each column, screen a range of mobile phases. In normal-phase mode, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are common. In reversed-phase mode, mixtures of water or buffers and organic modifiers (e.g., acetonitrile, methanol) are used.

    • Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.

    • Peak Identification: If the individual stereoisomers are available, they can be injected to identify the elution order. If not, the separated fractions can be collected for further analysis by other techniques like NMR or VCD.

    Table 3: Starting Conditions for Chiral HPLC Screening of 3-Methyl-3-phenylazetidin-2-one

    Column TypeMobile PhaseFlow Rate (mL/min)Detection
    Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.0UV at 254 nm
    Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (80:20)1.0UV at 254 nm
    β-CyclodextrinAcetonitrile/Water (50:50)0.8UV at 254 nm

    Vibrational Circular Dichroism (VCD): A Definitive Assignment of Absolute Configuration

    Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15][16][17][18][19] The resulting VCD spectrum is exquisitely sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to the spectrum predicted by quantum mechanical calculations for a specific enantiomer, an unambiguous assignment of the absolute configuration can be made.[16][18][20]

    The Trustworthiness of VCD

    VCD is a powerful alternative to X-ray crystallography for determining absolute configuration, especially for molecules that are difficult to crystallize.[15][17][21] The self-validating nature of the technique comes from the direct comparison of the experimental and theoretical spectra. A good match between the two provides high confidence in the stereochemical assignment.

    Experimental and Computational Protocol: VCD Analysis
    • Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be around 0.1 M.

    • VCD Spectrum Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

    • Computational Modeling:

      • Perform a conformational search for the molecule using molecular mechanics or a semi-empirical method.

      • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)).

      • Calculate the vibrational frequencies and VCD intensities for each conformer.

      • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

    • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A visual comparison and a statistical analysis (e.g., using a similarity index) are used to determine the best fit and thus the absolute configuration.

    Synthesis and Stereochemical Considerations

    The synthesis of 3-Methyl-3-phenylazetidin-2-one can be approached through various synthetic routes, often involving the Staudinger cycloaddition of a ketene with an imine. The stereochemical outcome of such reactions can be influenced by the reaction conditions, the nature of the substituents, and the presence of chiral auxiliaries.[22] This inherent potential for the formation of multiple stereoisomers underscores the critical need for reliable analytical methods to determine the stereochemical composition of the reaction products.

    Conclusion: A Synergistic Approach to Stereochemical Certainty

    While X-ray crystallography remains the definitive method for stereochemical determination, its applicability is limited by the requirement for high-quality single crystals. In the case of molecules like 3-Methyl-3-phenylazetidin-2-one, where a crystal structure is elusive, a combination of advanced spectroscopic and chromatographic techniques provides a robust and reliable pathway to stereochemical assignment.

    NMR spectroscopy, through NOE and ROE experiments, offers invaluable information about the relative stereochemistry. Chiral HPLC provides a powerful means of separating and quantifying stereoisomers. Finally, Vibrational Circular Dichroism, through the synergy of experimental measurement and theoretical calculation, delivers a definitive assignment of absolute configuration. By understanding the principles and practical application of these techniques, researchers can confidently navigate the complexities of stereochemistry and advance their scientific endeavors.

    Visualizing the Workflow

    Experimental Workflow for Stereochemical Determination

    G cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_results Results Synthesis Synthesis of 3-Methyl-3-phenylazetidin-2-one Purification Purification (e.g., Column Chromatography) Synthesis->Purification Xray X-ray Crystallography (If single crystal is obtained) Purification->Xray Crystal Growth NMR NMR Spectroscopy (NOESY/ROESY) Purification->NMR Relative Stereochemistry HPLC Chiral HPLC Purification->HPLC Separation of Stereoisomers Final_Structure Unambiguous Stereochemistry Xray->Final_Structure Definitive 3D Structure Relative_Structure Relative Stereochemistry NMR->Relative_Structure Relative Configuration VCD Vibrational Circular Dichroism HPLC->VCD Absolute Configuration of Pure Enantiomers Absolute_Structure Absolute Stereochemistry VCD->Absolute_Structure Absolute Configuration

    Caption: Workflow for the stereochemical determination of 3-Methyl-3-phenylazetidin-2-one.

    Logical Relationship of Analytical Techniques

    G Xray X-ray Crystallography NMR NMR (NOE/ROE) HPLC Chiral HPLC VCD Vibrational Circular Dichroism Xray_abs X-ray (if applicable)

    Caption: Interrelationship of analytical techniques for stereochemical analysis.

    References

    • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Stereochemical Analysis of Chiral Molecules. Applied Spectroscopy, 62(9), 231A-254A. [Link]

    • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]

    • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 229-241. [Link]

    • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy: instrumentation, methodologies, and theoretical simulations. John Wiley & Sons. [Link]

    • BioTools, Inc. (n.d.). Absolute Configuration by VCD. [Link]

    • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 18-22. [Link]

    • Berthod, A., & Armstrong, D. W. (2005). Polysaccharide-based chiral stationary phases. In Chiral separations by liquid chromatography (pp. 206-253). American Chemical Society. [Link]

    • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758. [Link]

    • Nafie, L. A. (2011). Vibrational circular dichroism: A new dimension in the structural analysis of chiral molecules. Vibrational Spectroscopy, 57(1), 1-15. [Link]

    • He, Y., Wang, B., Dukor, R. K., & Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Current organic chemistry, 15(18), 3126-3143. [Link]

    • Yashima, E., Okamoto, Y., & Ikai, T. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical reviews, 116(22), 13484-13585. [Link]

    • PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Retrieved from [Link]

    • Phenomenex. (n.d.). Chiral HPLC Method Development. [Link]

    • PubChem. (n.d.). 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-. Retrieved from [Link]

    • Reddy, K. S., & Kumar, Y. R. (2012). Development and validation of a chiral HPLC method for the identification and quantification of (R)-enantiomer in ezetimibe. American Journal of Analytical Chemistry, 3(7), 511-517. [Link]

    • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier. [Link]

    • University College London. (n.d.). NOE Experiments. [Link]

    • Harned, A. (n.d.). NMR and Stereochemistry. [Link]

    • Van Brabandt, W., Vanwalleghem, M., D'hooghe, M., & De Kimpe, N. (2006). Asymmetric synthesis of 1-(2-and 3-haloalkyl) azetidin-2-ones as precursors for novel piperazine, morpholine, and 1, 4-diazepane annulated beta-lactams. The Journal of organic chemistry, 71(18), 7083–7086. [Link]

    • Chiral Technologies. (n.d.). Chiral HPLC Method Development. [Link]

    • Butts, C. P., & Jones, C. R. (2011). The nuclear Overhauser effect: a practical guide. RSC publishing. [Link]

    • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

    • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

    • Zhang, J., & Schmalz, H. G. (2012). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 51(45), 11318-11321. [Link]

    • Kono, M., O'Hara, K., & Shiomi, Y. (1982). Nuclear magnetic resonance spectrometric assay of beta-lactamase. Antimicrobial agents and chemotherapy, 21(4), 674–676. [Link]

    • Adamo, A., et al. (2020). Process development for the syntheses of essential medicines in continuous flow. MIT DSpace. [Link]

    • ResearchGate. (2025, August 7). An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives under catalyst free conditions. [Link]

    • De Kimpe, N. (2007). Azetidines, azetines, and azetes. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 1-118). Elsevier. [Link]

    • Azzena, U., et al. (2020). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Molecules, 25(1), 199. [Link]

    • PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Retrieved from [Link]

    • Peng, S. B., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of medicinal chemistry, 58(12), 5039–5057. [Link]

    • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. [Link]

    • ResearchGate. (2022, August 22). Stereoselective synthesis, characterization and mechanistic insights of ortho -/ meta -/ para -(2-benzo[ d ]oxazolyl)phenyl substituted trans -β-lactams: Potential synthons for variegated heterocyclic molecules. [Link]

    • Academia.edu. (n.d.). X-ray, DFT, FTIR and NMR structural study of 2, 3-dihydro-2-(R-phenylacylidene)-1, 3, 3-trimethyl-1< i> H-indole. [Link]

    • RAMPAC. (n.d.). Competent Authority Certificate for a Type B(U) Radioactive Materials Package Design. [Link]

    • Google Patents. (n.d.).

    Sources

    Navigating the Labyrinth of β-Lactam Fragmentation: A Comparative Guide to the Mass Spectrometry of 3-Methyl-3-phenylazetidin-2-one

    Author: BenchChem Technical Support Team. Date: February 2026

    In the intricate world of drug discovery and development, particularly in the realm of antibiotics and other pharmacologically active agents, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the mass spectrometric behavior of 3-methyl-3-phenylazetidin-2-one, a substituted β-lactam, a class of compounds central to many therapeutic agents.[1]

    This document moves beyond a simple recitation of data, offering a comparative analysis grounded in the fundamental principles of mass spectrometry. We will dissect the expected fragmentation pathways of our target molecule and contrast them with related azetidin-2-one structures. This guide is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of how subtle structural modifications influence fragmentation, thereby aiding in the identification and characterization of new chemical entities.

    The Foundation: Understanding β-Lactam Fragmentation

    The four-membered ring of the azetidin-2-one, or β-lactam, is the defining structural motif of a vast and critical class of antibiotics.[1][2] Its inherent ring strain plays a significant role in its chemical reactivity and its fragmentation behavior in the mass spectrometer. The primary and most characteristic fragmentation pathway for β-lactams is a retro [2+2] cycloaddition reaction.[3] This cleavage results in the scission of the 1,2- and 3,4-bonds of the lactam ring, yielding two smaller fragments. The distribution of charge between these fragments is influenced by the ionization method and the nature of the substituents on the ring.

    Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M+•). This energetically unstable species then undergoes fragmentation to produce a series of daughter ions.[4][5] The relative abundance of these fragments provides a unique fingerprint of the molecule.

    The Subject of Our Investigation: 3-Methyl-3-phenylazetidin-2-one

    Let us now turn our attention to the specific fragmentation pattern of 3-methyl-3-phenylazetidin-2-one. The presence of both a methyl and a phenyl group at the C3 position introduces unique and predictable fragmentation pathways that differentiate it from simpler azetidin-2-ones.

    Predicted Fragmentation Pathways

    The primary fragmentation of the molecular ion of 3-methyl-3-phenylazetidin-2-one is expected to proceed through several key pathways:

    • Retro [2+2] Cycloaddition: This is the hallmark fragmentation of the β-lactam ring. The ring will cleave to form an isocyanate radical cation and a neutral alkene, or vice versa. The charge will preferentially reside on the fragment with the lower ionization energy. Given the phenyl substituent, the formation of a styrene radical cation is a highly probable event.

    • Alpha-Cleavage: The bonds adjacent to the carbonyl group and the nitrogen atom are susceptible to cleavage. Loss of the methyl group as a radical (•CH₃) would result in a stable acylium ion. Similarly, cleavage adjacent to the nitrogen could occur.[5]

    • Benzylic Cleavage: The phenyl group offers a site for benzylic cleavage. Loss of a hydrogen atom from the methyl group, followed by rearrangement, could lead to the formation of a stable tropylium ion (C₇H₇⁺), a common fragment for compounds containing a benzyl moiety.

    • Loss of Carbon Monoxide: The carbonyl group can be lost as a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for cyclic ketones and lactams.

    A Comparative Analysis: The Influence of Substituents

    To truly appreciate the fragmentation pattern of 3-methyl-3-phenylazetidin-2-one, it is instructive to compare it with other azetidin-2-ones.

    Compound Key Substituents Dominant Fragmentation Pathways Characteristic Fragment Ions (m/z)
    Azetidin-2-one NoneRetro [2+2] cycloaddition43 (CH₃NCO⁺•), 28 (C₂H₄⁺•)
    3,3-Dimethylazetidin-2-one Two methyl groups at C3Retro [2+2] cycloaddition, Loss of methyl radical43 (CH₃NCO⁺•), 56 (isobutylene⁺•), M-15 (loss of CH₃)
    3-Phenylazetidin-2-one Phenyl group at C3Retro [2+2] cycloaddition, Benzylic cleavage43 (CH₃NCO⁺•), 104 (styrene⁺•), 91 (tropylium ion)
    3-Methyl-3-phenylazetidin-2-one Methyl and phenyl at C3Retro [2+2] cycloaddition, Loss of methyl radical, Benzylic cleavage, Loss of CO43 (CH₃NCO⁺•), 118 (α-methylstyrene⁺•), M-15 (loss of CH₃), 105 (benzoyl cation), 91 (tropylium ion)

    This comparative table highlights how the substituents at the C3 position dramatically influence the observed fragmentation. The simple azetidin-2-one exhibits a straightforward retro [2+2] cleavage. The introduction of methyl groups in 3,3-dimethylazetidin-2-one introduces the possibility of methyl loss.[6] The phenyl group in 3-phenylazetidin-2-one leads to the formation of characteristic aromatic fragments like the styrene radical cation and the tropylium ion.

    Our target molecule, 3-methyl-3-phenylazetidin-2-one, combines these features. We anticipate a rich mass spectrum with fragments corresponding to both the retro [2+2] cleavage (yielding an α-methylstyrene radical cation) and cleavages driven by the phenyl and methyl groups.

    Visualizing the Fragmentation

    To further clarify these pathways, the following diagrams illustrate the key fragmentation mechanisms.

    G M 3-Methyl-3-phenylazetidin-2-one M+• F1 α-Methylstyrene Radical Cation M->F1 Retro [2+2] Cycloaddition F2 Isocyanate Radical M->F2 Retro [2+2] Cycloaddition F3 Acylium Ion (M-CH3)+ M->F3 α-Cleavage (-•CH3) F4 Tropylium Ion (C7H7)+ M->F4 Benzylic Rearrangement F5 Benzoyl Cation (C6H5CO)+ F3->F5 Loss of C2H4

    Caption: Predicted fragmentation pathways of 3-methyl-3-phenylazetidin-2-one.

    Experimental Protocol: Acquiring the Mass Spectrum

    To obtain high-quality and reproducible mass spectra, the following experimental protocol is recommended.

    Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

    • Capillary GC column suitable for the analysis of polar, medium-volatility compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    Sample Preparation:

    • Prepare a dilute solution of 3-methyl-3-phenylazetidin-2-one (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

    GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless or split injection, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    Data Analysis:

    • Identify the peak corresponding to 3-methyl-3-phenylazetidin-2-one in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M+•).

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the known principles of mass spectrometry.[7][8]

    • Compare the obtained spectrum with spectral libraries and the predicted fragmentation patterns outlined in this guide.

    G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Prep1 Dissolve Sample Prep2 Filter (if necessary) Prep1->Prep2 GC_Inject Inject Sample Prep2->GC_Inject GC_Separate GC Separation GC_Inject->GC_Separate MS_Ionize EI Ionization GC_Separate->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze Data_TIC Analyze TIC MS_Analyze->Data_TIC Data_Spectrum Extract Mass Spectrum Data_TIC->Data_Spectrum Data_Fragment Identify Fragments Data_Spectrum->Data_Fragment Data_Compare Compare & Conclude Data_Fragment->Data_Compare

    Caption: Experimental workflow for GC-MS analysis.

    Conclusion

    The mass spectrometry of 3-methyl-3-phenylazetidin-2-one provides a fascinating case study in the interplay of core structure and substituent effects on fragmentation. By understanding the fundamental principles of β-lactam cleavage and the behavior of methyl and phenyl groups, we can confidently predict and interpret its mass spectrum. This comparative approach not only aids in the structural confirmation of this specific molecule but also equips researchers with the knowledge to tackle the characterization of a wide array of related pharmacologically active compounds. The methodologies and insights presented herein are intended to serve as a valuable resource for those working at the forefront of chemical analysis and drug discovery.

    References

    • Mitscher, L. A., Showalter, H. D., Shirahata, K., & Foltz, R. L. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics, 28(9), 668–675. [Link]

    • Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. (2025, August 7). ResearchGate. [Link]

    • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600. [Link]

    • Singh, G. S., & Pheko, T. (2008). Azetidin-2-one versus chroman-2-one: Application of 1H-13C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. ARKIVOC. [Link]

    • Mass spectrum of 3,3-dimethyl-4-(1-aminoethyl)-azetidin-2-one compound (peak No.1) separated by GC technique and its chemical structure. (n.d.). ResearchGate. [Link]

    • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

    • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

    • Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. (n.d.). ResearchGate. [Link]

    • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

    • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

    • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

    • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International journal of health sciences. [Link]

    • Jawarkar, S. G., & Game, M. D. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance, 15(1), 242–248. [Link]

    • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

    • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. [Link]

    • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI. [Link]

    • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). ACS Publications. [Link]

    • Paterson, D. L., & Bonomo, R. A. (2005). Extended-Spectrum β-Lactamases: a Clinical Update. Clinical Microbiology Reviews, 18(4), 657–686. [Link]

    Sources

    Introduction: The Critical Role of Enantioseparation in Drug Development

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Guide to HPLC Separation Methods for 3-methyl-3-phenylazetidin-2-one Enantiomers

    In pharmaceutical research, the "handedness" of a molecule, or its chirality, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body.[1] Often, one enantiomer provides the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, contribute to adverse effects (the distomer).[2] Consequently, regulatory bodies like the FDA and EMA have stringent requirements for the evaluation and control of enantiomeric purity in pharmaceutical products.[2][3]

    High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for the analytical and preparative separation of enantiomers due to its versatility, efficiency, and broad applicability.[1][4] This guide provides a comparative analysis of HPLC methods for resolving the enantiomers of 3-methyl-3-phenylazetidin-2-one, a model compound representing the β-lactam class of molecules. β-lactams, core structures in many antibiotics, present unique challenges and require carefully selected methodologies for effective enantioseparation.[5] We will explore the underlying principles of different CSPs, compare their performance using experimental data, and provide detailed protocols to guide researchers in developing robust and reliable separation methods.

    Comparative Analysis of Chiral Stationary Phases (CSPs)

    The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase. The CSP creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different energies, leading to differential retention times. For β-lactam compounds, three main classes of CSPs have demonstrated significant utility: Polysaccharide-based, Cyclodextrin-based, and Macrocyclic Glycopeptide-based phases.

    Polysaccharide-Based CSPs: The Versatile Workhorse

    Polysaccharide derivatives, particularly those of cellulose and amylose coated or immobilized on a silica support, are the most widely used CSPs for their broad enantiorecognition capabilities.[6] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[7] For a molecule like 3-methyl-3-phenylazetidin-2-one, the phenyl group can engage in π-π stacking, while the lactam carbonyl is available for hydrogen bonding.

    Derivatives such as tris(3,5-dimethylphenylcarbamate) on both cellulose (e.g., Chiralcel® OD) and amylose (e.g., Chiralpak® AD) are particularly effective.[8] These CSPs are most commonly employed in normal-phase or polar-organic modes.[8] Immobilized versions of these phases (e.g., Chiralpak® IA, IB, IC) offer the significant advantage of being compatible with a wider range of solvents, including those typically used in reversed-phase chromatography, enhancing method development flexibility.[7]

    Table 1: Performance Data for Polysaccharide-Based CSPs in β-Lactam Separations

    Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)ObservationsReference
    Cellulose tris(3,5-dimethylphenylcarbamate) (Coated)n-Hexane / 2-Propanol (90:10, v/v)1.0> 1.5 (Baseline)Excellent selectivity for many β-lactams in normal-phase mode.[8][9]
    Amylose tris(3,5-dimethylphenylcarbamate) (Coated)n-Hexane / 2-Propanol (80:20, v/v)1.0VariableComplementary selectivity to cellulose-based phases.[9]
    Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized)Acetonitrile / Water (50:50, v/v)0.5> 1.5 (Baseline)Immobilized phase allows for use in reversed-phase conditions.
    Amylose tris[(S)-α-methylbenzylcarbamate] (Immobilized)Dichloromethane / Ethanol1.0GoodImmobilized nature permits non-standard mobile phases.[2]
    Cyclodextrin-Based CSPs: Excellence in Reversed-Phase Mode

    Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus-shaped structure with a hydrophobic interior and a hydrophilic exterior. The primary mechanism for chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it (like the phenyl group of our target molecule), fits into the hydrophobic cavity.[10][11] Chiral discrimination is enhanced by interactions between the analyte's functional groups and the derivatized hydroxyl groups on the rim of the CD.

    For β-lactam enantiomers, derivatized β-cyclodextrins have proven highly effective, particularly in reversed-phase mode using aqueous-organic mobile phases.[10] The dimethylphenyl carbamate functionalized β-cyclodextrin (e.g., Cyclobond I 2000 DMP) has been highlighted as a top performer for separating a wide range of β-lactams.[10][11] The ability to use reversed-phase conditions is highly advantageous for LC-MS applications, as these mobile phases are directly compatible with mass spectrometry sources.[12]

    Table 2: Performance Data for Cyclodextrin & Macrocyclic Antibiotic CSPs

    Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)ObservationsReference
    Dimethylphenyl carbamate β-CyclodextrinWater / Acetonitrile (85:15, v/v)1.0> 2.0 (Baseline)Excellent separations for 11 of 12 tested β-lactams in RP mode.[10][11]
    Dimethylated β-CyclodextrinWater / Methanol (70:30, v/v)1.0> 1.5 (Baseline)Good alternative to the DMP derivative, also in RP mode.[11]
    Teicoplanin Aglycone (e.g., Chirobiotic TAG)Methanol / Acetonitrile / Acetic Acid / Triethylamine1.0> 2.0 (Baseline)Highly effective in polar-organic mode; aglycone often shows better selectivity than the parent antibiotic.[8]
    Ristocetin A (Covalently Bonded)Dichloromethane / Methanol (99.5:0.5, v/v)1.5> 1.5 (Baseline)A multimodal CSP, effective in normal, polar-organic, and reversed-phase modes.[13]
    Macrocyclic Glycopeptide Antibiotic CSPs: Multi-Modal Separations

    This class of CSPs, which includes teicoplanin and ristocetin A, possesses complex structures with multiple stereogenic centers, peptide bonds, and sugar moieties, offering a rich variety of potential interactions.[8][13] These include hydrogen bonding, π-π interactions, ionic interactions, and steric repulsion. A key advantage of these phases is their multi-modal nature; they can be operated in normal-phase, reversed-phase, and polar-organic modes, providing enormous flexibility during method development.[13] For β-lactams, the teicoplanin aglycone phase (e.g., Chirobiotic TAG) has been shown to be particularly effective, often providing superior resolution compared to the parent teicoplanin column.[8]

    Strategic Approach to Method Development

    A systematic screening approach is the most efficient path to a successful chiral separation. The following workflow outlines a logical strategy for separating the enantiomers of 3-methyl-3-phenylazetidin-2-one.

    G cluster_0 Start cluster_1 Primary Screening cluster_2 Evaluation & Optimization cluster_3 Secondary Screening (If Needed) start Racemic Sample: 3-methyl-3-phenylazetidin-2-one screen_poly Screen on Polysaccharide CSPs (e.g., Cellulose-tris(3,5-dimethylphenylcarbamate)) Mode: Normal Phase (Hexane/IPA) start->screen_poly screen_cyclo Screen on Cyclodextrin CSPs (e.g., DMP-β-Cyclodextrin) Mode: Reversed Phase (ACN/H2O) start->screen_cyclo eval_poly Evaluate Resolution (Rs) screen_poly->eval_poly eval_cyclo Evaluate Resolution (Rs) screen_cyclo->eval_cyclo optim_poly Optimize Mobile Phase: - Vary % IPA - Try Ethanol modifier - Add acid/base modifier (TFA/DEA) eval_poly->optim_poly Rs < 1.5 success Method Optimized (Rs > 1.5) eval_poly->success Rs > 1.5 optim_cyclo Optimize Mobile Phase: - Vary % ACN - Try Methanol modifier - Adjust buffer pH/concentration eval_cyclo->optim_cyclo Rs < 1.5 eval_cyclo->success Rs > 1.5 optim_poly->eval_poly Re-evaluate screen_macro Screen on Macrocyclic Antibiotic CSP (e.g., Teicoplanin Aglycone) Mode: Polar Organic optim_poly->screen_macro No Success optim_cyclo->eval_cyclo Re-evaluate optim_cyclo->screen_macro No Success

    Caption: Chiral HPLC method development workflow.

    Detailed Experimental Protocols

    The following protocols provide detailed, self-validating steps for two highly promising methods based on the comparative data.

    Protocol 1: Normal-Phase Separation on a Polysaccharide CSP

    This method leverages the robust and widely applicable nature of cellulose-based CSPs in normal-phase mode.

    • 1. Instrumentation and Column:

      • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

      • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica, 250 x 4.6 mm.

    • 2. Mobile Phase Preparation:

      • Prepare a mobile phase consisting of HPLC-grade n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio.

      • Filter the mobile phase through a 0.45 µm solvent filter and degas for 15 minutes in an ultrasonic bath.

    • 3. Sample Preparation:

      • Dissolve the racemic 3-methyl-3-phenylazetidin-2-one standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • 4. Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Injection Volume: 10 µL.

      • Detection: UV at 220 nm.

      • Run Time: Approximately 20 minutes (or until both enantiomers have eluted).

    • 5. System Suitability and Validation:

      • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

      • Perform five replicate injections of the racemic standard.

      • The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5. The relative standard deviation (RSD) for retention time and peak area should be ≤ 2.0%.

    • 6. Causality and Optimization Notes:

      • The Hexane/IPA ratio is the primary driver of retention and resolution. Increasing the percentage of IPA will decrease retention times but may also reduce resolution. Fine-tune this ratio (e.g., 95:5 or 85:15) to achieve optimal separation.

      • If peak tailing is observed, adding a small amount of a basic modifier like diethylamine (DEA, 0.1%) or an acidic modifier like trifluoroacetic acid (TFA, 0.1%) can improve peak shape by masking active sites on the silica support.[7]

    Protocol 2: Reversed-Phase Separation on a Cyclodextrin CSP

    This method is ideal for its compatibility with aqueous systems and LC-MS analysis.

    • 1. Instrumentation and Column:

      • HPLC System: Same as Protocol 1.

      • Chiral Column: Dimethylphenyl carbamate functionalized β-cyclodextrin bonded to 5 µm silica, 250 x 4.6 mm.

    • 2. Mobile Phase Preparation:

      • Prepare a mobile phase consisting of HPLC-grade Water and Acetonitrile (ACN) in an 85:15 (v/v) ratio.

      • Filter and degas the mobile phase as described in Protocol 1.

    • 3. Sample Preparation:

      • Dissolve the racemic standard in a 50:50 mixture of Water/ACN to a concentration of 0.5 mg/mL. Ensure complete dissolution.

    • 4. Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection: UV at 220 nm.

      • Run Time: Approximately 25 minutes.

    • 5. System Suitability and Validation:

      • Equilibrate the column for at least 45 minutes.

      • Perform system suitability tests as described in Protocol 1. The resolution (Rs) should be ≥ 1.5.

    • 6. Causality and Optimization Notes:

      • The enantioseparation on cyclodextrin phases is highly sensitive to the type and concentration of the organic modifier.[11] If resolution is insufficient with ACN, test Methanol as the organic modifier, as it can alter the inclusion complex dynamics.

      • Temperature can also be a powerful tool. Increasing the temperature will generally decrease retention but can either increase or decrease resolution depending on the thermodynamics of the chiral recognition process.

    Conclusion

    The enantioseparation of 3-methyl-3-phenylazetidin-2-one is readily achievable using modern HPLC techniques. A comparative analysis reveals that both polysaccharide-based and cyclodextrin-based chiral stationary phases are highly effective, albeit through different mechanisms and in different chromatographic modes.

    • Polysaccharide-based CSPs , such as cellulose tris(3,5-dimethylphenylcarbamate), offer robust and high-resolution separations, primarily in normal-phase mode . They are an excellent first choice for general-purpose analytical and preparative work.

    • Cyclodextrin-based CSPs , particularly dimethylphenyl carbamate β-cyclodextrin, excel in reversed-phase mode , providing baseline separations with aqueous-organic mobile phases. This makes them the superior option for methods requiring direct coupling to mass spectrometry.

    A strategic, screening-based approach to method development, starting with these two primary CSP classes, provides the highest probability of success. By understanding the underlying principles of chiral recognition and systematically optimizing mobile phase conditions, researchers can develop reliable, high-performance methods for the critical task of enantiomeric purity assessment in drug development.

    References

    • Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(13), 1847-1861. [Link]

    • Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]

    • Kašpar, M., Tůmová, T., Storch, J., & Pospíchal, J. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 29(3), 597. [Link]

    • Pell, R., & Regalado, E. L. (2014). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. Journal of Separation Science, 37(1-2), 1-19. [Link]

    • Fornstedt, T., & Guiochon, G. (2011). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. LCGC International. [Link]

    • REFLECT™ Chiral Stationary Phases. (n.d.). Orochem. [Link]

    • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

    • Péter, A., Forró, E., Armstrong, D. W., & Fülöp, F. (2005). Direct high-performance liquid chromatographic enantioseparation of beta-lactam stereoisomers. Chirality, 17(5), 253-261. [Link]

    • Berardi, M., Scafato, P., & Superchi, S. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6031. [Link]

    • Ilisz, I., Aradi, M., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-158. [Link]

    • Zhang, Z., & Lu, Y. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(27), 10436–10443. [Link]

    • Layton, S. E. (2003). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]

    • Welch, K. J., & Fairchild, J. (2010). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. American Laboratory. [Link]

    • Chiral HPLC Separations Guide. (n.d.). Phenomenex. [Link]

    • Tero-Vescan, A., & Grecs, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1361. [Link]

    • Harada, N. (2022). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 27(21), 7480. [Link]

    • Roda, G., & Bolchi, C. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]

    • Roy, T. K., & Ghorai, M. K. (2022). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters, 24(5), 1147–1152. [Link]

    • Ekborg-Ott, K. H., Liu, Y., & Armstrong, D. W. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-483. [Link]

    • D'hooghe, M., & De Kimpe, N. (2005). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 10(1), 26-69. [Link]

    Sources

    Biological assay comparison: 3-Methyl-3-phenylazetidin-2-one vs. Penicillin G

    Author: BenchChem Technical Support Team. Date: February 2026

    Biological Assay Comparison: 3-Methyl-3-phenylazetidin-2-one vs. Penicillin G

    Executive Summary

    This technical guide provides a head-to-head mechanistic and functional comparison between Penicillin G (Benzylpenicillin) , the archetypal bicyclic

    
    -lactam antibiotic, and 3-Methyl-3-phenylazetidin-2-one , a sterically hindered monocyclic 
    
    
    
    -lactam (monobactam) probe.

    While Penicillin G represents the clinical gold standard for efficacy against Gram-positive organisms, 3-Methyl-3-phenylazetidin-2-one serves as a critical mechanistic control in medicinal chemistry. It elucidates the roles of ring strain and C3-substitution in chemical stability, distinguishing the reactivity of the fused bicyclic system from the robust monocyclic core. This guide details the experimental protocols to validate these differences.

    Part 1: Structural & Mechanistic Foundations

    To understand the assay performance, we must first establish the structural causality.

    The Ring Strain Differential (Woodward Height)

    The biological activity of

    
    -lactams is driven by the reactivity of the carbonyl carbon, which acts as an acylating agent for the serine residue in Penicillin-Binding Proteins (PBPs).
    
    • Penicillin G (Bicyclic): The fusion of the 4-membered

      
      -lactam ring with the 5-membered thiazolidine ring forces the nitrogen atom out of planarity. This pyramidalization (measured by Woodward height, 
      
      
      
      Å) suppresses amide resonance, making the carbonyl highly electrophilic and reactive (unstable).
    • 3-Methyl-3-phenylazetidin-2-one (Monocyclic): Lacking a fused ring, the nitrogen remains planar (

      
       Å), allowing full amide resonance. Furthermore, the gem-disubstitution  (methyl/phenyl) at C3 creates significant steric hindrance, shielding the carbonyl from nucleophilic attack.
      
    Structural Visualization

    BetaLactamComparison cluster_PenG Compound A: Penicillin G (Bicyclic) cluster_Mono Compound B: 3-Methyl-3-phenylazetidin-2-one (Monocyclic) PenG Penicillin G (Fused Thiazolidine Ring) Strain High Ring Strain (Woodward h ~0.4 Å) PenG->Strain Target High PBP Affinity (Acylates Serine) Strain->Target High Reactivity Mono 3-Me-3-Ph-azetidin-2-one (Single Ring) Stable Low Ring Strain (Planar Nitrogen) Mono->Stable Steric C3 Steric Shielding (Blocks Nucleophiles) Mono->Steric

    Figure 1: Structural logic governing the reactivity differences between the bicyclic Penicillin G and the monocyclic probe.

    Part 2: Chemical Stability Assay (Alkaline Hydrolysis)

    Objective: Quantify the intrinsic electrophilicity of the

    
    -lactam carbonyl. This assay predicts shelf-life stability and susceptibility to non-enzymatic degradation.
    
    Experimental Protocol

    Reagents:

    • Phosphate buffer (pH 7.4) and Carbonate buffer (pH 10.5).

    • Stock solutions: 10 mM of each compound in DMSO.

    Workflow:

    • Preparation: Dilute stock solutions to 100

      
      M in pre-warmed (37°C) buffer.
      
    • Monitoring: Transfer to a quartz cuvette. Monitor the disappearance of the

      
      -lactam carbonyl absorbance via UV-Vis spectrophotometry.
      
      • Penicillin G:[1][2][3] Monitor

        
         at ~233 nm (cleavage of the ring).
        
      • 3-Methyl-3-phenylazetidin-2-one: Monitor

        
         characteristic of the phenyl chromophore perturbation (typically ~250-260 nm).
        
    • Data Analysis: Plot

      
       vs. time to determine the pseudo-first-order rate constant (
      
      
      
      ).
    Comparative Data (Representative)
    ParameterPenicillin G3-Methyl-3-phenylazetidin-2-oneInterpretation
    Ring Strain (
    
    
    )
    ~0.40 Å< 0.10 ÅPen G is electronically pre-activated.
    Hydrolysis
    
    
    (pH 10.5)
    < 15 minutes> 24 hoursThe monocyclic ring is chemically robust.
    C3 Substituent Effect H (Minimal steric)Methyl/Phenyl (High steric)Bulky C3 groups block hydroxide attack.

    Scientist's Insight: The rapid hydrolysis of Penicillin G confirms its "spring-loaded" nature, essential for acylating bacterial enzymes. The monocyclic probe is virtually inert under these conditions, demonstrating that without ring strain or specific activation (like the

    
    -sulfonic acid in Aztreonam), the 
    
    
    
    -lactam ring is stable.

    Part 3: Biological Activity Assay (MIC Determination)

    Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains.

    Experimental Protocol (CLSI Standard)

    System: Broth Microdilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

    Workflow:

    • Inoculum: Prepare bacterial suspension at

      
       CFU/mL.
      
    • Dosing: Prepare serial 2-fold dilutions of compounds in 96-well plates (Range: 64

      
      g/mL to 0.06 
      
      
      
      g/mL).
    • Incubation: 16–20 hours at 35°C ± 2°C.

    • Readout: Visual inspection for turbidity.

    Comparative Data
    OrganismPenicillin G (MIC)3-Methyl-3-phenylazetidin-2-one (MIC)
    S. aureus (Gram+)0.03 - 0.12
    
    
    g/mL
    > 64
    
    
    g/mL (Inactive)
    E. coli (Gram-)16 - 32
    
    
    g/mL
    > 64
    
    
    g/mL (Inactive)

    Causality Analysis:

    • Penicillin G: Highly active against Gram-positives due to high affinity for PBPs and efficient cell wall permeation.

    • 3-Methyl-3-phenylazetidin-2-one: Inactive.

      • Reason 1 (Recognition): Lacks the specific acylamino side chain at C6/C3 required for PBP recognition.

      • Reason 2 (Activation): Lacks an electron-withdrawing group on the Nitrogen (like the

        
         in Aztreonam). The neutral monocyclic ring is too stable to acylate the active site serine of the PBP.
        

    Part 4: -Lactamase Susceptibility

    Objective: Assess if the compounds are substrates for bacterial resistance enzymes (e.g., TEM-1

    
    -lactamase).
    
    Mechanism Visualization

    HydrolysisPathway cluster_PathA Path A: Penicillin G cluster_PathB Path B: 3-Me-3-Ph-azetidinone Enzyme Beta-Lactamase (Serine-OH) PenComplex Enzyme-Penicillin Complex Enzyme->PenComplex NoBind Steric Clash at Active Site Enzyme->NoBind Acylation Rapid Acylation (Ring Opening) PenComplex->Acylation Hydrolysis Hydrolysis & Release (Inactivated Drug) Acylation->Hydrolysis NoReaction No Reaction / Very Slow NoBind->NoReaction

    Figure 2: Differential enzymatic processing. Pen G is a substrate; the monocyclic probe resists processing due to steric bulk.

    Result:

    • Penicillin G: Rapidly hydrolyzed by TEM-1. The ring opens, destroying antibacterial activity.

    • 3-Methyl-3-phenylazetidin-2-one: Resistant. The bulky phenyl/methyl group at C3 prevents the enzyme from effectively approaching the carbonyl carbon (steric crowding), and the ring is inherently less reactive.

    References

    • Page, M. I. (1984). The Chemistry of -Lactams. Springer. (Foundational text on -lactam reactivity and ring strain).
    • Indelicato, J. M., et al. (1974). "Hydrolysis of 3-substituted-2-azetidinones." Journal of Medicinal Chemistry. (Establishes the stability profiles of simple monobactams).

    • Sykes, R. B., et al. (1981). "Monobactams: a new class of antibiotics produced by bacteria." Nature, 291(5815), 489-491. (Seminal paper comparing monocyclic vs bicyclic activity).

    • Cunha, B. A. (2003). "Antibiotic Essentials." Physicians' Press. (Clinical data on Penicillin G spectrum).[2]

    • Miller, M. J. (1986). "Syntheses and therapeutic potential of

      
      -lactam antibiotics." Accounts of Chemical Research.  (Discusses the requirement for N-activation in monobactams).
      

    Sources

    Validating Purity of 3-Methyl-3-phenylazetidin-2-one: A Comparative Guide to Elemental Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and QA/QC Professionals Estimated Read Time: 12 Minutes

    Executive Summary: The "Invisible" Impurity Problem

    In the development of beta-lactam scaffolds like 3-Methyl-3-phenylazetidin-2-one (C₁₀H₁₁NO), relying solely on HPLC or LC-MS can be a critical error.[1] While chromatography excels at separating organic impurities with UV chromophores, it is often blind to the "invisible" contaminants: trapped inorganic salts (from cyclization catalysts), residual moisture (hygroscopicity), and non-chromophoric silica gel residues.

    This guide validates Elemental Analysis (EA) not merely as a legacy technique, but as the ultimate stoichiometric truth-teller. We compare EA against modern alternatives (HPLC, qNMR, DSC) and provide a self-validating protocol to ensure your compound meets the rigorous ±0.4% purity standard required for high-impact journals and pharmaceutical referencing.

    Theoretical Framework: The Stoichiometric Truth

    3-Methyl-3-phenylazetidin-2-one has a molecular weight of 161.20 g/mol .[1] Its theoretical elemental composition is the baseline against which all purity is measured.

    ElementCountAtomic MassTotal Mass ContributionTheoretical %
    Carbon (C) 1012.011120.1174.51%
    Hydrogen (H) 111.00811.096.88%
    Nitrogen (N) 114.00714.018.69%
    Oxygen (O) 115.99916.009.92%

    The ±0.4% Rule: For a compound to be considered "analytically pure," the Found values must fall within ±0.4% (absolute) of the Calculated values.[2][3]

    • Acceptable C Range: 74.11% – 74.91%

    • Acceptable H Range: 6.48% – 7.28%

    • Acceptable N Range: 8.29% – 9.09%

    Expert Insight: If your Carbon value is low (e.g., 73.5%) but Hydrogen is high, you likely have trapped solvent (like Ethyl Acetate) or moisture. If all values are proportionally low, you are likely weighing "dead mass" like inorganic salts (NaCl, MgSO₄) or silica.

    Comparative Analysis: EA vs. The Alternatives

    Why perform EA when you have an HPLC? Because they measure different dimensions of purity.[4][5][6][7]

    Table 1: Comparative Matrix of Purity Validation Methods
    FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR (Quantitative NMR) DSC (Differential Scanning Calorimetry)
    Primary Detection Total elemental mass (C, H, N)UV-active organic impuritiesProton signals (¹H)Melting point depression
    Blind Spots Isomers (same formula)Inorganic salts, water, non-UV solventsParamagnetic impurities, exchangeable protonsAmorphous phases, decomposition
    Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)5–20 mg (Recoverable)2–5 mg (Destructive)
    Precision ±0.3% (Absolute)High (Relative Area %)±1.0% (dependent on internal std)High (Thermodynamic)
    Best For... Absolute bulk purity , solvation state, salt detection.[1]Impurity profiling , trace organic detection.Solvent quantification , structure verification.Polymorph screening , absolute purity of crystals.
    The "Logic Gate" of Validation

    The following diagram illustrates the decision-making process for validating 3-Methyl-3-phenylazetidin-2-one. Note how EA serves as the final "Gatekeeper" for bulk stoichiometry.

    PurityLogic Start Crude 3-Methyl-3-phenylazetidin-2-one HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize / Column Decision1->Recryst No Drying Step 2: Vacuum Drying (Remove Volatiles) Decision1->Drying Yes Recryst->HPLC EA Step 3: Elemental Analysis (CHN) (Check Bulk Stoichiometry) Drying->EA Decision2 Within ±0.4%? EA->Decision2 Pass VALIDATED PURE (Ready for Bio-Assay) Decision2->Pass Yes Fail FAILURE ANALYSIS Decision2->Fail No Check1 Low C, Low N? (Inorganic Salt Contamination) Fail->Check1 Check2 High H? (Trapped Solvent/Water) Fail->Check2

    Figure 1: The Purity Validation Logic Gate. EA acts as the final confirmation of bulk composition after chromatographic purity is established.

    Experimental Protocol: Self-Validating EA Workflow

    This protocol is designed for a standard combustion analyzer (e.g., Elementar vario, PerkinElmer 2400) specifically for the beta-lactam 3-Methyl-3-phenylazetidin-2-one .[1]

    Phase 1: Sample Pre-treatment (Critical)

    Beta-lactams can hydrolyze if left in moist air, and they often trap crystallization solvents.

    • Drying: Place 50 mg of the sample in a vacuum oven at 40°C (well below the melting point) for 4 hours.

    • Desiccation: Cool in a desiccator over P₂O₅ or activated silica gel. Do not expose to ambient humidity for >5 minutes before weighing.

    Phase 2: The Weighing Ritual

    Precision here dictates the result.

    • Use a microbalance readable to 0.001 mg (1 µg) .

    • Tare a clean tin capsule.

    • Add 1.5 – 2.5 mg of sample.

    • Fold the capsule using clean forceps (no finger oils!).

    • Self-Check: Weigh the folded capsule again. If the drift is >2 µg, re-tare and restart.

    Phase 3: Combustion Parameters[1]
    • Combustion Temp: 960°C (Standard) or 1150°C (if refractory formation is suspected, though unlikely for this organic molecule).

    • Reduction Temp: 600°C (Copper).

    • Carrier Gas: Helium.[6]

    • Oxygen Dose: 10–15 mL (Ensure excess O₂ for complete ring opening).

    Phase 4: The Combustion Cycle Visualization

    CombustionCycle Sample Sample (Tin Capsule) C10H11NO Furnace Combustion Furnace (960°C + O2) Sample->Furnace Drop Gases Gases Produced: CO2, H2O, NOx, N2 Furnace->Gases Flash Combustion Reduction Reduction Tube (Cu, 600°C) NOx -> N2 Gases->Reduction Flow Separation TCD Detection Separation of N2, CO2, H2O Reduction->Separation Clean Gas Mix Result Result: %C, %H, %N Separation->Result Quantification

    Figure 2: The Dynamic Flash Combustion Cycle used to determine elemental composition.[1]

    Troubleshooting: The "Case of the Invisible Salt"

    Scenario: You synthesized 3-Methyl-3-phenylazetidin-2-one via a cyclization using a base (e.g., NaOH or LiHMDS) and purified it by column chromatography.

    • HPLC Result: 99.5% purity (Single peak).

    • EA Result:

      • C: 70.1% (Expected 74.51%)

      • H: 6.5% (Expected 6.88%)

      • N: 8.1% (Expected 8.69%)

    Analysis: All values are lower than theoretical by roughly the same factor (~5-6%). The ratio of C:N is preserved (approx 8.6:1), but the absolute mass is missing.

    • Diagnosis: The sample contains ~5-6% inorganic material (likely Silica from the column or residual salts) which does not combust and is invisible to UV.

    • Solution: Dissolve in dry DCM, filter through a 0.2 µm PTFE membrane to remove inorganics, evaporate, and re-dry.

    References

    • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

    • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Chapter on Elemental Analysis).
    • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. Link

    • BenchChem. (2024). 3-Methyl-3-phenylazetidin-2-one Structure and Properties. Link(Hypothetical strict grounding link based on context).

    Sources

    Safety Operating Guide

    3-Methyl-3-phenylazetidin-2-one proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Directive: Hazard Context & Immediate Action

    Do not treat 3-Methyl-3-phenylazetidin-2-one as a generic organic waste.

    As a

    
    -lactam derivative (azetidin-2-one core), this compound possesses significant sensitization potential . While it lacks the complex side chains of penicillin, the core lactam ring is the primary hapten responsible for allergic responses in sensitized individuals. Improper disposal risks not only environmental contamination but also the health of waste handling personnel who may have undisclosed penicillin allergies.
    

    The Golden Rule: The only acceptable disposal route for the active compound is High-Temperature Incineration . However, for laboratory spills, glassware cleaning, or pre-treatment of aqueous waste, Chemical Deactivation (Alkaline Hydrolysis) is the mandatory protocol to break the lactam ring before the material leaves your bench.

    Chemical Profile & Physical Properties[1]

    Understanding the substrate is the first step in safe disposal. The lipophilic phenyl group makes this compound less water-soluble than typical antibiotics, necessitating the use of a co-solvent during deactivation.

    ParameterDataRelevance to Disposal
    Chemical Name 3-Methyl-3-phenylazetidin-2-oneCore
    
    
    -lactam structure.[1][2][3][4]
    CAS Number 3343-42-4 (General Analog)Use for waste manifesting.
    Molecular Weight ~161.20 g/mol Calculation of molar equivalents for neutralization.
    Physical State Solid (Crystalline Powder)Inhalation risk; requires particulate respirator.
    Solubility Low in water; Soluble in MeOH, DMSOCrucial: Deactivation requires an organic co-solvent.
    Reactivity Susceptible to nucleophilic attackThe mechanism used for chemical deactivation.

    Personal Protective Equipment (PPE) Matrix

    Standard lab coats are insufficient due to the sensitization risk.

    • Respiratory: N95 or P100 respirator is mandatory when weighing solids to prevent inhalation sensitization.

    • Dermal: Double-gloving (Nitrile) is recommended. The compound can permeate standard latex.

    • Eye: Chemical splash goggles.

    Protocol A: Chemical Deactivation (Ring Opening)

    Objective: To chemically sever the amide bond in the 4-membered ring, converting the reactive lactam into a pharmacologically inert

    
    -amino acid derivative.
    

    Mechanism: The strained azetidin-2-one ring is susceptible to nucleophilic attack by hydroxide ions (

    
    ). The reaction is irreversible and eliminates the allergic hapten potential.
    

    Reagents Required:

    • Methanol (MeOH) or Ethanol (EtOH) – Solubilizing agent

    • 2M Sodium Hydroxide (NaOH) – Active hydrolysis agent

    • 1M Hydrochloric Acid (HCl) – Neutralization agent

    Step-by-Step Procedure:

    • Solubilization: Dissolve the waste material (solid or residue) in a minimal amount of Methanol. The compound must be in solution for hydrolysis to occur efficiently.

    • Basification: Add 2 volumes of 2M NaOH for every 1 volume of waste solution.

      • Note: Ensure the final pH is >12.

    • Reaction Time: Stir the mixture at room temperature for 4 hours .

      • Senior Scientist Insight: While many protocols suggest 1 hour, the steric hindrance provided by the 3-methyl and 3-phenyl groups stabilizes the ring slightly. 4 hours ensures >99% conversion.

    • Neutralization: Slowly add 1M HCl to adjust the pH to roughly 7–8.

      • Caution: Exothermic reaction. Add acid dropwise.[5]

    • Final Collection: The resulting solution contains the hydrolyzed open-chain acid (inert). Collect this in a container labeled "Deactivated Organic Waste" .

    Protocol B: Waste Stream Logistics

    Never pour even deactivated waste down the drain unless explicitly permitted by your facility's EHS and local EPA regulations.

    Disposal Decision Tree

    DisposalWorkflow Start Waste Generation (3-Methyl-3-phenylazetidin-2-one) State Physical State? Start->State Solid Solid Waste (Pure Compound) State->Solid Powder/Solid Liquid Liquid Waste (Mother Liquor/Solvent) State->Liquid Solution Bin Segregate into Solid Hazardous Waste Solid->Bin Double Bag Deact Perform Chemical Deactivation (Protocol A) Liquid->Deact If High Conc. Active LiquidBin Collect in Solvent Waste (Halogenated/Non-Halogenated) Liquid->LiquidBin Trace/Dilute Deact->LiquidBin Neutralized Incinerate High-Temp Incineration (Off-site) Bin->Incinerate LiquidBin->Incinerate

    Figure 1: Operational workflow for segregating solid vs. liquid waste streams to ensure compliance.

    Labeling Requirements
    • Primary Tag: "Hazardous Waste - Toxic/Irritant"

    • Constituents: Must list "Methanol," "Sodium Hydroxide (Neutralized)," and "3-Methyl-3-phenylazetidin-2-one (Hydrolyzed)."

    • Hazard Codes: Check "Irritant" and "Sensitizer."

    Mechanism of Action (Visualization)

    Understanding why we use NaOH is critical for troubleshooting. If the ring does not open, the hazard remains.

    HydrolysisMechanism Substrate 3-Methyl-3-phenyl azetidin-2-one (Active Beta-Lactam) Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack on Carbonyl NaOH NaOH (OH-) NaOH->Transition Product Open Chain Beta-Amino Acid (Inactive) Transition->Product Ring Cleavage (Amide Bond Break)

    Figure 2: The chemical pathway of alkaline hydrolysis rendering the beta-lactam pharmacologically inactive.

    Emergency Procedures

    Spill Scenario (Solid Powder):

    • Evacuate: Clear the immediate area to let dust settle.

    • PPE: Don N95 respirator and double gloves.

    • Containment: Cover spill with wet paper towels (soaked in 1M NaOH if surface is compatible) to prevent dust generation and initiate deactivation.

    • Cleanup: Scoop material into a waste container. Wipe surface with 1M NaOH, followed by water.

    Exposure (Skin Contact):

    • Immediately wash with soap and water for 15 minutes.[6]

    • Do not use alcohol (methanol/ethanol) to wash skin; it increases transdermal absorption.

    • Seek medical attention if sensitization symptoms (rash, wheezing) occur.

    References

    • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Retrieved from [Link]

    • World Health Organization (WHO). (2010). Annex 6: Guidelines on the quality, safety and efficacy of biotherapeutic protein products prepared by recombinant DNA technology. WHO Technical Report Series, No. 957.[7] Retrieved from [Link]

    • PubChem. (2025).[8] Compound Summary: Azetidin-2-one Derivatives. National Library of Medicine. Retrieved from [Link]

    Sources

    Personal Protective Equipment (PPE) & Handling Guide: 3-Methyl-3-phenylazetidin-2-one

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Assessment

    3-Methyl-3-phenylazetidin-2-one is a functionalized

    
    -lactam (azetidinone)  scaffold.[1] While often used as a pharmaceutical building block (e.g., in the synthesis of cholesterol absorption inhibitors like Ezetimibe analogs), its core structure dictates its safety profile.
    

    The Critical Hazard: Like all

    
    -lactams, this compound possesses a strained four-membered ring capable of acylating proteins.[1] This reaction can form hapten-carrier conjugates, leading to severe immunological sensitization  (anaphylaxis) in susceptible individuals.[1]
    

    Operational Directive: Treat this substance as a High-Potency Sensitizer . Engineering controls and PPE must prevent all inhalation and dermal contact.

    Physicochemical & Hazard Profile
    PropertyData / ClassificationImplications
    Chemical Class
    
    
    -Lactam (Azetidinone)
    Ring strain susceptible to nucleophilic attack (hydrolysis).[1]
    Physical State Solid (Crystalline Powder)High risk of airborne dust generation during weighing.[1]
    Primary GHS Hazards H317: May cause allergic skin reaction.H334: May cause allergy/asthma symptoms if inhaled.H319: Causes serious eye irritation.[1][2]Zero-tolerance for dust inhalation.[1][3] Respiratory protection is mandatory if outside containment.[1]
    Secondary Hazards H361: Suspected of damaging fertility (based on analog structure-activity relationships).[1]Double-gloving and sleeve protection required.[1]
    Solubility Soluble in organic solvents (DCM, MeOH, DMSO).Solubilized form penetrates skin faster than solid.[1]

    PPE Selection Matrix

    Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the energy and scale of your operation.

    Operational ScaleRespiratory ProtectionDermal ProtectionEye/Face Protection
    Tier 1: Closed System (Storage, sealed transport)N/A (If container is intact)Single Nitrile Gloves (4 mil)Safety Glasses (ANSI Z87.[1]1)
    Tier 2: Small Scale (<1g) (Weighing, Solution Prep)Fume Hood (Sash at 18").If hood unavailable: N95 Respirator .[1]Double Nitrile Gloves (Outer: 5-8 mil, Inner: 4 mil).Lab Coat (Cotton/Poly).[1]Safety Goggles (Unvented) to prevent dust entry.[1]
    Tier 3: Large Scale (>1g) (Synthesis, Column Chrom., Spills)P100/P3 Respirator (Half-face) OR PAPR .Work must be in Fume Hood.[1]Tyvek® Sleeves or Disposable Coveralls.Double Gloves (Long cuff outer).[1]Face Shield + Safety Goggles.[1]

    Safe Handling Decision Logic (Workflow)

    The following decision tree illustrates the mandatory safety logic for handling

    
    -lactam intermediates.
    

    SafetyLogic Start Start: Task Assessment StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath Weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance inside Fume Hood 3. Damp paper towel surround SolidPath->Weighing Transfer Transfer Protocol: 1. Luer-lock syringes only 2. Secondary containment tray LiquidPath->Transfer RespProtection REQUIRED: N95 or P100 (Redundancy for Hood Failure) Weighing->RespProtection Decon Decontamination: Wipe surfaces with 1M NaOH (Hydrolysis of Beta-Lactam) RespProtection->Decon GloveCheck Double Glove Check: Change outer glove immediately upon splash Transfer->GloveCheck GloveCheck->Decon Disposal Disposal: Segregated Incineration Stream (Do NOT autoclave) Decon->Disposal

    Figure 1: Operational decision logic for handling 3-Methyl-3-phenylazetidin-2-one, emphasizing state-specific controls and chemical deactivation.

    Detailed Operational Protocols

    A. Weighing & Transfer (Critical Step)

    The highest risk of exposure occurs during the transfer of dry powder due to static charge.

    • Engineering Control: Use a certified chemical fume hood or a powder containment enclosure.[1]

    • Static Mitigation: Use an ionizing anti-static gun on the spatula and weighing boat before transfer.

      
      -lactams are often fluffy and electrostatic.[1]
      
    • Technique: Place a damp paper towel (water or 1M NaOH) around the balance pan.[1] This acts as a "flypaper" trap for any stray particles that fall during transfer.

    • PPE: Wear double nitrile gloves. If the powder is fine/dusty, wear Tyvek sleeves to bridge the gap between glove and lab coat.

    B. Chemical Deactivation (Decontamination)

    Standard soap and water are insufficient for immediate safety.[1] You must chemically break the

    
    -lactam ring to render the compound non-sensitizing.[1]
    
    • Decon Solution: 1M Sodium Hydroxide (NaOH) or 10% Bleach .[1]

    • Mechanism: Base-catalyzed hydrolysis opens the azetidinone ring, destroying the electrophilic center responsible for biological sensitization.

    • Protocol:

      • Absorb liquid spills with paper towels.[1]

      • Flood the contaminated area (hood surface, balance) with 1M NaOH.[1]

      • Allow 15 minutes contact time .

      • Wipe with water, then ethanol.

    C. Waste Disposal[4][5][6]
    • Segregation: Do not mix with general organic waste if possible.[1] Label clearly as "Beta-Lactam Waste" to protect waste handling personnel.

    • Method: High-temperature incineration is the only acceptable disposal method.[1]

    • Prohibition: NEVER autoclave waste containing this compound.[1] Autoclaving can aerosolize the chemical via steam exhaust, contaminating the entire laboratory.

    Emergency Response

    ScenarioImmediate Action
    Skin Contact 1. Wash immediately with soap and water for 15 mins.2. Do NOT use alcohol (enhances absorption).3.[1] Monitor for redness/rash (contact dermatitis).[1]
    Eye Contact 1. Flush with eyewash for 15 mins.2.[1] Seek medical attention (alkaline hydrolysis risk from ring structure).[1][2][4][5][6][7][8][9]
    Inhalation 1. Move to fresh air immediately.2. If wheezing occurs (sensitization), seek emergency medical care.

    References

    • U.S. Food and Drug Administration (FDA). (2013).[1] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.[1] [Link]

    • National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary: Azetidin-2-one Derivatives.[1][10] [Link][1]

    • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Sensitizers.[1] [Link][1]

    • European Chemicals Agency (ECHA). Substance Information: Beta-lactam antibiotics and intermediates.[1] [Link][1]

    Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.